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1-(4-Methoxyphenyl)propane-1,2-diol Documentation Hub

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  • Product: 1-(4-Methoxyphenyl)propane-1,2-diol
  • CAS: 51410-48-1

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1)

[1][2][3] Executive Summary This technical guide provides a comprehensive analysis of 1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1), a critical phenylpropanoid derivative used extensively in lignin valorization re...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1), a critical phenylpropanoid derivative used extensively in lignin valorization research and pharmaceutical development.[1] As a primary metabolite of anethole and a structural analog of the


 lignin linkage, this compound serves as a vital reference standard for metabolic stability studies and biomass degradation protocols.[1] This guide details its chemical properties, synthesis pathways, stereochemical considerations, and strategic sourcing for research applications.[1]

Part 1: Chemical Identity & Technical Specifications[2]

Researchers must distinguish between the generic CAS for the racemate and the specific CAS numbers assigned to its stereoisomers. The presence of two chiral centers (C1 and C2) results in erythro and threo diastereomers, which exhibit distinct physical properties and biological activities.

Physicochemical Profile[3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name 1-(4-Methoxyphenyl)propane-1,2-diol
Common Synonyms Anethole glycol; 1-(p-Methoxyphenyl)-1,2-propanediol
CAS Number (Generic) 51410-48-1
CAS (Stereospecific) Threo: 94497-49-1 (approx.); Erythro: Often unspecified in bulk
Molecular Formula

Molecular Weight 182.22 g/mol
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Low water solubility
Chiral Centers C1 (Benzylic), C2 (Homobenzylic)

Part 2: Synthesis & Stereochemistry (The "Core" Science)[2]

Understanding the synthesis of CAS 51410-48-1 is mandatory for interpreting impurity profiles in Certificates of Analysis (CoA).[1] Two primary routes dominate the production, each yielding different stereochemical ratios.[1]

Route A: Oxidation of trans-Anethole (Biomimetic)

This route mimics the metabolic pathway of anethole in mammals.[1]

  • Mechanism: Epoxidation of the alkene followed by hydrolysis.

  • Stereochemistry: The trans-alkene precursor typically yields the erythro-diol via anti-opening of the epoxide, though acidic hydrolysis conditions can lead to scrambling (mixtures of erythro and threo).[1]

  • Impurities: 4-Methoxybenzaldehyde (Anisaldehyde) from over-oxidation; Epoxide intermediates.[1]

Route B: Reduction of -Hydroxy Ketones

Used for controlled synthesis of specific isomers.[1]

  • Precursor: 1-(4-Methoxyphenyl)-2-hydroxypropan-1-one.[1]

  • Reagent:

    
     or 
    
    
    
    .
  • Stereochemistry: Reduction of the ketone often favors the erythro isomer (Cram's rule), but bulky reducing agents or chelation control can be used to tune this ratio.

Synthesis Pathway Visualization[2][11]

SynthesisPathways Anethole trans-Anethole (Precursor A) Epoxide Anethole Epoxide (Intermediate) Anethole->Epoxide Epoxidation (mCPBA or P450) Ketone 1-(4-Methoxyphenyl)- 2-hydroxypropan-1-one (Precursor B) Diol 1-(4-Methoxyphenyl) propane-1,2-diol (CAS 51410-48-1) Ketone->Diol Reduction (NaBH4) Epoxide->Diol Hydrolysis (H2O/H+) Erythro Erythro Isomer (Major Product via Epoxide) Diol->Erythro Separation Threo Threo Isomer (Minor Product) Diol->Threo

Figure 1: Primary synthesis pathways showing the divergence from alkene oxidation and ketone reduction, leading to the final glycol product.[1]

Part 3: Applications in Research & Development

Lignin Model Compounds (Green Chemistry)

In biomass research, this diol serves as a simplified model for the


 linkage , the most abundant bond in lignin.[1]
  • Experimentation: Researchers subject this compound to acidolysis, electrolysis, or catalytic oxidation to predict how complex lignin polymers will degrade.[1]

  • Key Insight: The presence of the C1-OH and C2-OH groups allows for the study of C-C bond cleavage mechanisms adjacent to the aromatic ring.

Pharmaceutical Metabolite Markers

1-(4-Methoxyphenyl)propane-1,2-diol is a major urinary metabolite of Anethole (found in Anise and Fennel).[1]

  • Drug Dev Usage: It is used as a reference standard in ADME (Absorption, Distribution, Metabolism, Excretion) studies to map the metabolic fate of methoxy-phenylpropanoid drugs.[1]

  • Natural Product Standards: Used to standardize extracts of Illicium verum (Star Anise) and Paeonia lactiflora in Traditional Chinese Medicine (TCM).

Part 4: Procurement & Supplier Evaluation[2]

Sourcing this chemical requires navigating between "Bulk Chemical" suppliers and "Life Science" specialists. The choice depends entirely on the intended application.

Supplier Tier Classification
TierSupplier TypeTypical PurityRecommended ForExamples
Tier 1 Reference Standard Specialists >98% (Stereospecific)ADME studies, Bioassays, HPLC StandardsMedChemExpress, TargetMol, SCBT
Tier 2 Catalog Chemical Suppliers 95-97% (Racemic)Lignin degradation models, Synthetic intermediatesSigma-Aldrich, TCI, Alfa Aesar
Tier 3 Bulk Aggregators Variable (Technical Grade)Large scale synthesis starting materialAChemBlock, Molbase listed vendors
Critical Quality Attributes (CQA) for Sourcing

When reviewing a Certificate of Analysis (CoA), prioritize the following:

  • Stereoratio (dr): If your study involves enzymes or chiral catalysts, a generic "95%" purity is insufficient.[1] You must request the erythro:threo ratio.

  • Identity Verification:

    
    -NMR must show distinct doublets for the methyl group (approx 
    
    
    
    1.0 ppm) and the methoxy singlet (
    
    
    3.8 ppm).[1]
  • Water Content: As a glycol, it is hygroscopic. High water content can skew gravimetric preparation of standards.

Sourcing Decision Matrix

SourcingMatrix Start Define Application Q1 Is Stereochemistry Critical? (e.g., Enzymatic Assay) Start->Q1 PathA Source: Tier 1 (Reference Std) Req: >98% Purity, Chiral HPLC Data Q1->PathA Yes Q2 Scale Required? Q1->Q2 No PathB Source: Tier 2 (Catalog) Req: >95% Purity, NMR Verification PathC Source: Tier 3 (Bulk) Req: Custom Synthesis or Bulk Quote Q2->PathB < 10g (Lab Scale) Q2->PathC > 100g (Pilot Scale)

Figure 2: Decision matrix for selecting the appropriate supplier tier based on experimental requirements.

References

  • Adler, E., & Yllner, S. (1953).[1] Synthesis of 1-(4-hydroxy-3-methoxyphenyl)-propanediol-(1,2) as lignin model compounds.[1][2] Acta Chemica Scandinavica.

  • Uruma, Y., et al. (2023).[1] Degradation of three

    
     lignin model compounds via organic electrolysis. RSC Advances. 
    
  • Newberne, P. M., et al. (1999).[1] The metabolic fate of trans-anethole in the rat and mouse. Food and Chemical Toxicology.

  • PubChem Database. (2025).[3] Compound Summary: 1-(4-Methoxyphenyl)propane-1,2-diol (CID 3016654).[1][3] [1]

  • BenchChem. (2025). Laboratory Scale Synthesis of trans-Anethole and derivatives.

Sources

Exploratory

Comparative Technical Analysis: Guaifenesin vs. 1-(4-Methoxyphenyl)propane-1,2-diol

The following technical guide provides an in-depth comparative analysis of Guaifenesin and 1-(4-Methoxyphenyl)propane-1,2-diol . Despite sharing similar nomenclature elements (methoxy, phenyl, propanediol), these are dis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of Guaifenesin and 1-(4-Methoxyphenyl)propane-1,2-diol . Despite sharing similar nomenclature elements (methoxy, phenyl, propanediol), these are distinct chemical entities with different molecular formulas, structural backbones, origins, and pharmacological applications.

Executive Summary

Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) is a globally recognized Active Pharmaceutical Ingredient (API) used as an expectorant and centrally acting muscle relaxant.[1][2] It is characterized by an ether linkage connecting a guaiacol moiety to a glycerol chain.[3]

1-(4-Methoxyphenyl)propane-1,2-diol (often referred to as Anethole Glycol ) is a phenylpropanoid metabolite derived from the oxidation of anethole (a major component of anise and fennel oils). It lacks the ether oxygen found in guaifenesin, resulting in a direct carbon-carbon bond between the phenyl ring and the propyl chain. It is primarily of interest as a metabolic marker or chemical intermediate rather than a therapeutic agent.

Structural & Physicochemical Divergence[4]

The fundamental difference lies in the backbone connectivity. Guaifenesin is an aryl glyceryl ether , whereas the target molecule is a substituted phenylalkane .

Comparative Data Matrix
FeatureGuaifenesin1-(4-Methoxyphenyl)propane-1,2-diol
IUPAC Name 3-(2-methoxyphenoxy)propane-1,2-diol1-(4-methoxyphenyl)propane-1,2-diol
Common Name Guaifenesin, Glyceryl GuaiacolateAnethole Glycol
CAS Registry 93-14-151410-48-1 (racemic)
Molecular Formula C₁₀H₁₄O₄ C₁₀H₁₄O₃
Molecular Weight 198.22 g/mol 182.22 g/mol
Linkage Type Ether (-O-) between Ring & ChainC-C Bond between Ring & Chain
Oxygen Count 4 (2 Hydroxyl, 2 Ether)3 (2 Hydroxyl, 1 Ether)
Chirality 1 Chiral Center (C2 of propyl chain)2 Chiral Centers (C1, C2 of propyl chain)
Primary Origin Synthetic (Guaiacol + Glycidol)Metabolic/Synthetic (Anethole Oxidation)
Structural Logic Diagram

The following diagram illustrates the structural divergence and the resulting mass difference, which is critical for analytical differentiation.

StructureComparison Guaifenesin Guaifenesin (C10H14O4) MW: 198.22 Diff CRITICAL DIFFERENCE: Guaifenesin has an Ether Linkage (-O-) Target has a direct C-C bond. Guaifenesin->Diff Target 1-(4-Methoxyphenyl) propane-1,2-diol (C10H14O3) MW: 182.22 Target->Diff Guaiacol Precursor: Guaiacol (2-Methoxyphenol) Guaiacol->Guaifenesin + Glycidol (Ether Formation) Anethole Precursor: Anethole (1-Methoxy-4-(1-propenyl)benzene) Anethole->Target + Oxidation (Epoxidation/Hydrolysis)

Caption: Structural lineage comparison highlighting the ether linkage in Guaifenesin versus the carbon backbone of Anethole Glycol.

Synthetic & Metabolic Origins

Understanding the origin of these compounds is essential for researchers encountering them in complex matrices (e.g., biological fluids or formulation stability studies).

Guaifenesin Synthesis (Industrial)

Guaifenesin is manufactured via the Williamson ether synthesis or ring-opening of an epoxide.

  • Reactants: Guaiacol (2-methoxyphenol) and Glycidol (or 3-chloro-1,2-propanediol).

  • Mechanism: The phenoxide ion attacks the epoxide ring (or displaces the chloride).

  • Result: Formation of the ether bond at the phenolic oxygen.

1-(4-Methoxyphenyl)propane-1,2-diol Formation

This compound is rarely synthesized as a primary API but appears in two specific contexts:

  • Metabolism: It is a major urinary metabolite of Trans-Anethole in humans.[4] The propenyl side chain of anethole undergoes epoxidation followed by hydrolysis to form the diol (Anethole Glycol).

  • Impurity/Degradant: It can form in essential oils containing anethole upon exposure to air/light (photo-oxygenation) or during improper storage of anethole-rich excipients.

Pharmacological Profiles[4]

Guaifenesin: The Expectorant[2][3][4][9][10][11]
  • Mechanism of Action (MOA): Guaifenesin acts by irritating the gastric mucosa, which stimulates the gastropulmonary vagal reflex. This increases the volume and decreases the viscosity of bronchial secretions (expectorant effect).[5]

  • Secondary Activity: It acts as a centrally acting muscle relaxant, likely via NMDA receptor antagonism.

  • Therapeutic Use: FDA-approved for chest congestion.

1-(4-Methoxyphenyl)propane-1,2-diol: The Metabolite
  • Activity: This molecule exhibits no significant expectorant activity .

  • Relevance: In drug development, it is primarily relevant as:

    • A biomarker for anise/fennel consumption.

    • A potential interference in bioanalytical assays if anethole-containing flavoring agents are used in a placebo or formulation.

  • Toxicity: Generally considered low toxicity (GRAS metabolite), but lacks the specific efficacy profile of guaifenesin.

Analytical Differentiation Protocol (Self-Validating System)

For researchers needing to distinguish these compounds in a mixture (e.g., QC of a natural cough syrup containing both Guaifenesin and fennel oil), the following LC-MS/MS protocol provides a self-validating identification system.

Mass Spectrometry Logic

The mass difference of 16 Da (one oxygen atom) is the definitive differentiator.

  • Guaifenesin:

    • Precursor Ion

      
      
      
    • Sodium Adduct

      
      
      
    • Fragmentation: Loss of glyceryl chain typical.

  • Anethole Glycol:

    • Precursor Ion

      
       (often loses water easily to 165.1)
      
    • Sodium Adduct

      
      
      
    • Fragmentation: Tropylium ion formation characteristic of alkylbenzenes.

High-Resolution HPLC Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient: 5% B to 95% B over 10 minutes.

Elution Order:

  • Guaifenesin: Elutes earlier (more polar due to extra oxygen/ether).

  • 1-(4-Methoxyphenyl)propane-1,2-diol: Elutes later (more hydrophobic phenyl-alkyl character).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (Suspected Mixture) LC LC Separation (C18 Column, Reverse Phase) Sample->LC MS Mass Spectrometry (ESI+) LC->MS Decision Check MW (Parent Ion) MS->Decision ResultG Match: 198 Da (m/z 221 [M+Na]) Identified: GUAIFENESIN Decision->ResultG m/z 199/221 ResultA Match: 182 Da (m/z 205 [M+Na]) Identified: ANETHOLE GLYCOL Decision->ResultA m/z 183/205 Validation Validation Step: Check UV Spectrum (Guaifenesin λmax ~273nm) (Anethole Glycol λmax ~259nm) ResultG->Validation ResultA->Validation

Caption: Decision tree for identifying Guaifenesin vs. Anethole Glycol using LC-MS and UV validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3516, Guaifenesin. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016654, 1-(4-Methoxyphenyl)propane-1,2-diol. Retrieved from [Link]

  • Caldwell, J., & Sutton, J. D. (1988). The metabolic disposition of [methoxy-14C]-labelled trans-anethole, estragole and p-propylanisole in human volunteers. Food and Chemical Toxicology. Retrieved from [Link]

Sources

Foundational

1-(4-Methoxyphenyl)propane-1,2-diol as a non-phenolic lignin model compound

The following technical guide is structured as an advanced operational monograph for researchers investigating lignin valorization and enzymatic depolymerization mechanisms. A Non-Phenolic Lignin Model for Side-Chain Oxi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced operational monograph for researchers investigating lignin valorization and enzymatic depolymerization mechanisms.

A Non-Phenolic Lignin Model for Side-Chain Oxidation & Cleavage Studies[1][2]

Executive Summary & Application Scope

1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) serves as a critical "minimalist" model compound in lignin chemistry.[1][2] Unlike complex


-O-4 dimers, MPPD represents the non-phenolic arylglycerol  substructure of lignin after ether linkage hydrolysis or as a probe for side-chain reactivity independent of the 

-ether bond.[1][2]

Primary Applications:

  • Enzymatic Mechanistic Probing: Differentiating between

    
     oxidation (ketone formation) and 
    
    
    
    cleavage pathways catalyzed by Lignin Peroxidase (LiP) or Laccase-Mediator Systems (LMS).[1][2]
  • Redox Potential Calibration: Acting as a high-redox-potential substrate (

    
     V vs. NHE) to test the oxidation capacity of novel biocatalysts without the interference of phenolic polymerization.[1][2]
    
  • Metabolic Flux Analysis: Tracking the fate of the propyl side chain during microbial degradation.

Chemical Profile & Synthesis Protocol

To ensure experimental reproducibility, researchers must synthesize MPPD with high purity, as commercial availability is often limited to small, expensive quantities. The most robust route is the Upjohn Dihydroxylation of trans-anethole.[2]

Compound Data:

  • IUPAC Name: 1-(4-Methoxyphenyl)propane-1,2-diol[1][2][3][4][5]

  • Molecular Formula:

    
    [2][6]
    
  • MW: 182.22 g/mol [1][2]

  • Key Moiety: 4-Methoxy (Anisyl) ring; 1,2-diol aliphatic chain.[1][2]

Protocol 1: Synthesis via Catalytic Dihydroxylation

Rationale: This method avoids the use of toxic stoichiometric osmium and ensures stereochemical control if chiral ligands are used (Sharpless).[2] For general model studies, the racemic Upjohn method is sufficient.[2]

Reagents:

  • trans-Anethole (Substrate)[1][2]

  • N-Methylmorpholine N-oxide (NMO) (Co-oxidant, 50% aq.[1][2] solution)

  • Osmium Tetroxide (

    
    ) (Catalyst, 2.5% in t-BuOH)[2]
    
  • Acetone/Water (Solvent)[2]

Workflow:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol (1.48 g) of trans-anethole in 30 mL acetone. Add 4 mL of distilled water.

  • Oxidant Addition: Add 11 mmol (2.58 g of 50% solution) of NMO. Stir to homogenize.

  • Catalysis: Caution: Perform in a fume hood. Add 0.2 mol%

    
     solution. The solution will turn bright yellow/brown.
    
  • Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (Silica; Hexane:EtOAc 1:1).[2] The alkene spot will disappear; a lower

    
     diol spot will appear.[2]
    
  • Quenching: Add 1 g of solid sodium metabisulfite (

    
    ) and stir for 30 minutes to reduce residual Os(VIII) to insoluble Os(IV) (black precipitate).
    
  • Extraction: Filter the mixture through a pad of Celite. Concentrate the filtrate to remove acetone.[2] Extract the aqueous residue with Ethyl Acetate (

    
     mL).[2]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography.
    
Visualization: Synthesis Pathway

Synthesis Anethole trans-Anethole (Alkene Precursor) Inter Cyclic Osmate Ester (Intermediate) Anethole->Inter Syn-Dihydroxylation Product 1-(4-Methoxyphenyl) propane-1,2-diol Inter->Product Reductive Hydrolysis OsO4 Cat. OsO4 NMO (Co-oxidant) OsO4->Inter Quench Na2S2O5 Hydrolysis Quench->Product

Figure 1: Catalytic cycle for the conversion of trans-anethole to MPPD via Os(VIII) catalysis.

Mechanistic Pathways of Degradation

Understanding how MPPD degrades distinguishes "true" ligninolytic activity from general oxidation.

Pathway A: Lignin Peroxidase (LiP) – The Cation Radical Route

LiP (EC 1.11.1.[2]14) is unique in its ability to oxidize the non-phenolic ring directly.

  • Single Electron Transfer (SET): LiP (Compound I) abstracts an electron from the 4-methoxy ring, forming an aryl cation radical .[2]

  • Side-Chain Fragmentation: The acidity of the

    
    -proton increases dramatically.[1][2] However, in 1,2-diols, the dominant relaxation pathway for the cation radical is 
    
    
    
    cleavage
    .[1][2]
  • Products: 4-Methoxybenzaldehyde (Anisaldehyde) and a C2-glycol fragment.[1][2]

Pathway B: Laccase-Mediator System (LMS) – Hydrogen Atom Transfer

Laccase (EC 1.10.3.[1][2]2) cannot oxidize MPPD directly (


 mismatch).[2] With a mediator (e.g., ABTS, HBT):
  • Radical Generation: Laccase oxidizes the mediator to a radical (

    
    ).
    
  • Hydrogen Abstraction (HAT):

    
     abstracts the 
    
    
    
    from the
    
    
    group.[2]
  • Ketone Formation: This typically yields the

    
    -ketone (1-(4-methoxyphenyl)-1-oxo-2-hydroxypropane) rather than bond cleavage, unless the mediator is highly potent (e.g., 
    
    
    
    equivalent).[1][2]
Visualization: LiP vs. LMS Mechanisms

Degradation cluster_LiP Pathway A: Lignin Peroxidase (LiP) cluster_Laccase Pathway B: Laccase + Mediator MPPD 1-(4-Methoxyphenyl) propane-1,2-diol CationRad Aryl Cation Radical [MPPD]•+ MPPD->CationRad AlphaRad Cα-Alkoxy Radical MPPD->AlphaRad LiP_Enz LiP (Compound I/II) LiP_Enz->MPPD -1e⁻ (SET) Cleavage Cα-Cβ Bond Scission CationRad->Cleavage Spontaneous Anisaldehyde 4-Methoxybenzaldehyde (Major Product) Cleavage->Anisaldehyde Lac_Med Mediator Radical (e.g., ABTS•+) Lac_Med->MPPD -H• (HAT) Ketone α-Carbonyl Derivative (Ketone) AlphaRad->Ketone Oxidation

Figure 2: Divergent oxidation pathways: LiP drives bond cleavage (red), while LMS typically drives side-chain oxidation (blue).[2]

Experimental Protocols
Protocol 2: Enzymatic Oxidation Assay (LiP)

This assay quantifies the cleavage rate by monitoring the formation of Anisaldehyde.[2]

ParameterSpecificationNotes
Buffer 20 mM Sodium Tartrate, pH 3.0Low pH is critical for LiP stability and redox potential.[1][2]
Substrate Conc. 1.0 mM MPPDDissolve in minimal DMF or Dioxane if needed (<1% v/v).
Co-substrate 0.4 mM

Add in pulses to prevent enzyme inactivation (Compound III formation).
Enzyme 0.1 - 0.5 U/mL LiPOne Unit = 1

mol Veratryl Alcohol oxidized per min.[1][2]
Detection UV-Vis SpectrophotometryMonitor

(Anisaldehyde

).[1][2]

Step-by-Step:

  • Equilibrate buffer and MPPD at 25°C in a quartz cuvette.

  • Add LiP enzyme and establish a baseline.

  • Initiate reaction with

    
    .
    
  • Record absorbance at 280 nm (or 310 nm to reduce interference) for 5 minutes.

  • Control: Run a blank without enzyme to rule out auto-oxidation.

Protocol 3: Product Analysis (GC-MS)

To confirm the mechanism, you must identify the cleavage products.[2]

  • Reaction Termination: Acidify reaction mixture to pH 2 with HCl and extract with Ethyl Acetate (

    
    ).
    
  • Derivatization (Optional but Recommended): Silylate with BSTFA + 1% TMCS (60°C, 30 min) to make the diol and hydroxy-products volatile.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[1][2]

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
  • Target Ions (TMS derivatives):

    • MPPD (Substrate): Look for molecular ion

      
       (bis-TMS).[2]
      
    • Anisaldehyde (Product):

      
       136 (underivatized) or characteristic fragment 135.[2]
      
    • 
      -Ketone (LMS Product):  Look for mass shift corresponding to -2H.[1]
      
References
  • Tien, M., & Kirk, T. K. (1983). Lignin-degrading enzyme from the hymenomycete Phanerochaete chrysosporium burds.[2] Science.

  • Kersten, P. J., et al. (1985). The ligninase of Phanerochaete chrysosporium generates cation radicals from methoxybenzenes.[2][7] Journal of Biological Chemistry.[7]

  • Hammel, K. E., et al. (1993). Mechanism of oxidative C alpha-C beta cleavage of a lignin model dimer by Phanerochaete chrysosporium lignin peroxidase.[2] Biochemistry.[7][8][9][10][11]

  • Kawai, S., et al. (1988). Degradation mechanisms of phenolic and nonphenolic beta-1 lignin substructure models by laccase.[2] Arch Biochem Biophys.[7]

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement.[2] Journal of Organic Chemistry. [2]

Sources

Exploratory

Thermodynamic Characterization of 1-(4-Methoxyphenyl)propane-1,2-diol

Topic: Thermodynamic properties of 1-(4-Methoxyphenyl)propane-1,2-diol Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic properties of 1-(4-Methoxyphenyl)propane-1,2-diol Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Drug Development & Metabolic Profiling

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of 1-(4-Methoxyphenyl)propane-1,2-diol (often referred to as anethole glycol). As a primary metabolic intermediate of trans-anethole and a structural model for lignin


 linkages, understanding its thermodynamic stability, phase transition energetics, and solubility profile is critical for pharmaceutical formulation and pharmacokinetic modeling. This guide synthesizes available experimental data with rigorous characterization protocols, offering a self-validating framework for researchers.
Compound Identity & Physicochemical Baseline[1][2][3][4]

Before establishing thermodynamic parameters, precise identification of the solid-state form is required. 1-(4-Methoxyphenyl)propane-1,2-diol possesses two chiral centers (C1, C2), leading to potential stereoisomerism (erythro/threo forms).

Table 1: Physicochemical Identity

PropertyDataSource/Notes
IUPAC Name 1-(4-Methoxyphenyl)propane-1,2-diol
Common Name Anethole glycol
CAS Registry 51410-48-1 (General/Racemic)94497-49-1 ((1S,2S)-isomer)[1][2]
Molecular Formula

Molecular Weight 182.22 g/mol
Physical State White Crystalline SolidAt STP
Melting Point (

)
118 – 119 °C (391 – 392 K)Validated for (1S,2S) isomer [2]
LogP (Octanol/Water) ~0.8 (Experimental/Computed)Moderate lipophilicity [2]
H-Bond Donors 2
H-Bond Acceptors 3
Thermodynamic Profiling: Energetics & Stability

The thermodynamic profile of 1-(4-Methoxyphenyl)propane-1,2-diol is governed by the intermolecular hydrogen bonding network established by its vicinal diol moiety.

2.1 Solid-Liquid Phase Transition (Melting)

The melting point of 118–119 °C indicates a stable crystal lattice significantly reinforced by hydrogen bonding compared to its precursor, trans-anethole (


 °C) [3].
  • Enthalpy of Fusion (

    
    ):  While specific calorimetric values for the racemic mixture vary, structurally analogous phenylpropanoid diols typically exhibit 
    
    
    
    in the range of 25 – 35 kJ/mol .
  • Entropy of Fusion (

    
    ):  The transition from a rigid crystalline lattice to a disordered liquid involves a substantial entropy gain, driven by the rotational freedom of the methoxy and propyl groups.
    
2.2 Solubility Thermodynamics

Unlike the highly lipophilic trans-anethole (practically insoluble in water), the introduction of the 1,2-diol functionality significantly increases aqueous solubility.

  • Solvation Mechanism: The vicinal hydroxyl groups facilitate water solvation via dipole-dipole interactions and hydrogen bonding.

  • Partition Coefficient: A LogP of ~0.8 suggests the compound retains membrane permeability (lipophilic phenyl ring) while possessing sufficient aqueous solubility for renal clearance as a glucuronide conjugate [4].

2.3 Thermal Stability

Thermogravimetric Analysis (TGA) of lignin model compounds containing the 1,2-diol motif typically reveals:

  • Onset of Decomposition (

    
    ): 
    
    
    
    °C.
  • Degradation Pathway: Dehydration to form ketones/aldehydes (e.g., 4-methoxypropiophenone) followed by fragmentation of the phenyl-alkyl bond.

Synthesis & Metabolic Pathway Visualization

Understanding the thermodynamic history of the sample requires knowledge of its origin. In biological systems, this diol is the hydrolysis product of the unstable anethole epoxide.

MetabolicPathway cluster_thermo Thermodynamic Shift Anethole trans-Anethole (Lipophilic Precursor) Epoxide Anethole Epoxide (Unstable Intermediate) Anethole->Epoxide CYP450 Epoxidation Diol 1-(4-Methoxyphenyl) propane-1,2-diol (Target Diol) Epoxide->Diol Epoxide Hydrolase (Hydrolysis) Conjugate Glucuronide Conjugate (Excreted) Diol->Conjugate UGT (Glucuronidation)

Figure 1: Metabolic trajectory of Anethole to 1-(4-Methoxyphenyl)propane-1,2-diol. The hydrolysis step (Red Arrow) represents a significant decrease in Gibbs Free Energy, stabilizing the reactive epoxide into the thermodynamic sink of the diol.

Experimental Protocols for Thermodynamic Validation
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine accurate


 and 

.
  • Sample Prep: Weigh 2–5 mg of dried 1-(4-Methoxyphenyl)propane-1,2-diol into a Tzero aluminum pan. Hermetically seal.

  • Reference: Use an empty, matched Tzero pan.

  • Purge Gas: Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

  • Ramp Cycle:

    • Equilibrate at 25 °C.

    • Heat at 10 °C/min to 150 °C (past the expected

      
       of 119 °C).
      
    • Validation Check: Look for a sharp endothermic peak. A broad peak indicates impurities (e.g., residual benzoic acid derivatives).

  • Calculation: Integrate the area under the melting peak (

    
    ) and multiply by molecular weight (182.22  g/mol ) to obtain 
    
    
    
    (
    
    
    ).
Protocol B: Shake-Flask Solubility & LogP Determination

Objective: Quantify thermodynamic solubility and lipophilicity.

  • Saturation: Add excess solid diol to phosphate-buffered saline (PBS, pH 7.4) and, separately, to an octanol-water system.

  • Equilibration: Agitate at 25 °C for 24 hours.

  • Separation: Centrifuge to remove undissolved solid (aqueous) or separate phases (octanol/water).

  • Quantification: Analyze supernatant/phases via HPLC-UV (detection at

    
     nm for the anisole chromophore).
    
  • Calculation:

Characterization Workflow Diagram

Workflow Start Raw Sample: 1-(4-Methoxyphenyl) propane-1,2-diol Purity Purity Check (HPLC/GC-MS) Start->Purity Decision Purity > 98%? Purity->Decision Recryst Recrystallization (Solvent: Ethanol/Water) Decision->Recryst No DSC DSC Analysis (Tm, Enthalpy) Decision->DSC Yes TGA TGA Analysis (Thermal Stability) Decision->TGA Yes Solubility Solubility/LogP (Shake Flask) Decision->Solubility Yes Recryst->Purity Re-test Report Thermodynamic Profile Report DSC->Report TGA->Report Solubility->Report

Figure 2: Standard Operating Procedure (SOP) for the thermodynamic characterization of the diol. Purity verification is a critical "Go/No-Go" gate before thermodynamic assessment.

References
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propane-1,2-diol (Compound).[1][2][3] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Human Metabolome Database (HMDB). (2021).[3] Metabocard for (1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol (HMDB0060514). HMDB. Retrieved March 3, 2026, from [Link]

  • Russo, A. Y., et al. (2019). Vaporization thermodynamics of compounds modeling lignin structural units. Fluid Phase Equilibria, 491, 45-55. [Link]

  • Newberne, P. M., et al. (1999). The FEMA GRAS Assessment of Trans-Anethole Used as a Flavouring Substance. Food and Chemical Toxicology. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 1-(4-Methoxyphenyl)propane-1,2-diol

This guide is structured as a strategic technical whitepaper. It moves beyond simple data listing to provide a comprehensive framework for understanding, measuring, and modeling the solubility of 1-(4-Methoxyphenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a strategic technical whitepaper. It moves beyond simple data listing to provide a comprehensive framework for understanding, measuring, and modeling the solubility of 1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) , a critical chiral building block and lignin model compound.

Executive Summary

1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) , also known as Anethole Glycol , is a vicinal diol intermediate critical in the synthesis of chiral pharmaceuticals and the valorization of lignin-derived aromatics. Its solubility profile is the governing parameter for process efficiency—dictating solvent choice for enzymatic cascades, crystallization yields, and bio-availability in drug formulations.

This guide provides a definitive technical analysis of MPPD’s solubility behavior. It synthesizes qualitative data from synthesis literature with rigorous thermodynamic modeling protocols, offering researchers a self-validating roadmap for solvent selection and solubility determination.

Physicochemical Identity & Relevance[1]

Understanding the solute's molecular architecture is the first step in predicting solvent interactions. MPPD combines a lipophilic methoxyphenyl tail with a hydrophilic glycol head, creating an amphiphilic profile that requires specific solvent polarity windows.

PropertyValue / DescriptionImplications for Solubility
CAS Registry 51410-48-1Unique identifier for sourcing & verification.
Molecular Weight 182.22 g/mol Low MW facilitates diffusion; kinetics are rarely rate-limiting.
LogP (Oct/Wat) ~0.8 – 1.1Moderately Lipophilic. Soluble in alcohols/ethers; limited water solubility.
Melting Point 116–119 °CSolid at RT. High fusion enthalpy (

) requires significant solvent interaction energy to overcome lattice forces.
H-Bond Donors 2 (Hydroxyls)Strong affinity for H-bond accepting solvents (DMSO, MeOH).
H-Bond Acceptors 3 (Ether + OH)Capable of interaction with protic solvents.

Solubility Profile & Solvent Selection Strategy

Based on extraction protocols, enzymatic cascade media, and crystallization studies (e.g., from Illicium verum extraction or anethole oxidation), MPPD exhibits a distinct solubility hierarchy.

The Solubility Hierarchy

The following classification guides solvent screening for reaction and purification.

  • Class A: High Solubility (Process Solvents)

    • Solvents:Methanol, Ethanol, DMSO, Ethyl Acetate, CPME (Cyclopentyl methyl ether).

    • Mechanism:[1][2][3] These solvents match the polarity of the glycol moiety or offer strong H-bonding capability. Methanol is the preferred "green" solvent for enzymatic transformations.

    • Use Case: Reaction media, stock solution preparation.

  • Class B: Moderate/Temperature-Dependent Solubility

    • Solvents:Water, Diethyl Ether, Toluene.

    • Mechanism:[1][2][3] Water solubility is limited by the hydrophobic phenyl ring (~2–5 g/L estimated at 25°C). Heating significantly increases solubility in toluene, making it a candidate for cooling crystallization.

    • Use Case: Liquid-liquid extraction (partitioning), biphasic reaction systems.

  • Class C: Anti-Solvents (Precipitation)

    • Solvents:n-Heptane, n-Pentane, Hexane, Cyclohexane.

    • Mechanism:[1][2][3] The non-polar aliphatic chain cannot solvate the polar diol head group.

    • Use Case: Inducing crystallization from MTBE or Ethyl Acetate solutions; washing crystalline filter cakes.

Visualization: Solvent Interaction Map

The following diagram illustrates the logical flow for solvent selection based on process intent.

SolubilityMap cluster_High High Solubility (Dissolution/Reaction) cluster_Low Anti-Solvents (Crystallization/Wash) cluster_Mod Moderate/Biphasic MPPD 1-(4-Methoxyphenyl) propane-1,2-diol MeOH Methanol (Green Solvent) MPPD->MeOH H-Bonding DMSO DMSO MPPD->DMSO Polarity Match Heptane n-Heptane MPPD->Heptane Precipitation MTBE MTBE MPPD->MTBE Extraction EtAc Ethyl Acetate Pentane n-Pentane Water Water (Temp Dependent) MTBE->Heptane Crystallization Pair

Figure 1: Solvent compatibility map for MPPD. Green zones indicate high solubility; red zones indicate anti-solvents used for purification.

Experimental Protocol: The "Shake-Flask" Method

To generate precise mole-fraction solubility data (


) for thermodynamic modeling, the Static Equilibrium (Shake-Flask)  method is the gold standard. This protocol ensures self-validation through time-dependent sampling.
Materials & Setup
  • Solute: MPPD (Purity >99% by HPLC).

  • Solvents: HPLC Grade (dried if assessing anhydrous solubility).

  • Apparatus: Jacketed glass vessels (50 mL) connected to a circulating water bath (control ±0.05 K).

  • Separation: 0.22 µm PTFE syringe filters (heated to

    
     to prevent precipitation during filtration).
    
Step-by-Step Workflow
  • Saturation: Add excess MPPD solid to 10 mL of solvent. The mixture must remain a suspension (solid present) throughout the experiment.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow settling for 1 hour.

  • Sampling: Withdraw supernatant using a pre-heated syringe. Filter immediately into a tared vial.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (requires high solubility).

    • HPLC-UV (Preferred): Dilute aliquot with mobile phase (e.g., MeOH:Water 50:50). Detect at

      
       = 275 nm (aromatic ring).
      
Workflow Diagram

Protocol Start Excess MPPD + Solvent Equil Agitate (24-48h) @ Constant T Start->Equil Check Check Equilibrium (t1 vs t2) Equil->Check Check->Equil Diff > 2% Filter Filter (0.22 µm) Isothermal Check->Filter Diff < 2% Dilute Dilute for HPLC Filter->Dilute Analyze Quantify (Mole Fraction) Dilute->Analyze

Figure 2: Validated Shake-Flask workflow for solubility determination.

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be correlated to allow interpolation at unmeasured temperatures. For MPPD, the Modified Apelblat Equation is the industry standard for non-ideal organic solutions.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of your experimental data.

  • Interpretation:

    • If

      
       is negative, solubility increases with temperature (Endothermic).
      
    • The term

      
       accounts for the temperature dependence of the enthalpy of solution.
      
Thermodynamic Functions

From the solubility data, calculate the dissolution thermodynamics to understand the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic) for MPPD in most organic solvents, meaning heat is absorbed during dissolution.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value indicates low solubility; value approaches zero as solubility increases.

References

  • Solubility Measurement Protocols

    • Jouyban, A. (2019).[4] "Review of the Shake-Flask Method for Solubility Determination." Journal of Pharmaceutical and Biomedical Analysis.

    • (Validated Protocol)

  • Thermodynamic Modeling (Apelblat/Van't Hoff)

    • Shakeel, F. et al. (2014). "Solubility and Thermodynamics of p-Methoxyphenylacetic Acid in Pure and Mixed Solvents.
  • Synthesis & Purification of Anethole Glycol

    • Zhang, W. et al. (2018).[1] "Enzymatic Cascades for 4-Methoxyphenyl-1,2-propanediol Isomers Including Product Crystallization." ACS Sustainable Chemistry & Engineering.

  • Physicochemical Properties

    • PubChem Database. "1-(4-Methoxyphenyl)propane-1,2-diol (CID 3016654)."

Sources

Exploratory

Biological Activity of 1-(4-Methoxyphenyl)propane-1,2-diol Derivatives

This in-depth technical guide details the biological activity, synthesis, and pharmacological potential of 1-(4-Methoxyphenyl)propane-1,2-diol (also known as Anethole Glycol ) and its derivatives. It is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the biological activity, synthesis, and pharmacological potential of 1-(4-Methoxyphenyl)propane-1,2-diol (also known as Anethole Glycol ) and its derivatives. It is designed for researchers in medicinal chemistry and pharmacology.

Technical Whitepaper & Experimental Guide

Executive Summary

1-(4-Methoxyphenyl)propane-1,2-diol (MPD) is a vicinal diol metabolite derived primarily from trans-anethole, a major constituent of essential oils from anise (Pimpinella anisum) and star anise (Illicium verum). While often categorized as a detoxification intermediate, MPD and its ester/ether derivatives exhibit distinct pharmacological profiles, including antioxidant , anti-inflammatory , and gastroprotective activities that often exceed those of the parent compound.

This guide analyzes the structure-activity relationships (SAR) of MPD, contrasts it with the structural analog guaifenesin , and provides validated protocols for its synthesis and biological evaluation.

Chemical Identity & Structural Significance

MPD belongs to the phenylpropanoid class.[1] Its structure features a lipophilic 4-methoxyphenyl tail and a hydrophilic glycolic head, creating an amphiphilic profile suitable for membrane interaction.

FeatureSpecification
IUPAC Name 1-(4-Methoxyphenyl)propane-1,2-diol
Common Name Anethole Glycol
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Chiral Centers C1 and C2 (Exists as erythro and threo diastereomers)
Key Pharmacophore p-Methoxybenzyl group (Lipophilic anchor) + Vicinal Diol (H-bond donor/acceptor)
Structural Analogs & SAR

MPD is structurally homologous to Guaifenesin (a muscle relaxant/expectorant), differing only in the linker atom (carbon vs. oxygen).

  • Guaifenesin: 3-(2-methoxyphenoxy)propane-1,2-diol (Ether linkage).

  • MPD: 1-(4-methoxyphenyl)propane-1,2-diol (Direct C-C linkage).

This structural nuance suggests MPD may possess centrally mediated muscle relaxant properties, though its primary validated utility lies in oxidative stress reduction and mucosal protection.

Synthesis & Metabolic Pathways

The biological availability of MPD is inextricably linked to the metabolism of anethole. In laboratory settings, it is synthesized via the epoxidation of trans-anethole followed by hydrolytic ring opening.

Synthetic Pathway (DOT Visualization)

The following diagram illustrates the chemical synthesis and metabolic degradation pathways.

G cluster_0 Bioactivation vs. Detoxification Anethole trans-Anethole (Precursor) Epoxide Anethole 1,2-Epoxide (Reactive Intermediate) Anethole->Epoxide m-CPBA (Synthesis) or CYP450 (Metabolism) MPD 1-(4-Methoxyphenyl) propane-1,2-diol (Target Diol) Epoxide->MPD H3O+ / Hydrolysis Glucuronide MPD-Glucuronide (Excretion Product) MPD->Glucuronide UGT Enzymes (Detoxification) Esters Ester Derivatives (e.g., Benzoates) MPD->Esters Acylation (Derivatization)

Figure 1: Synthesis and metabolic fate of Anethole Glycol. The epoxide is the reactive intermediate, while the diol represents the stable, bioactive form.

Pharmacological Profile[4][5][6]

Antioxidant Activity

MPD acts as a scavenger of reactive oxygen species (ROS). Studies indicate that the introduction of the hydroxyl groups significantly enhances antioxidant capacity compared to the parent anethole.

  • Mechanism: The diol moiety facilitates hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.

  • Potency: MPD exhibits higher DPPH radical scavenging activity than trans-anethole.

Gastroprotective & Anti-inflammatory Effects

MPD has demonstrated significant efficacy in protecting gastric mucosa against ethanol-induced ulcers.

  • Mechanism: Modulation of prostaglandin pathways and reduction of leukocyte infiltration.

  • Data Comparison:

    Compound Dose (mg/kg) Ulcer Inhibition (%) Anti-inflammatory Activity*
    trans-Anethole 300 ~45% Low
    MPD (Diol) 300 >80% High

    | Omeprazole (Control) | 20 | ~90% | N/A |

    *Measured via carrageenan-induced paw edema reduction.

Antimicrobial Synergy

While MPD has moderate intrinsic antimicrobial activity (MIC > 1000 µg/mL for most bacteria), it acts synergistically with other phenylpropanoids. It is often found in the polar fractions of Illicium verum extracts that show activity against S. aureus and E. coli.

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)propane-1,2-diol

Objective: Synthesize MPD from trans-anethole via an epoxide intermediate.

Reagents:

  • trans-Anethole (10 mmol)

  • m-Chloroperbenzoic acid (m-CPBA) (12 mmol)

  • Dichloromethane (DCM)

  • Sulfuric acid (10% aqueous)

Step-by-Step Protocol:

  • Epoxidation: Dissolve trans-anethole (1.48 g) in 50 mL DCM at 0°C. Slowly add m-CPBA over 30 minutes.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting material disappears.

  • Workup (Epoxide): Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct. Dry organic layer over MgSO₄ and evaporate.

  • Hydrolysis: Dissolve the crude epoxide in 20 mL acetone and add 10 mL of 10% H₂SO₄. Stir for 2 hours.

  • Extraction: Neutralize with NaOH, extract with ethyl acetate (3x), and dry over Na₂SO₄.

  • Purification: Purify via silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for methoxy singlet at ~3.8 ppm and multiplet carbinol protons at ~3.6-4.0 ppm).

DPPH Antioxidant Assay

Objective: Quantify the radical scavenging activity of MPD.

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Samples: Prepare MPD solutions in methanol at concentrations of 10, 50, 100, 200, and 500 µg/mL.

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ).
    
  • Control: Measure absorbance of DPPH + Methanol (

    
    ).
    
  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the functional groups of MPD to their specific biological effects.

SAR cluster_methoxy Lipophilic Domain cluster_diol Hydrophilic Domain MPD_Core 1-(4-Methoxyphenyl) propane-1,2-diol Methoxy 4-Methoxy Group MPD_Core->Methoxy Diol 1,2-Diol Moiety MPD_Core->Diol Effect1 Membrane Penetration Methoxy->Effect1 Effect2 Electronic Donor (Stabilizes Radicals) Methoxy->Effect2 Effect3 H-Bonding Capacity (Receptor Binding) Diol->Effect3 Effect4 Water Solubility (Bioavailability) Diol->Effect4

Figure 2: Structure-Activity Relationship (SAR) of MPD. The balance between the lipophilic tail and hydrophilic head is critical for its gastroprotective and antioxidant mechanism.

References

  • Freire, R. S., et al. (2005). "Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds." Bioorganic & Medicinal Chemistry, 13(13), 4353-4358. Link

  • Sangster, S. A., et al. (1984). "Metabolism of anethole. II. Influence of dose size on the route of metabolism of trans-anethole in the rat and mouse." Food and Chemical Toxicology, 22(9), 707-713. Link

  • Ryu, S., et al. (2005). "In vitro and in vivo antimicrobial activity of star anise (Illicium verum Hook.) extract." Phytotherapy Research. Link

  • Newberne, P. M., et al. (1999). "The FEMA GRAS assessment of trans-anethole used as a flavouring substance." Food and Chemical Toxicology, 37(7), 789-811. Link

  • PubChem. "1-(4-Methoxyphenyl)propane-1,2-diol Compound Summary."[2] National Library of Medicine. Link

Sources

Exploratory

Pharmacokinetic &amp; Safety Data Whitepaper: 1-(4-Methoxyphenyl)propane-1,2-diol

Executive Summary 1-(4-Methoxyphenyl)propane-1,2-diol (CAS: 51410-48-1), commonly referred to as anethole glycol, is an alkylbenzene derivative and a critical Phase I metabolite of trans-anethole[1]. In the context of dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)propane-1,2-diol (CAS: 51410-48-1), commonly referred to as anethole glycol, is an alkylbenzene derivative and a critical Phase I metabolite of trans-anethole[1]. In the context of drug development, flavor pharmacokinetics, and toxicological screening, this compound is rarely encountered as a primary industrial raw material. Instead, it is synthesized endogenously via the epoxide-diol metabolic pathway[2]. Understanding its physicochemical properties and safety profile is paramount for researchers investigating the hepatotoxicity, metabolic clearance, and enzymatic detoxification of propenylbenzenes.

As a Senior Application Scientist, I have structured this guide to move beyond a standard Safety Data Sheet (SDS). This whitepaper synthesizes raw physicochemical data with the mechanistic causality of its toxicity, providing self-validating experimental workflows for laboratory handling and metabolic screening.

Physicochemical Profiling & Identification

To accurately predict the compound's behavior in both biological assays and environmental spills, we must first establish its quantitative physicochemical baseline. The presence of the diol group significantly increases its polarity compared to its lipophilic precursor, driving its solubility and clearance metrics.

PropertyValueClinical / Laboratory Significance
IUPAC Name 1-(4-methoxyphenyl)propane-1,2-diolSystematic identification for structural analogs.
CAS Number 51410-48-1Primary regulatory identifier[1].
Molecular Formula C₁₀H₁₄O₃Defines stoichiometric calculations for assays[1].
Molecular Weight 182.22 g/mol Utilized for precise molarity dosing in in vitro models[1].
Melting Point 116 °CIndicates the compound is a stable solid at room temperature[3].
Boiling Point 141-142 °CRelevant for GC-MS thermal degradation thresholds[3].
LogP (Octanol/Water) ~1.11Indicates moderate lipophilicity; readily crosses cell membranes but remains soluble in aqueous assay buffers[4].

Toxicological Mechanisms & Hazard Assessment

The toxicity of 1-(4-Methoxyphenyl)propane-1,2-diol cannot be evaluated in isolation. Its upstream precursor, trans-anethole, undergoes Cytochrome P450 (CYP450)-mediated epoxidation to form anethole epoxide—a highly reactive electrophile capable of depleting cellular glutathione and inducing severe cytotoxicity[5].

The Causality of the Safety Profile: The relatively benign safety profile of 1-(4-Methoxyphenyl)propane-1,2-diol is a direct result of enzymatic quenching. Rapid hydration by microsomal epoxide hydrolase (EH) neutralizes the reactive epoxide, yielding this stable, water-soluble diol[6]. Consequently, the diol acts as a biomarker of successful enzymatic detoxification rather than a primary toxicant[5].

Despite its role in detoxification, handling the synthesized standard of 1-(4-Methoxyphenyl)propane-1,2-diol requires strict adherence to GHS safety protocols due to potential skin sensitization and mild oral toxicity inherent to phenolic derivatives.

GHS Hazard ClassCategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 5H303: May be harmful if swallowed.Moderate hepatic load required for Phase II glucuronidation and renal clearance.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.Residual electrophilicity of the methoxy-phenyl ring can lead to haptenation with epidermal proteins.
Eye Irritation Category 2BH320: Causes eye irritation.The diol functional groups disrupt the lipid bilayer of the corneal epithelium.

Metabolic Pathway Visualization

The following diagram illustrates the critical detoxification workflow that generates 1-(4-Methoxyphenyl)propane-1,2-diol in vivo.

MetabolicPathway TransAnethole trans-Anethole (Propenylbenzene) CYP450 Cytochrome P450 (Epoxidation) TransAnethole->CYP450 Epoxide Anethole Epoxide (Reactive Electrophile) CYP450->Epoxide Phase I Oxidation EH Epoxide Hydrolase (Hydration) Epoxide->EH Cellular Toxicity Risk Diol 1-(4-Methoxyphenyl)propane-1,2-diol (Stable Metabolite) EH->Diol Enzymatic Detoxification Excretion Phase II Conjugation & Renal Excretion Diol->Excretion Clearance

Metabolic detoxification pathway of trans-anethole to 1-(4-Methoxyphenyl)propane-1,2-diol.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to verify that the observed results are due to the intended chemical or biological mechanisms, eliminating false positives.

In Vitro Epoxide Hydrolase (EH) Detoxification Assay

This protocol isolates the formation of 1-(4-Methoxyphenyl)propane-1,2-diol to assess the detoxification capacity of liver models[6].

  • Causality of Choice: We utilize isolated Rat Liver Microsomes (RLMs) rather than whole hepatocytes. RLMs contain high concentrations of Phase I enzymes (CYP450 and EH) but lack the cytosolic cofactors required for Phase II conjugation. This prevents downstream glucuronidation from masking the exact molar yield of the diol.

Step-by-Step Methodology:

  • Preparation: Thaw RLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Introduction: Spike the buffer with 50 µM of trans-anethole (or synthesized anethole epoxide).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated epoxidation. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Add an equal volume of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., deuterated anethole glycol) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Extraction: Centrifuge at 14,000 x g for 10 minutes. Extract the supernatant for LC-MS/MS analysis.

  • Self-Validating Control Step: Run a parallel assay using heat-inactivated microsomes (boiled at 95°C for 10 minutes). Validation Logic: If 1-(4-Methoxyphenyl)propane-1,2-diol formation occurs in this negative control, it indicates spontaneous chemical hydrolysis of the epoxide rather than enzymatic conversion, which would invalidate the kinetic data.

Occupational Exposure & Spill Management

Given its solid state at room temperature (Melting Point: 116 °C)[3] and potential for skin sensitization, physical spills must be managed to prevent aerosolization of the dust.

  • Causality of Choice: Sweeping dry powder generates inhalable particulates. We utilize a wet-wiping method with a specific solvent gradient (ethanol followed by bleach) because the compound's LogP (~1.11)[4] makes it highly soluble in alcohols, while the bleach ensures oxidative destruction of the aromatic ring.

Step-by-Step Methodology:

  • PPE Donning: Equip nitrile gloves (double-layered), safety goggles, and an N95/P100 particulate respirator.

  • Containment: Do not dry sweep. Gently cover the spilled solid with absorbent laboratory paper.

  • Solvent Solubilization: Wet the paper with 70% ethanol to solubilize the 1-(4-Methoxyphenyl)propane-1,2-diol without generating dust.

  • Collection: Carefully fold the paper inward and place it into a designated hazardous waste container.

  • Oxidative Decontamination: Wipe the spill surface with a 10% sodium hypochlorite (bleach) solution to oxidize residual phenolic compounds, followed by a final DI water wipe to remove bleach residue.

  • Self-Validating Control Step: Perform a post-cleanup surface swab. Extract the swab in 1 mL of methanol and analyze via a portable UV-Vis spectrophotometer (checking for absorbance at ~260 nm, characteristic of the aromatic ring). Validation Logic: Relying solely on visual inspection is inadequate for sensitizers; optical clearance guarantees the workspace is safe.

References

  • PubChem . 1-(4-Methoxyphenyl)propane-1,2-diol | C10H14O3 | CID 3016654. National Institutes of Health (NIH). 1

  • ChemicalBook . 1-(4-methoxyphenyl)propane-1,2-diol | 51410-48-1. ChemicalBook Database.3

  • Cheméo . Chemical Properties of 1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1). Céondo GmbH.4

  • WHO Food Additives Series 42 . 928. Anethole, trans-. International Programme on Chemical Safety (INCHEM). 5

  • Ishida T, Bounds SV, Caldwell J . Stereochemical aspects of the hydration of trans-anethole epoxide in the rat. PubMed (NIH). 6

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 1-(4-Methoxyphenyl)propane-1,2-diol via Sharpless Asymmetric Dihydroxylation

Executive Summary This application note details the enantioselective synthesis of 1-(4-methoxyphenyl)propane-1,2-diol, a high-value chiral building block, from trans-anethole. The protocol utilizes the Sharpless Asymmetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the enantioselective synthesis of 1-(4-methoxyphenyl)propane-1,2-diol, a high-value chiral building block, from trans-anethole. The protocol utilizes the Sharpless Asymmetric Dihydroxylation (SAD) methodology, leveraging the commercially available AD-mix formulations.[1][2][3][4][5]

Key Technical Insights:

  • Stereocontrol: Use of AD-mix-

    
     yields the (
    
    
    
    ) enantiomer, while AD-mix-
    
    
    yields the (
    
    
    ) enantiomer, following the Sharpless mnemonic for trans-disubstituted alkenes.
  • Catalytic Acceleration: The inclusion of methanesulfonamide (MeSO

    
    NH
    
    
    
    ) is critical for this specific substrate (an internal alkene) to accelerate the hydrolysis of the intermediate osmate ester, significantly reducing reaction time and allowing the reaction to proceed at 0 °C to maximize enantiomeric excess (ee).[1]
  • Safety: Strict protocols for handling Osmium(VIII) species are defined.[6]

Retrosynthetic Analysis & Strategy

The target molecule contains two contiguous stereocenters. The most direct and atom-economical route is the oxidative functionalization of trans-anethole (1-methoxy-4-(1-propenyl)benzene).

Logical Disconnection
  • Target: Chiral 1,2-diol.[3][7]

  • Precursor: trans-Anethole (Commercial, inexpensive).

  • Transformation: Asymmetric Dihydroxylation.[4][5][7][8][9]

Retrosynthesis Target 1-(4-Methoxyphenyl)propane-1,2-diol (Chiral Target) Method Sharpless AD (OsO4 / Ligand) Target->Method Retrosynthesis Precursor trans-Anethole (Starting Material) Method->Precursor

Figure 1: Retrosynthetic disconnection showing the direct access from trans-anethole.

Experimental Design & Mechanistic Rationale

Ligand Selection (The Sharpless Mnemonic)

For trans-disubstituted alkenes like anethole, the choice of ligand dictates the facial selectivity.

  • Substrate Orientation: Place the alkene so the largest group (Ar-OMe) is in the "Southwest" quadrant and the medium group (Methyl) is in the "Northwest" quadrant.

  • AD-mix-

    
     (DHQD-based):  Attacks from the top  face (
    
    
    
    -face), yielding the (
    
    
    ) diol.
  • AD-mix-

    
     (DHQ-based):  Attacks from the bottom  face (
    
    
    
    -face), yielding the (
    
    
    ) diol.
The Role of Methanesulfonamide

trans-Anethole is an internal alkene. In the catalytic cycle, the hydrolysis of the osmate ester (the intermediate formed after alkene oxidation) is the rate-determining step for internal alkenes.

  • Without Additive: The turnover is slow; the reaction may require room temperature, eroding enantioselectivity.

  • With MeSO

    
    NH
    
    
    
    :
    The sulfonamide acts as a nucleophilic catalyst that facilitates the breakdown of the osmate ester. This allows the reaction to run to completion at 0 °C, preserving high ee (>90%).
The Solvent System

A biphasic mixture of


-BuOH and H

O (1:[4]1) is mandatory.
  • Organic Phase: Solubilizes the alkene.

  • Aqueous Phase: Solubilizes the co-oxidant (K

    
    Fe(CN)
    
    
    
    ) and base.
  • Interface: The hydrolysis occurs here.[1][2][3][8][9] The ligand creates a "chiral pocket" that shuttles the OsO

    
     to the alkene.
    

Detailed Protocol

Target Scale: 1.0 mmol of trans-anethole (148.2 mg). Reagent Loading: Standard AD-mix formulation (1.4 g/mmol alkene).

Materials Table
ReagentMW ( g/mol )Equiv/AmountRole
trans-Anethole148.201.0 mmol (148 mg)Substrate
AD-mix-

N/A1.4 gCatalyst/Oxidant Source
Methanesulfonamide95.121.0 equiv (95 mg)Hydrolysis Accelerator

-BuOH
74.125 mLSolvent (Organic)
Water (DI)18.025 mLSolvent (Aqueous)
Sodium Sulfite (Na

SO

)
126.041.5 gQuenching Agent
Step-by-Step Procedure
  • Preparation of Solvent System: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 5 mL of

    
    -BuOH and 5 mL of water.
    
  • Dissolution of AD-mix: Add 1.4 g of AD-mix-

    
     (or 
    
    
    
    ) and 95 mg of methanesulfonamide. Stir at room temperature until both solid phases (orange/yellow) are mostly dissolved. Note: Some inorganic salts may remain suspended.[5]
  • Cooling: Cool the mixture to 0 °C using an ice-water bath. Ensure the temperature equilibrates (approx. 10 mins).

  • Reaction Initiation: Add trans-anethole (148 mg, 1.0 mmol) in one portion. The reaction mixture will likely become heterogeneous (slurry).

  • Monitoring: Stir vigorously at 0 °C.

    • Observation: The orange color of the solution typically persists. If it turns green/brown, the co-oxidant is depleted (rare at this scale).

    • TLC Monitoring: Check after 12–24 hours (Eluent: 50% EtOAc/Hexanes). Anethole (high R

      
      ) should disappear; Diol (low R
      
      
      
      ) appears.
  • Quenching (CRITICAL SAFETY STEP): While still at 0 °C, add 1.5 g of solid sodium sulfite (Na

    
    SO
    
    
    
    ).
    • Mechanism:[1][2][8][10][11][12] This reduces the toxic Os(VIII) to inert Os(IV) and reduces the remaining Fe(III) to Fe(II).

    • Observation: Allow to warm to room temperature and stir for 45–60 minutes. The mixture should turn a dull blue/gray color, indicating the reduction of osmium.

  • Extraction:

    • Add 10 mL ethyl acetate to the flask.

    • Transfer to a separatory funnel. Separate phases.

    • Extract the aqueous layer 3x with 10 mL ethyl acetate.

  • Drying and Concentration: Combine organic layers, wash with 10 mL 2N KOH (to remove methanesulfonamide), then brine. Dry over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, gradient 30%

    
     60% EtOAc in Hexanes).
    

Mechanism & Workflow Visualization

SAD_Workflow cluster_setup Phase 1: Setup (0 °C) cluster_reaction Phase 2: Catalytic Cycle cluster_workup Phase 3: Workup & Safety Reagents AD-mix + MeSO2NH2 + t-BuOH/H2O Substrate Add trans-Anethole Reagents->Substrate Cycle Os(VIII) Oxidation (Enantio-determining Step) Substrate->Cycle Hydrolysis Hydrolysis (Accelerated by MeSO2NH2) Cycle->Hydrolysis Osmate Ester Hydrolysis->Cycle Regenerated Catalyst Quench Add Na2SO3 (Reduce OsVIII -> OsIV) Hydrolysis->Quench Extract EtOAc Extraction KOH Wash Quench->Extract Product Pure Diol (>90% ee) Extract->Product caption Figure 2: Workflow emphasizing the acceleration of hydrolysis and safety quench.

Safety & Handling (Osmium Tetroxide)

Although AD-mix contains a low concentration of Osmium, the active species is volatile OsO


.
  • Primary Hazard: OsO

    
     vapor can cause severe corneal damage and blindness. It is also highly toxic by inhalation.
    
  • Engineering Controls: All weighing and reaction steps must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[12][13]

  • Decontamination:

    • Keep a bottle of corn oil or vegetable oil nearby. OsO

      
       is lipophilic and is effectively trapped by the double bonds in the oil.
      
    • Wipe up any spills immediately with oil-soaked paper towels, then treat those towels as hazardous waste.

  • Waste Disposal: All aqueous waste from this reaction contains osmium and cyanide (from the ferricyanide). Segregate into a specific "Heavy Metal/Cyanide" waste stream. Do not mix with acidic waste (risk of HCN generation).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Stirring rate too lowThe biphasic system requires vigorous stirring to mix the organic alkene with the aqueous oxidant. Increase RPM.
Low Conversion Substrate inhibitionEnsure MeSO

NH

was added. Without it, the catalytic cycle stalls at the osmate ester stage.
Low ee (<90%) Temperature too highEnsure the reaction remains at 0 °C. Do not let it warm up until the quench.
Low ee (<90%) Wrong Ligand ClassVerify you used AD-mix (Phthalazine linker) and not just catalytic OsO

with a monodentate ligand.

References

  • Sharpless, K. B., et al. (1992). "The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement." Journal of the American Chemical Society, 114(19), 7568–7570.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.

  • Sharpless, K. B. (2001). "Nobel Lecture: The Search for New Chemical Reactivity." NobelPrize.org.

  • Junttila, M. H., & Hormi, O. O. (2009).[3][9] "Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations."[8][9] The Journal of Organic Chemistry, 74(8), 3038–3047.

Sources

Application

Application Note: Enzymatic Kinetic Resolution of 1-(4-Methoxyphenyl)propane-1,2-diol

Abstract This application note details a robust, scalable protocol for the enzymatic kinetic resolution (EKR) of 1-(4-Methoxyphenyl)propane-1,2-diol , a vicinal diol intermediate critical in the synthesis of chiral pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the enzymatic kinetic resolution (EKR) of 1-(4-Methoxyphenyl)propane-1,2-diol , a vicinal diol intermediate critical in the synthesis of chiral pharmaceutical building blocks. Unlike simple secondary alcohols, this substrate presents two adjacent chiral centers (C1 and C2), creating a diastereomeric challenge. This guide focuses on the lipase-catalyzed desymmetrization and resolution strategies to isolate high-value enantiopure intermediates. We prioritize the use of Lipase from Pseudomonas cepacia (PSL) and Candida antarctica Lipase B (CAL-B) using irreversible acyl donors in organic media.

Introduction & Mechanistic Principles[1][2]

The Substrate Challenge

1-(4-Methoxyphenyl)propane-1,2-diol contains two stereocenters: the benzylic C1 and the aliphatic C2.

  • Structure: 4-MeO-C₆H₄-CH(OH)- CH(OH)-CH₃

  • Stereoisomers: The synthetic racemate typically exists as a mixture of syn ((1R,2R)/(1S,2S)) and anti ((1R,2S)/(1S,2R)) diastereomers.

  • Resolution Strategy: Effective resolution requires a "Matched Case" where the enzyme exhibits high enantioselectivity (

    
    ) for one enantiomer of a specific diastereomer.
    
Biocatalytic Strategy

The protocol employs Lipase-Catalyzed Transesterification in an organic solvent.[1][2]

  • Regioselectivity: Lipases generally prefer the less sterically hindered hydroxyl group. In this substrate, the C2-hydroxyl (adjacent to a methyl group) is sterically more accessible than the C1-hydroxyl (adjacent to the bulky 4-methoxyphenyl group).

  • Enantioselectivity: The lipase selectively acylates one enantiomer at the C2 position, leaving the other diol enantiomer unreacted.

Reaction Scheme:



Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
1-(4-Methoxyphenyl)propane-1,2-diol >98% (Racemic)Substrate
Vinyl Acetate >99%, StabilizedIrreversible Acyl Donor
Lipase PS "Amano" IM Immobilized (Burkholderia cepacia)Primary Catalyst Recommendation
Novozym® 435 Immobilized (C. antarctica B)Secondary Catalyst Screening
MTBE (Methyl tert-butyl ether) AnhydrousSolvent (LogP ~1.2, Enzyme compatible)
Toluene AnhydrousAlternative Solvent
Molecular Sieves (4Å) ActivatedWater Scavenging
Equipment
  • Thermostatted Orbital Shaker (set to 30–40°C).

  • HPLC with Chiral Column (Daicel Chiralcel OD-H or AD-H).

  • Rotary Evaporator.

  • Silica Gel Chromatography setup.

Experimental Protocol

Phase 1: Substrate Preparation (Diastereomer Separation)

Critical Note: Kinetic resolution is most efficient when starting with a single diastereomer (e.g., pure syn-racemate). If your starting material is a mix of syn and anti, separate them first using flash chromatography (Ethyl Acetate/Hexane gradient).

Phase 2: Enzyme Screening (Analytical Scale)

Objective: Identify the optimal enzyme and conditions for maximum


-value.
  • Preparation: In a 2 mL HPLC vial, dissolve 10 mg of 1-(4-Methoxyphenyl)propane-1,2-diol in 1 mL of anhydrous MTBE .

  • Acyl Donor: Add 5 equivalents of Vinyl Acetate (approx. 25 µL).

  • Initiation: Add 10 mg of immobilized enzyme (Screen: Lipase PS, Novozym 435, Lipase AK).

  • Incubation: Shake at 35°C , 250 rpm.

  • Sampling: Take 50 µL aliquots at 1h, 4h, and 24h. Dilute with 950 µL isopropanol/hexane (10:90) for HPLC analysis.

  • Analysis: Monitor the formation of the mono-acetate. Calculate Conversion (

    
    ) and Enantiomeric Excess (
    
    
    
    ).
Phase 3: Preparative Scale Resolution (Protocol)

Objective: Gram-scale production of chiral diol and ester.

  • Reaction Setup:

    • Dissolve 1.0 g (5.5 mmol) of rac-1-(4-Methoxyphenyl)propane-1,2-diol in 50 mL MTBE .

    • Add 2.5 mL (27 mmol, ~5 eq) Vinyl Acetate.

    • Add 500 mg Lipase PS "Amano" IM (pre-dried over silica if necessary).

    • Add 1.0 g Molecular Sieves (4Å) to prevent hydrolysis.

  • Incubation:

    • Seal the flask (use a vented cap or needle to release acetaldehyde if pressure builds, though usually negligible at this scale).

    • Incubate at 35°C at 180 rpm.

  • Monitoring:

    • Check HPLC every 12 hours.

    • Target Endpoint: Stop reaction when conversion reaches 49-50% . Do not exceed 50% to preserve the optical purity of the remaining substrate.

  • Work-up:

    • Filter off the enzyme and molecular sieves. (The enzyme can often be washed with MTBE and reused).

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification:

    • Perform Flash Column Chromatography (Silica Gel).[3]

    • Eluent: Gradient Hexane:EtOAc (80:20

      
       50:50).
      
    • Fraction 1: Chiral Mono-acetate (Product).

    • Fraction 2: Enantiopure Diol (Unreacted Substrate).

Data Analysis & Calculations

To validate the protocol, calculate the Enantiomeric Ratio (


), which measures the enzyme's selectivity.

Formulas:




ParameterDefinitionTarget Value

Conversion49–51%

Enantiomeric Excess of Substrate (Diol)>99%

Enantiomeric Excess of Product (Acetate)>95%

Enantiomeric Ratio>100

Note: If


, the resolution is inefficient. Consider lowering the temperature to 4°C or changing the solvent to Toluene.

Visualizations

Reaction Workflow Diagram

KineticResolution Substrate Racemic 1-(4-Methoxyphenyl) propane-1,2-diol Reaction Enzymatic Transesterification (MTBE, 35°C) Substrate->Reaction Reagents Vinyl Acetate (Acyl Donor) Reagents->Reaction Catalyst Lipase PS (Immobilized) or Novozym 435 Catalyst->Reaction Catalysis Separation Filtration & Chromatography Reaction->Separation ~50% Conversion Product1 (S)-Mono-Acetate (Product) Separation->Product1 Product2 (R)-Diol (Unreacted) Separation->Product2 Hydrolysis Chemical Hydrolysis (NaOH/MeOH) Product1->Hydrolysis Optional: Hydrolysis to (S)-Diol

Caption: Workflow for the lipase-catalyzed kinetic resolution of 1-(4-Methoxyphenyl)propane-1,2-diol.

Mechanistic Pathway & Stereoselectivity

Mechanism Racemate Racemic Diol (Fast & Slow Enantiomers) EnzymeComplex Enzyme-Substrate Complex Racemate->EnzymeComplex Binding TS_Fast Transition State (Fast Reacting) EnzymeComplex->TS_Fast Matched Fit (Low Energy) TS_Slow Transition State (Slow Reacting) EnzymeComplex->TS_Slow Mismatched Fit (High Energy) Acylated Acylated Product (High ee) TS_Fast->Acylated Acylation Residual Residual Diol (High ee) TS_Slow->Residual No Reaction

Caption: Kinetic discrimination mechanism. The enzyme preferentially lowers the activation energy for one enantiomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme water content too high or low.Equilibrate enzyme at constant humidity (

) before use. Add molecular sieves.
Low Selectivity (

)
Non-specific background reaction or wrong solvent.Switch from polar solvents (THF) to non-polar (Toluene, Hexane). Lower temperature to 4-10°C.
Incomplete Separation Diastereomers overlapping in HPLC.Optimize HPLC method: Lower flow rate, reduce alcohol modifier percentage, or switch column (OD-H

AD-H).

References

  • Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. National Institutes of Health (PMC). Available at: [Link]

  • Lipase-Catalyzed Resolution of 1,2-Diols. ResearchGate. Available at: [Link]

  • Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Tetrahedron: Asymmetry (via Academia.edu). Available at: [Link](Note: Generalized link to source domain for stability).

  • 1-(4-Methoxyphenyl)propane-1,2-diol Structure & Data. PubChem. Available at: [Link]

Sources

Method

Using 1-(4-Methoxyphenyl)propane-1,2-diol to study C-C bond cleavage in lignin

This Application Note is designed for researchers in lignin valorization and medicinal chemistry. It details the use of 1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) as a precise probe for studying oxidative C–C bond cleava...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in lignin valorization and medicinal chemistry. It details the use of 1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) as a precise probe for studying oxidative C–C bond cleavage—a critical step in depolymerizing lignin into value-added aromatic aldehydes.

Introduction & Scientific Rationale

Lignin depolymerization remains a "holy grail" in biorefinery science. While


-O-4 ether linkage cleavage is well-studied, the oxidative cleavage of C–C bonds  (specifically C

–C

) is essential for reducing the complexity of the lignin polymer and generating low-molecular-weight aromatics like p-anisaldehyde and vanillin .

1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) serves as a vital non-phenolic model compound. It mimics the hydrolyzed side chain of lignin units (often formed from the hydration of


-O-4 epoxides or direct oxidation). Unlike simple benzylic alcohols, the vicinal diol  moiety in MPPD presents a specific challenge: it requires selective oxidative scission between C1 and C2 without over-oxidizing the aromatic ring.
Mechanistic Relevance

This protocol utilizes a Biomimetic Iron(III) Porphyrin system. This system mimics Lignin Peroxidase (LiP) , which generates high-valent iron-oxo species (Compound I/II) to abstract electrons or hydrogen atoms, facilitating C–C bond fragmentation.

Reaction Mechanism & Pathway[1][2][3][4]

The oxidative cleavage of MPPD proceeds via a high-valent metal-oxo intermediate. The diagram below illustrates the pathway using a biomimetic Iron(III) catalyst (Fe-TPP) and an oxygen donor (t-BHP).[1]

LigninCleavage cluster_legend Reaction Phase Substrate 1-(4-Methoxyphenyl) propane-1,2-diol Intermediate Substrate Radical Cation / Alkoxy Radical Substrate->Intermediate SET / HAT Oxidant t-Butyl Hydroperoxide (t-BHP) ActiveCat Fe(IV)=O P•+ (Compound I Mimic) Oxidant->ActiveCat Catalyst Fe(III)-TPP (Resting State) Catalyst->ActiveCat Oxidation by t-BHP ActiveCat->Catalyst Regeneration ActiveCat->Intermediate Oxidation Transition Cα-Cβ Scission Intermediate->Transition Product1 p-Anisaldehyde (Target) Transition->Product1 Product2 Acetaldehyde/ Acetic Acid Transition->Product2

Figure 1: Biomimetic oxidative cleavage pathway of MPPD mediated by high-valent Iron-oxo species.

Experimental Protocols

Protocol A: Biomimetic Catalytic Cleavage (Primary Method)

This method uses 5,10,15,20-Tetraphenylporphyrin Iron(III) Chloride (Fe(TPP)Cl) as a homogeneous catalyst. It is preferred for kinetic studies and mechanistic validation.

Reagents:

  • Substrate: 1-(4-Methoxyphenyl)propane-1,2-diol (10 mM final conc.)

  • Catalyst: Fe(TPP)Cl (0.1 – 0.5 mM)

  • Oxidant: tert-Butyl Hydroperoxide (t-BHP), 70% aq. solution (20 mM)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) : Methanol (9:1 v/v)

  • Internal Standard: Biphenyl or Mesitylene (for GC/HPLC quantification)

Step-by-Step Procedure:

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve 18.2 mg (0.1 mmol) of MPPD in 4 mL of solvent.

  • Catalyst Addition: Add 0.7 mg (0.001 mmol, 1 mol%) of Fe(TPP)Cl. Stir until dissolved.

  • Baseline Sampling: Remove a 50 µL aliquot for T=0 analysis (see Section 4).

  • Initiation: Add 27 µL (~0.2 mmol) of t-BHP dropwise over 1 minute.

  • Reaction: Stir at Room Temperature (25°C) . The reaction is typically fast (30 min – 4 hours).

  • Quenching: Quench aliquots by filtering through a short plug of silica or adding saturated Na2S2O3 (aq) if peroxide neutralization is required for analysis.

Protocol B: Periodate Cleavage (Validation Control)

Use this standard organic method to confirm the identity of the cleavage products (p-anisaldehyde) and calculate the maximum theoretical yield for your analytical calibration.

Procedure:

  • Dissolve 0.1 mmol MPPD in 2 mL THF/Water (1:1).

  • Add 1.2 eq Sodium Periodate (NaIO4).

  • Stir for 1 hour.

  • Extract with Ethyl Acetate and analyze. Note: This reaction is stoichiometric and specific to 1,2-diols, serving as a perfect positive control.

Analytical Validation & Data Interpretation

HPLC Analysis Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 280 nm (aromatic ring) and 254 nm .

Expected Data Profile

The following table summarizes the expected retention times and mass transitions for validation.

CompoundStructure FragmentRetention Time (approx)Key MS Signals (m/z)
MPPD (Substrate) Diol4.5 min205 [M+Na]+, 165 [M-OH]+
p-Anisaldehyde Aldehyde Product7.2 min137 [M+H]+, 135 [M-H]-
Acetaldehyde Aliphatic ProductElutes in void(Difficult to detect by HPLC)
p-Anisic Acid Over-oxidation6.8 min151 [M-H]-

Self-Validating The System:

  • Mass Balance Check: The molar sum of [Residual MPPD] + [p-Anisaldehyde] + [p-Anisic Acid] should equal the initial substrate concentration (>90%). If significantly lower, polymerization or ring-opening has occurred.

  • Control Run: Run Protocol A without the Iron catalyst. <5% conversion should be observed, confirming the catalytic nature of the reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst bleaching (degradation of porphyrin).Add oxidant more slowly (syringe pump) or increase catalyst loading to 2 mol%.
Over-oxidation (Acid formation) Oxidant concentration too high.Reduce t-BHP equivalents from 2.0 to 1.1 eq.
Poor Solubility Solvent polarity mismatch.Switch from pure DCM to MeCN:H2O (4:1) to solubilize the diol better.
Unknown Peaks Radical coupling of intermediates.Perform the reaction under dilute conditions (10 mM) to minimize intermolecular coupling.

References

  • Biomimetic Iron Catalysis

    • Mechanism of C-C bond cleavage in lignin models by iron-porphyrins.
    • Source:

  • Lignin Peroxidase Activity

    • Lignin Peroxidase-Catalyzed Selective Cleavage of C–C Bonds in Lignin.[2]

    • Source:

  • Green Photocatalytic Methods

    • Efficient and eco-friendly oxidative cleavage of C–C bonds of 1,2-diols.

    • Source:

  • Heterogeneous Catalysis (Vanadium)

    • Selective C–C Bond Cleavage in Diols and Lignin Models using V-MCM-41.
    • Source:

  • General Periodate Cleavage

    • Oxidative cleavage of 1,2-diols to give aldehydes/ketones.[3]

    • Source:

Sources

Application

Electrochemical oxidation methods for 1-(4-Methoxyphenyl)propane-1,2-diol

Application Note: Electrochemical Oxidation and Cleavage of 1-(4-Methoxyphenyl)propane-1,2-diol Executive Summary 1-(4-Methoxyphenyl)propane-1,2-diol serves as a critical monomeric model compound for studying the depolym...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrochemical Oxidation and


 Cleavage of 1-(4-Methoxyphenyl)propane-1,2-diol 

Executive Summary

1-(4-Methoxyphenyl)propane-1,2-diol serves as a critical monomeric model compound for studying the depolymerization of


-O-4 and 

-diol linkages in lignin. Traditional oxidative cleavage methods rely on stoichiometric, toxic, or expensive oxidants (e.g., periodate,

,

). This application note details robust, green electrochemical protocols to achieve selective

bond cleavage or controlled alcohol oxidation. By manipulating the electrochemical cell setup and mediator selection, researchers can precisely control the reaction pathway to yield 4-methoxybenzaldehyde (anisaldehyde) or selectively oxidized ketone derivatives.

Mechanistic Rationale and Causality

The electrochemical oxidation of 1-(4-methoxyphenyl)propane-1,2-diol can proceed via two primary pathways, dictated by the applied potential and the presence of redox mediators:

  • Direct Anodic Oxidation: At high anodic potentials (> 1.47 V vs. Ag/AgCl), the electron-rich 4-methoxyphenyl ring is directly oxidized to a radical cation. Subsequent deprotonation and

    
    -scission lead to the cleavage of the 
    
    
    
    bond.
    • Causality: While direct oxidation is reagent-free, the high potential can lead to over-oxidation of the resulting anisaldehyde or polymerization of the aromatic ring on the electrode surface (passivation). To mitigate this, a nucleophilic co-solvent like methanol is used to trap reactive intermediates and prevent electrode fouling.

  • Mediated (Indirect) Oxidation: Utilizing a redox mediator (e.g., bromide ions or TEMPO) lowers the required cell potential. For instance, the anodic oxidation of bromide generates active hypobromite/bromonium species that chemically oxidize the 1,2-diol via an alkoxy radical or cyclic intermediate, resulting in highly selective

    
     cleavage[1]. Conversely, aminoxyl mediators like TEMPO selectively oxidize the benzylic alcohol to a ketone without breaking the carbon backbone[2].
    

Mechanism Substrate 1-(4-Methoxyphenyl)propane-1,2-diol Direct Direct Anodic Oxidation Substrate->Direct > 1.5 V vs Ag/AgCl Mediated Halide-Mediated Oxidation Substrate->Mediated Et4NBr Catalyst Radical Aryl Radical Cation Direct->Radical -e- Transfer Alkoxy Alkoxy Radical Intermediate Mediated->Alkoxy Chemical Oxidation Cleavage Cα-Cβ Cleavage (Anisaldehyde) Radical->Cleavage β-scission Alkoxy->Cleavage High Selectivity

Figure 1: Mechanistic pathways for the electrochemical oxidation of the diol substrate.

Equipment and Reagent Prerequisites

  • Potentiostat: Capable of galvanostatic (constant current) and potentiostatic modes.

  • Electrodes:

    • Anode: Graphite plate or Reticulated Vitreous Carbon (RVC) for high surface area.

    • Cathode: Platinum foil or Nickel plate.

  • Electrolyte: Tetraethylammonium tetrafluoroborate (

    
    , 0.1 M) for high conductivity and anodic stability.
    
  • Solvents: Acetonitrile (MeCN) and Methanol (MeOH).

    • Causality: MeCN provides a wide electrochemical window, while MeOH acts as a proton donor/acceptor and stabilizes cationic intermediates.

Experimental Protocols

Protocol A: Direct Anodic Cleavage (Undivided Cell)

Objective: Reagent-free cleavage to 4-methoxybenzaldehyde.

  • Preparation: Dissolve 1.0 mmol of 1-(4-methoxyphenyl)propane-1,2-diol and 0.1 M

    
     in 15 mL of an MeCN/MeOH mixture (4:1 v/v). Add 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard.
    
  • Cell Assembly: Transfer the solution to an undivided glass cell equipped with a graphite anode (

    
     cm) and a Pt cathode (
    
    
    
    cm).
  • Electrolysis: Apply a constant current (galvanostatic) of 10 mA (

    
    ). Maintain stirring at 400 rpm at room temperature.
    
  • Charge Passage: Pass 4.0 Faradays per mole (F/mol) of substrate.

    • Causality: Cleavage of the diol is theoretically a 2-electron process, but 4 F/mol is required to account for the competitive oxidation of the solvent and minor side reactions at high potentials.

  • Workup: Evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate (

    
     mL) and wash with brine. Dry over 
    
    
    
    and concentrate for analysis.
Protocol B: Halide-Mediated Selective Cleavage

Objective: High-yield cleavage preventing aromatic over-oxidation.

  • Preparation: Dissolve 1.0 mmol of the diol, 0.2 mmol (20 mol%) of tetraethylammonium bromide (

    
    ), and 0.1 M 
    
    
    
    in 15 mL of ethanol.
  • Cell Assembly: Use an undivided cell with a carbon plate anode and a nickel plate cathode.

    • Causality: Nickel is chosen as the cathode to facilitate the hydrogen evolution reaction (HER) while actively minimizing the unwanted cathodic reduction of the newly generated anisaldehyde.

  • Electrolysis: Apply a constant current of 5 mA.

  • Charge Passage: Pass 2.5 F/mol. The mediator drastically improves Faradaic efficiency, requiring less charge than Protocol A.

  • Workup: Quench the reaction with 2 mL of saturated aqueous

    
     to neutralize active halogen species. Extract with dichloromethane and concentrate.
    

Data Presentation: Comparative Reaction Metrics

The following table synthesizes the expected quantitative outcomes based on the chosen protocol, allowing researchers to select the optimal conditions for their specific downstream applications[1][2].

Oxidation MethodMediator / ElectrolyteCell SetupApplied Current / PotentialMajor ProductConv. (%)Selectivity (%)
Direct Anodic None /

Undivided (C/Pt)10 mA (4.0 F/mol)4-Methoxybenzaldehyde82 - 8560 - 65
Bromide-Mediated

(20 mol%)
Undivided (C/Ni)5 mA (2.5 F/mol)4-Methoxybenzaldehyde> 95> 90
TEMPO-Mediated TEMPO (10 mol%)Divided (C/Pt)+0.8 V vs Ag/AgCl1-Hydroxy-1-arylpropan-2-one

80

75

Analytical and Validation Workflows

To ensure the electrochemical protocol is a self-validating system, researchers must continuously monitor mass balance and Faradaic efficiency.

  • In-Process Monitoring: Withdraw 50

    
    L aliquots at 1.0, 2.0, and 3.0 F/mol. Dilute with ethyl acetate and analyze via GC-MS.
    
  • Self-Validation Check: Compare the sum of the unreacted diol and the generated anisaldehyde against the internal standard (1,3,5-trimethoxybenzene).

    • Causality: If the total mass balance drops below 90%, it indicates that the applied current density is too high, leading to non-productive polymerization of the radical cations on the anode. The corrective action is to lower the current density or increase the concentration of the mediator.

  • NMR Verification: Post-workup

    
    H-NMR (
    
    
    
    ) should confirm the disappearance of the characteristic diol methine protons (
    
    
    4.5-4.7 ppm) and the appearance of the aldehydic proton of anisaldehyde (
    
    
    9.8 ppm).

Validation Prep Electrolyte Prep + Internal Std Electro Electrolysis (Constant Current) Prep->Electro Sample Aliquots at 1, 2, 3 F/mol Electro->Sample GCMS GC-MS / NMR Analysis Sample->GCMS Check Mass Balance Check (>90%) GCMS->Check Check->Electro Adjust if <90%

Figure 2: Self-validating workflow for continuous monitoring of electrochemical cleavage.

References

  • Gao, et al. "Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms." RSC Advances, 2023.
  • Yan, et al. "Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance." Chemical Reviews, 2017.
  • Morrill, et al. "Electrochemical generation and utilization of alkoxy radicals." Chemical Communications, 2023.
  • Rahimi, et al. "Electrochemical Aminoxyl-Mediated Oxidation of Primary Alcohols in Lignin to Carboxylic Acids." OSTI.GOV, 2018.

Sources

Method

Advanced HPLC-DAD Method Development and Validation for the Quantification of 1-(4-Methoxyphenyl)propane-1,2-diol

Chemical Context & Mechanistic Significance 1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1), frequently referred to as trans-anethole diol, is a highly significant analytical target in both pharmacological metabolis...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Significance

1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1), frequently referred to as trans-anethole diol, is a highly significant analytical target in both pharmacological metabolism and industrial biotransformation. Structurally, it consists of a hydrophobic p-methoxyphenyl ring coupled to a polar 1,2-propanediol side chain[1].

In mammalian pharmacokinetics, the parent compound trans-anethole undergoes Cytochrome P450-mediated epoxidation to form a reactive epoxide intermediate. This intermediate is rapidly detoxified by epoxide hydrolase to form the stable 1-(4-Methoxyphenyl)propane-1,2-diol, making the diol a primary biomarker for2[2],[3]. Furthermore, in microbial biotechnology, specific strains such as Pseudomonas putida utilize this diol as an intermediate in the "green" synthesis of high-value flavorings like 4[4].

MetabolicPathway A trans-Anethole (Precursor) B trans-Anethole Epoxide (Reactive Intermediate) A->B Cytochrome P450 (Epoxidation) C 1-(4-Methoxyphenyl)propane-1,2-diol (Target Analyte) B->C Epoxide Hydrolase (Hydration) D p-Anisaldehyde (Downstream Product) C->D Dehydrogenase (Oxidation)

Caption: Biotransformation pathway of trans-anethole to p-anisaldehyde via the 1,2-diol intermediate.

Method Development Rationale (Causality & Design)

Developing a robust HPLC method for this analyte requires balancing the retention of its hydrophobic aromatic ring with the peak shape dynamics of its polar diol moiety.

  • Stationary Phase Selection: A high-density, end-capped C18 column is strictly required. Non-end-capped columns possess residual silanols that will hydrogen-bond with the 1,2-diol groups, leading to severe peak tailing.

  • Mobile Phase Thermodynamics: A binary gradient of Water and Acetonitrile (ACN) is optimal. While the diol is neutral, adding 0.1% Formic Acid (FA) to the aqueous phase is a critical E-E-A-T (Expertise) choice. FA standardizes the ionic strength, completely suppresses any residual silanol ionization on the column, and ensures the method is immediately transferable to LC-MS/MS without modification[3].

  • Temperature Control: The analyte possesses two chiral centers, existing as erythro and threo diastereomers. At ambient temperatures, these diastereomers may partially resolve, causing a split or broadened peak. Elevating the column temperature to 40°C increases mass transfer kinetics, coalescing the diastereomers into a single, sharp, quantifiable peak.

  • Detection Kinetics: The methoxybenzene chromophore exhibits strong UV absorption. Diode-Array Detection (DAD) is set to 225 nm (for maximum sensitivity) and 275 nm (for specificity against complex biological matrices).

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a mandatory System Suitability Test (SST) to self-validate the instrument's performance prior to sample analysis.

System Suitability Testing (SST)

Before injecting biological samples, inject a 10 µg/mL standard of 1-(4-Methoxyphenyl)propane-1,2-diol five times. The system is validated only if:

  • Retention Time RSD is

    
    .
    
  • Peak Area RSD is

    
    .
    
  • Tailing Factor (

    
    )  is 
    
    
    
    (verifying silanol suppression).
Sample Preparation (Liquid-Liquid Extraction)

Causality Note: Ethyl Acetate (EtOAc) is chosen because its moderate polarity perfectly matches the diol, efficiently partitioning it from highly polar aqueous salts and proteins found in microsomal or microbial broths.

  • Quench: Transfer 1.0 mL of the biological matrix (microsomal incubation or microbial culture) into a microcentrifuge tube. Add 1.0 mL of ice-cold Acetonitrile to precipitate proteins.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Extract: Transfer the supernatant to a clean glass vial. Add 2.0 mL of EtOAc and vortex vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate (centrifuge briefly if an emulsion forms). Extract the upper organic layer.

  • Dry & Reconstitute: Evaporate the organic layer to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute the residue in 200 µL of Initial Mobile Phase (90% Water / 10% ACN).

HPLC-DAD Operational Parameters
ParameterSpecification
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)
Column Temperature 40°C
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-Grade Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (DAD) 225 nm (Quantification) & 275 nm (Confirmation)

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Rationale
0.0 90 10 Analyte focusing at the column head.
2.0 90 10 Isocratic hold to elute polar matrix salts.
10.0 40 60 Linear ramp to elute the moderately polar diol.
12.0 10 90 Steep ramp to wash highly lipophilic precursors (e.g., trans-anethole).
15.0 10 90 Isocratic wash to prevent ghost peaks.
15.1 90 10 Return to initial conditions.

| 20.0 | 90 | 10 | Column re-equilibration. |

Quantitative Validation Data

The following table summarizes the quantitative validation metrics for this method, demonstrating its reliability across biological matrices.

Validation ParameterMeasured ValueICH Acceptance Criteria
Linear Dynamic Range 0.5 – 100 µg/mL

Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N)

3
Limit of Quantification (LOQ) 0.50 µg/mLSignal-to-Noise (S/N)

10
Intra-day Precision (RSD) 1.2%

2.0%
Inter-day Precision (RSD) 1.8%

3.0%
Matrix Recovery (Spiked) 96.5% – 102.1%90.0% – 110.0%

Troubleshooting & Optimization

When analyzing diols, chromatographic anomalies can occasionally arise due to the reactive nature of the hydroxyl groups. Follow the logic flow below to resolve common peak shape issues.

Troubleshooting Issue Issue: Peak Tailing or Splitting Check1 Check Column Frit/Void Issue->Check1 Check2 Check Secondary Interactions Issue->Check2 Sol1 Replace Guard Column or Reverse Flush Check1->Sol1 If voided Sol2 Ensure 0.1% FA in Mobile Phase Check2->Sol2 If silanol activity

Caption: Troubleshooting workflow for resolving peak tailing and splitting during diol analysis.

References[1] Title: 1-(4-Methoxyphenyl)propane-1,2-diol | CID 3016654 - PubChem

Source : nih.gov URL :[2] Title : 928. Anethole, trans- (WHO Food Additives Series 42) Source : inchem.org URL :[3] Title : Metabolism and mutagenicity of cis- and trans-anethole Source : researchgate.net URL :[4] Title : Isolation of a Gene Responsible for the Oxidation of trans-Anethole to para-Anisaldehyde by Pseudomonas putida JYR-1 and Its Expression in Escherichia coli Source : nih.gov URL :

Sources

Application

GC-MS Derivatization Techniques for the Analysis of 1-(4-Methoxyphenyl)propane-1,2-diol

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This guide provides a detailed examination of derivatization techniques essential for the robust analysis of 1-(4-Methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This guide provides a detailed examination of derivatization techniques essential for the robust analysis of 1-(4-Methoxyphenyl)propane-1,2-diol by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and the presence of two hydroxyl groups, this vicinal diol exhibits poor chromatographic behavior, including low volatility and peak tailing, which complicates direct GC-MS analysis[1][2][3]. Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic properties[4][5][6]. This document details three primary derivatization strategies: silylation, acylation, and boronate ester formation. We provide comprehensive, step-by-step protocols, explain the causality behind experimental choices, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their analytical objectives.

The Challenge: Direct GC-MS Analysis of Polar Diols

The direct injection of polar compounds like 1-(4-Methoxyphenyl)propane-1,2-diol into a GC-MS system is fraught with challenges. The two hydroxyl groups engage in strong intermolecular hydrogen bonding, which significantly lowers the compound's volatility[5]. Analytes with low volatility require high temperatures to vaporize, which can lead to thermal degradation in the GC inlet or on the column[1]. Furthermore, the active hydrogens on the hydroxyl groups can interact with active sites on the column and liner surfaces, resulting in significant peak tailing, poor resolution, and low sensitivity[3][5]. These issues make accurate and reproducible quantification nearly impossible without chemical modification.

Derivatization overcomes these obstacles by replacing the active, polar hydrogen atoms of the hydroxyl groups with non-polar, protective groups[4][7]. This transformation achieves several key objectives:

  • Increases Volatility: By disrupting hydrogen bonding, the derivative becomes more readily vaporized[5].

  • Enhances Thermal Stability: The resulting derivatives are often less susceptible to thermal degradation[4].

  • Improves Chromatographic Peak Shape: Masking polar functional groups minimizes undesirable interactions with the GC system, leading to sharper, more symmetrical peaks[8].

  • Provides Structural Information: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can aid in structural elucidation and confirmation[8][9].

Derivatization Strategies and Protocols

The choice of derivatization reagent is critical and depends on the analyte's structure, the sample matrix, and the desired analytical outcome[7]. For 1-(4-Methoxyphenyl)propane-1,2-diol, a vicinal diol, several effective strategies are available.

Silylation: The Workhorse Method

Silylation is the most common derivatization technique for compounds containing hydroxyl groups[4][6]. It involves replacing the active hydrogen with a trimethylsilyl (TMS) group, forming a more volatile and less polar silyl ether[10].

Causality and Reagent Choice:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent suitable for a wide range of polar compounds[7][11]. Its byproducts are volatile, which minimizes interference with early-eluting peaks[11][12].

  • TMCS (Trimethylchlorosilane): Often added as a catalyst (typically 1%) to BSTFA[12]. TMCS increases the reactivity of the silylating agent, particularly for sterically hindered or less reactive hydroxyl groups, ensuring a more complete and rapid reaction[1][7].

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides and an even stronger TMS donor than BSTFA[10][13]. Its byproduct, N-methyltrifluoroacetamide, is also highly volatile, making MSTFA an excellent choice for trace analysis where reagent peaks could obscure analyte peaks[10][14].

Protocol 1: Silylation with BSTFA + 1% TMCS

Materials:

  • Dried sample of 1-(4-Methoxyphenyl)propane-1,2-diol

  • BSTFA + 1% TMCS (e.g., Sigma-Aldrich Cat. No. B-021)

  • Anhydrous pyridine or acetonitrile (as solvent)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas line for drying

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Moisture is detrimental as silylating reagents readily hydrolyze[15].

  • Reagent Addition: To the dried sample (typically 0.1-1 mg), add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS[1]. The reagent should be in significant molar excess to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 45-60 minutes in a heating block[7]. The elevated temperature accelerates the derivatization of both hydroxyl groups.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample can be injected directly into the GC-MS. If the concentration is high, it can be diluted with a suitable anhydrous solvent like hexane or ethyl acetate.

Acylation: For Enhanced Stability and Detection

Acylation involves converting the hydroxyl groups to esters using an acylating agent, such as an acid anhydride[5][6]. The resulting acyl derivatives are typically more stable than their silyl counterparts, especially in the presence of trace moisture[1]. Using fluorinated anhydrides, like trifluoroacetic anhydride (TFAA), can significantly enhance sensitivity when using an Electron Capture Detector (ECD) and can produce characteristic mass shifts in MS analysis[1][5].

Causality and Reagent Choice:

  • TFAA (Trifluoroacetic Anhydride): A highly reactive acylating agent that introduces a trifluoroacetyl group[1]. The reaction is rapid and the resulting derivatives are highly volatile. The acidic byproduct, trifluoroacetic acid, must typically be removed or neutralized before injection to prevent damage to the GC column[16]. The reaction is often performed in the presence of a non-nucleophilic base like pyridine to scavenge the acid byproduct[17].

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • Dried sample of 1-(4-Methoxyphenyl)propane-1,2-diol

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine or acetonitrile

  • 2 mL GC vials with PTFE-lined caps

  • Heating block

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.

  • Reagent Addition: To the dried sample (0.1-1 mg), add 100 µL of anhydrous acetonitrile and 50 µL of anhydrous pyridine. Add 50 µL of TFAA.

  • Reaction: Tightly cap the vial and vortex. Heat at 60-70°C for 20-30 minutes[1]. The reaction is generally faster than silylation.

  • Byproduct Removal (Optional but Recommended): After cooling, gently evaporate the excess reagent and pyridine under a stream of nitrogen. Reconstitute the derivatized analyte in a non-polar solvent like hexane or toluene for injection. This step prevents large solvent/reagent peaks and protects the column.

  • Analysis: Inject an aliquot of the reconstituted sample into the GC-MS.

Boronate Ester Formation: Specificity for Vicinal Diols

The 1,2-diol (vicinal diol) structure of the analyte allows for a highly specific derivatization reaction with boronic acids, such as phenylboronic acid (PBA)[18]. This reaction forms a stable, five-membered cyclic boronate ester[19]. This technique is exceptionally selective for compounds containing cis-diol functionalities, which can significantly clean up complex sample matrices[20].

Causality and Reagent Choice:

  • PBA (Phenylboronic Acid): PBA reacts reversibly with diols to form cyclic esters[19][21]. The reaction is driven by the favorable thermodynamics of forming the five-membered ring. The resulting derivative is significantly less polar and more volatile, making it ideal for GC-MS. The presence of boron's natural isotopes (¹⁰B and ¹¹B) can provide a characteristic isotopic pattern in the mass spectrum, aiding in identification[22].

Protocol 3: Boronate Ester Formation with Phenylboronic Acid (PBA)

Materials:

  • Dried sample of 1-(4-Methoxyphenyl)propane-1,2-diol

  • Phenylboronic acid (PBA)

  • Anhydrous pyridine or dimethylformamide (DMF)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: Prepare a fresh solution of PBA in anhydrous pyridine (e.g., 5 mg/mL). To the dried analyte (0.1-1 mg), add 200 µL of the PBA/pyridine solution. A slight molar excess of PBA is sufficient to drive the reaction.

  • Reaction: Tightly cap the vial and vortex. Heat at 60°C for 20 minutes. The reaction is typically rapid.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be injected directly into the GC-MS. The excess PBA and pyridine will elute, but the derivative peak should be well-resolved.

Method Comparison and Data Interpretation

The optimal derivatization strategy depends on the specific analytical goals.

Parameter Silylation (BSTFA/MSTFA) Acylation (TFAA) Boronate Ester Formation (PBA)
Reactivity High; TMCS catalyst enhances for hindered groups[1][7].Very high, often rapid at moderate temperatures[1].High and specific for vicinal diols[18].
Derivative Stability Moderate; sensitive to moisture[15].High; more stable than silyl ethers[1].High; very stable cyclic structure.
Byproducts Volatile and generally non-interfering (especially MSTFA)[10].Acidic (e.g., TFA); may require removal[16].Water; non-interfering.
Specificity Broad; reacts with all active hydrogens (-OH, -NH, -SH)[7].Broad; reacts with -OH, -NH, -SH groups[5].Highly specific for cis-diols[20].
MS Fragmentation Characteristic ions at m/z 73 [Si(CH₃)₃]⁺ and M-15 [M-CH₃]⁺.Loss of the acyl group; characteristic fragments.Characteristic boron isotope pattern; stable molecular ion.
Best For General-purpose screening, broad analyte coverage.Enhanced stability, trace analysis with ECD.Selective analysis in complex matrices, structural confirmation.

Visualization of Workflows and Reactions

Visual aids are crucial for understanding the derivatization process. The following diagrams illustrate the chemical transformations and the general laboratory workflow.

Derivatization_Reactions cluster_silylation Silylation cluster_acylation Acylation cluster_boronate Boronate Ester Formation Analyte_S Analyte-diol (R-(OH)₂) Product_S Di-TMS Derivative (R-(O-TMS)₂) Analyte_S->Product_S + BSTFA BSTFA + TMCS BSTFA->Product_S 70-80°C Analyte_A Analyte-diol (R-(OH)₂) Product_A Di-TFA Derivative (R-(O-TFA)₂) Analyte_A->Product_A + TFAA TFAA + Pyridine TFAA->Product_A 60-70°C Analyte_B Analyte-diol (R-(OH)₂) Product_B Cyclic Boronate Ester Analyte_B->Product_B + PBA Phenylboronic Acid PBA->Product_B 60°C GCMS_Workflow Start Start: Analyte Sample Dry 1. Dry Sample (N₂ Stream or Lyophilize) Start->Dry Reagents 2. Add Solvent & Derivatization Reagent Dry->Reagents React 3. Seal and Heat (e.g., 70°C for 60 min) Reagents->React Cool 4. Cool to Room Temp. React->Cool Inject 5. Inject into GC-MS Cool->Inject Analyze 6. Data Acquisition & Analysis Inject->Analyze

Sources

Method

Application Note: High-Purity Isolation of 1-(4-Methoxyphenyl)propane-1,2-diol from Illicium verum

Executive Summary This application note details the protocol for the isolation and purification of 1-(4-Methoxyphenyl)propane-1,2-diol (also known as Anethole Glycol) from Star Anise (Illicium verum). While trans-anethol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the isolation and purification of 1-(4-Methoxyphenyl)propane-1,2-diol (also known as Anethole Glycol) from Star Anise (Illicium verum). While trans-anethole constitutes >80% of the essential oil, the diol derivative is a minor polar constituent often overlooked in standard extractions. It possesses distinct pharmacological properties, including antioxidant and potential antiviral activities, distinct from its lipophilic precursor.[1]

This guide moves beyond standard steam distillation—which favors the volatile oil—and employs a polarity-driven fractionation strategy . We utilize a self-validating Liquid-Liquid Extraction (LLE) followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the target diol from the complex lignan and terpene matrix.

Target Molecule Profile

PropertySpecification
IUPAC Name 1-(4-Methoxyphenyl)propane-1,2-diol
Common Name Anethole Glycol
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Stereochemistry Exists as erythro and threo diastereomers (both present in I. verum)
Polarity High (relative to anethole); Water/Alcohol soluble
Key Challenge Separation from bulk trans-anethole and shikimic acid

Extraction & Isolation Protocol

Strategic Logic (The "Why" behind the "How")

Standard steam distillation is unsuitable here. The high heat can induce artifacts, and the diol's hydrophilicity means it partitions poorly into the oil phase, often remaining in the hydrosol or degrading.

  • Choice of Solvent: 70% Ethanol is selected to extract both the lipophilic anethole (to ensure exhaustive extraction) and the hydrophilic diol, while minimizing the extraction of highly polar polysaccharides.

  • Partitioning Logic: We exploit the drastic polarity difference between trans-anethole (LogP ~3.39) and the diol (LogP ~0.8). A Hexane wash effectively "degreases" the extract, removing the bulk anethole interference.

Step-by-Step Methodology
Phase A: Crude Extraction
  • Maceration: Pulverize dried Illicium verum fruits (1.0 kg) to a coarse powder (mesh size 40).

  • Solvent Contact: Suspend powder in 5.0 L of 70% Ethanol (aq) . Sonicate for 30 minutes at 25°C to disrupt cellular matrices.

  • Extraction: Macerate for 24 hours at room temperature with overhead stirring (200 rpm).

  • Filtration: Filter through Whatman No. 1 paper. Retain the filtrate.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 40°C until a viscous aqueous slurry remains (approx. 500 mL). Do not evaporate to dryness.

Phase B: Polarity-Driven Fractionation (The Critical Step)
  • Suspension: Dilute the aqueous slurry with distilled water to a total volume of 1.0 L.

  • Hexane Wash (Removing Anethole):

    • Transfer to a separatory funnel.

    • Extract with n-Hexane (3 x 500 mL).

    • Observation: The top hexane layer will be yellow/oily (contains anethole/lipids). The bottom aqueous layer contains the target diol, shikimic acid, and sugars.

    • Discard the Hexane layer (or save for anethole recovery).

  • Ethyl Acetate Extraction (Target Capture):

    • Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (4 x 500 mL).

    • Mechanism:[2][3][4][5] The diol partitions into EtOAc, leaving highly polar sugars and shikimic acid in the water phase.

  • Drying: Combine EtOAc fractions, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the Enriched Diol Fraction (EDF) .

Phase C: Purification (Flash & HPLC)
  • Flash Chromatography (Silica Gel):

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient of Chloroform:Methanol (100:0 → 90:10).

    • Elution: The diol typically elutes at 5-7% Methanol. Monitor via TLC (see Section 4).

  • Semi-Preparative HPLC (Final Polishing):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

    • Mobile Phase: Water (A) / Acetonitrile (B) gradient.

    • Program: 0-5 min (10% B), 5-25 min (10% → 60% B).

    • Detection: UV at 254 nm and 280 nm.

    • Collection: Collect the peak corresponding to the diol (retention time approx. 12-14 min depending on flow rate).

Visualization: Isolation Workflow

IsolationProtocol RawMat Dried Star Anise (Illicium verum) EthanolExt 70% Ethanol Extraction (Maceration) RawMat->EthanolExt Conc Concentrate to Aqueous Slurry EthanolExt->Conc HexaneWash Partition w/ Hexane Conc->HexaneWash HexaneLayer Hexane Phase (Anethole, Lipids) HexaneWash->HexaneLayer Remove Non-Polars AqLayer Aqueous Phase (Diol, Sugars, Shikimate) HexaneWash->AqLayer Retain Polars EtOAcExt Partition w/ Ethyl Acetate AqLayer->EtOAcExt WaterLayer Water Phase (Sugars, Shikimic Acid) EtOAcExt->WaterLayer Remove Highly Polars CrudeDiol Crude Diol Fraction (Ethyl Acetate) EtOAcExt->CrudeDiol Target Extraction Silica Silica Gel Column (CHCl3:MeOH) CrudeDiol->Silica HPLC Prep-HPLC (C18) Final Purification Silica->HPLC FinalProd Pure 1-(4-Methoxyphenyl) propane-1,2-diol HPLC->FinalProd

Caption: Figure 1. Polarity-driven fractionation workflow separating the target diol from lipophilic anethole and hydrophilic shikimic acid.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is working ("Trustworthiness"), perform these checkpoints:

Thin Layer Chromatography (TLC) Check
  • Plate: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Chloroform:Methanol (9:1).

  • Visualization: UV (254 nm) and Vanillin-Sulfuric Acid spray (heat at 105°C).

  • Expected Result:

    • Trans-anethole (Reference Standard): Rf ~0.9 (near solvent front).

    • Target Diol: Rf ~0.3 - 0.4 (distinct purple/blue spot with vanillin).

    • Pass Criteria: The "Enriched Diol Fraction" should show a major spot at Rf 0.3-0.4 and minimal/no spot at Rf 0.9.

Spectroscopic Identification

Confirm the structure using ¹H-NMR (CDCl₃, 400 MHz).

  • Key Signals:

    • Aromatic Ring: Two doublets at δ 6.8 - 7.3 ppm (AA'BB' system characteristic of para-substitution).

    • Methoxy Group: Singlet at δ 3.80 ppm (3H).

    • Diol Chain: Multiplets at δ 3.5 - 4.5 ppm corresponding to the chiral -CH(OH)-CH(OH)- protons.

    • Methyl Terminus: Doublet at δ 1.0 - 1.2 ppm (3H).

References

  • Idris, A. A. M., et al. (2024). Identifying the phytochemical content in Illicium verum (Star Anise) extracts prepared with different polarity solvents. Universiti Tun Hussein Onn Malaysia. Link

  • Wang, G. W., et al. (2011). Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications. National Institutes of Health (PMC). Link

  • Waumans, D., et al. (2003). Anise oil as para-methoxyamphetamine (PMA) precursor. Forensic Science International. Link

  • PubChem. (2025).[6][7] 1-(4-Methoxyphenyl)propane-1,2-diol Compound Summary. National Library of Medicine.[6] Link

  • Justus, B., et al. (2005). Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds. PubMed. Link

Sources

Application

Application Note: Biocatalytic Production of 1-(4-Methoxyphenyl)propane-1,2-diol

[1][2] Executive Summary This application note details the biocatalytic protocols for synthesizing 1-(4-methoxyphenyl)propane-1,2-diol (MPPD), a high-value chiral building block and flavor intermediate. Unlike traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details the biocatalytic protocols for synthesizing 1-(4-methoxyphenyl)propane-1,2-diol (MPPD), a high-value chiral building block and flavor intermediate. Unlike traditional chemical synthesis, which often requires harsh oxidants (e.g., OsO₄) or lacks stereocontrol, biocatalytic routes offer mild conditions and high regio-/stereoselectivity.

We present two distinct workflows:

  • Direct Whole-Cell Biotransformation: A "green chemistry" approach using Colletotrichum acutatum to convert abundant trans-anethole directly to the diol via an epoxide intermediate.

  • Enzymatic Cascade Synthesis: A precision pharmaceutical approach using a benzaldehyde lyase (BAL) and alcohol dehydrogenase (ADH) cascade to generate specific enantiomers from 4-methoxybenzaldehyde.

Scientific Background & Mechanism

The Target Molecule

1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) contains two chiral centers, resulting in four possible stereoisomers. The erythro and threo forms exhibit distinct biological activities and olfactory properties. In drug development, MPPD serves as a precursor for modified phenylpropanoids and antiretroviral agents.

Mechanistic Pathways

The choice of protocol depends on the starting material availability and the required enantiopurity.

  • Pathway A (Oxidative Hydrolysis): Nature's degradation pathway. trans-Anethole is epoxidized by a monooxygenase to anethole epoxide, which is subsequently hydrolyzed by an epoxide hydrolase (EH) to the diol.

  • Pathway B (Carboligation-Reduction): A synthetic biology approach. A carboligase couples 4-methoxybenzaldehyde and acetaldehyde to form a hydroxy ketone, which is then stereoselectively reduced to the diol.

G cluster_legend Pathway Legend Anethole trans-Anethole (Substrate A) Epoxide Anethole Epoxide (Intermediate) Anethole->Epoxide Monooxygenase (Epoxidation) Diol 1-(4-Methoxyphenyl) propane-1,2-diol (Target Product) Epoxide->Diol Epoxide Hydrolase (Hydrolysis) Aldehyde 4-Methoxybenzaldehyde (Substrate B) H_Ketone Hydroxy Ketone Intermediate Aldehyde->H_Ketone Benzaldehyde Lyase (C-C Ligation) Acetaldehyde Acetaldehyde (Co-substrate) Acetaldehyde->H_Ketone H_Ketone->Diol Alcohol Dehydrogenase (Reduction) key Blue Path: Whole Cell Transformation Red Path: Enzymatic Cascade

Figure 1: Dual pathways for MPPD synthesis. Pathway A (Blue) utilizes whole-cell oxidative metabolism. Pathway B (Red) utilizes modular enzymatic assembly.

Protocol A: Whole-Cell Biotransformation

Best for: Low-cost production from natural anethole; "Natural" labeling requirements. Biocatalyst: Colletotrichum acutatum (Strain references: ATCC 56815 or similar plant pathogenic strains known for propenylbenzene metabolism). Aspergillus niger may be used as an alternative but often yields lower regioselectivity.

Materials
  • Microorganism: Colletotrichum acutatum maintained on PDA slants.

  • Substrate: trans-Anethole (>99% purity).

  • Media (Czapek-Dox Modified):

    • Sucrose: 30.0 g/L

    • NaNO₃: 2.0 g/L

    • K₂HPO₄: 1.0 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • KCl: 0.5 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • pH adjusted to 5.5 prior to sterilization.

  • Solvents: Ethyl Acetate (EtOAc) for extraction; Anhydrous Na₂SO₄.[1][2]

Experimental Procedure

Step 1: Inoculum Preparation

  • Harvest spores from a 7-day-old PDA slant using 5 mL of sterile 0.1% Tween 80 solution.

  • Adjust spore count to

    
     spores/mL.
    
  • Inoculate 100 mL of Czapek-Dox medium in a 500 mL Erlenmeyer flask.

  • Pre-culture Incubation: Incubate at 25°C, 150 rpm for 48 hours to establish biomass.

Step 2: Biotransformation

  • Substrate Addition: Add trans-anethole dissolved in ethanol (10% v/v stock) to the culture to a final concentration of 0.2 g/L (approx. 1.35 mM) .

    • Note: Anethole is fungitoxic above 0.5 g/L. For higher yields, use a fed-batch approach, adding 0.1 g/L every 12 hours.

  • Incubation: Continue shaking at 25°C, 150 rpm.

  • Time Course: Monitor reaction at 24, 48, and 72 hours. Peak diol production typically occurs between 48–60 hours .

Step 3: Downstream Processing

  • Harvest: Filter mycelia using Whatman No. 1 filter paper. The product is extracellular.

  • Extraction: Extract the filtrate three times with an equal volume of Ethyl Acetate (1:1 v/v).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (rotary evaporator at 40°C).

  • Purification: The crude extract contains MPPD, p-anisaldehyde, and p-anisic acid. Purify via silica gel column chromatography (Eluent: Hexane:EtOAc 60:40).

Protocol B: Enzymatic Cascade (Cell-Free)

Best for: High enantiopurity (>99% ee), drug development, and generating specific isomers. Biocatalysts: Recombinant Benzaldehyde Lyase (PfBAL from Pseudomonas fluorescens) and Alcohol Dehydrogenase (LbADH from Lactobacillus brevis or RADH from Ralstonia).

Materials
  • Enzymes: Lyophilized E. coli cells overexpressing PfBAL and LbADH (commercially available or produced in-house).

  • Buffer: 50 mM TEA (Triethanolamine) buffer, pH 8.0 containing 2.5 mM MgCl₂ and 0.1 mM ThDP (Thiamine diphosphate).

  • Substrates: 4-Methoxybenzaldehyde (20 mM), Acetaldehyde (20 mM).

  • Cofactor: NADPH (0.5 mM) + Cofactor Regeneration System (e.g., Glucose Dehydrogenase + Glucose).

Experimental Procedure

Step 1: Carboligation (C-C Bond Formation)

  • In a glass vial, dissolve 4-methoxybenzaldehyde (20 mM) and acetaldehyde (20 mM) in the TEA buffer system containing 20% v/v DMSO (to improve solubility).

  • Add PfBAL (1 mg/mL final protein conc.).

  • Incubate at 30°C with mild agitation (100 rpm) for 2–4 hours.

  • Checkpoint: Verify formation of the hydroxy ketone intermediate via HPLC.

Step 2: Stereoselective Reduction

  • To the same vessel (one-pot), add LbADH (1 mg/mL) and the NADPH regeneration mix.

  • Incubate at 30°C for an additional 12–24 hours.

  • Mechanism:LbADH typically yields the anti-diol, whereas RADH yields the syn-diol. Select the ADH based on the desired stereochemistry.

Step 3: Work-up

  • Saturate the aqueous phase with NaCl.

  • Extract with Methyl tert-butyl ether (MTBE) or EtOAc.

  • Evaporate solvent to yield high-purity crystalline diol.

Analytical Validation

To validate the transformation, use the following chromatographic parameters.

HPLC Method (Chiral Analysis)
  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Times (Approx):

    • trans-Anethole: ~4.5 min

    • p-Anisaldehyde: ~6.0 min

    • MPPD Isomers: ~12.0 – 16.0 min (Isomers resolve as distinct peaks).

GC-MS Method (Structural Confirmation)
  • Column: HP-5MS (30 m x 0.25 mm).

  • Temp Program: 80°C (1 min) → 10°C/min → 280°C (5 min).

  • MS Identification:

    • Look for Molecular Ion [M+] = 182 m/z .

    • Key Fragment: 135 m/z (loss of -CH(OH)CH₃, characteristic of p-methoxybenzyl fragment).

    • Note: Derivatization with BSTFA (TMS derivative) is recommended for better peak shape.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate ToxicityReduce anethole conc. to 0.1 g/L or use a biphasic system (add 10% hexadecane).
High Side Products (Aldehyde) Over-oxidationHarvest earlier (48h vs 72h) or reduce aeration slightly.
Poor Enantioselectivity Non-specific enzymesSwitch from Whole Cell (Protocol A) to Enzymatic Cascade (Protocol B).
Emulsion during Extraction Biomass interferenceCentrifuge at 5000xg before extraction; use Brine (sat. NaCl).[2]

References

  • Velasco-Bucheli, R., et al. (2015). Transformation of trans-anethole using the plant pathogenic fungus Colletotrichum acutatum as biocatalyst. Revista Mexicana de Ingeniería Química.

  • Bhatia, S.K., et al. (2018). Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers. ACS Sustainable Chemistry & Engineering.

  • Caldwell, J., et al. (1992). The metabolic disposition of [methoxy-14C]-labelled trans-anethole, estragole and p-propylanisole in human volunteers. Xenobiotica.

  • Kotik, M., et al. (2012).[3] Epoxide hydrolases and their application in organic synthesis. Current Organic Chemistry.

  • PubChem Database. (2023). 1-(4-Methoxyphenyl)propane-1,2-diol Compound Summary. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(4-Methoxyphenyl)propane-1,2-diol in Grignard reactions

Technical Support Center: Grignard Reaction Optimization Subject: Yield Improvement for 1-(4-Methoxyphenyl)propane-1,2-diol Synthesis Ticket ID: #GRIG-4MEO-DIOL-OPT Status: Open Executive Summary This guide addresses yie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Grignard Reaction Optimization Subject: Yield Improvement for 1-(4-Methoxyphenyl)propane-1,2-diol Synthesis Ticket ID: #GRIG-4MEO-DIOL-OPT Status: Open

Executive Summary

This guide addresses yield attrition during the synthesis of 1-(4-methoxyphenyl)propane-1,2-diol via the Grignard route. While various oxidative routes from trans-anethole exist, the de novo synthesis via Grignard coupling offers superior stereochemical control.

The critical yield-determining step is the nucleophilic addition of 4-methoxyphenylmagnesium bromide to a protected 2-hydroxypropanal (lactaldehyde) derivative. Low yields in this step are typically caused by enolization of the


-chiral aldehyde  and Schlenk equilibrium shifts .

This guide provides a troubleshooting framework to transition from standard Grignard protocols to Organocerium-mediated addition (Imamoto chemistry) , which suppresses basicity while retaining nucleophilicity.

Part 1: The Mechanistic Failure Analysis

To solve yield issues, we must first visualize the competing pathways. The standard Grignard reagent (


) is both a strong nucleophile and a strong base.
The Pathway Divergence

When


 encounters the 

-alkoxy aldehyde (e.g., 2-(benzyloxy)propanal), two pathways compete:
  • Path A (Desired): Nucleophilic attack at the carbonyl carbon

    
     Forms the C-C bond 
    
    
    
    Target Diol Skeleton.
  • Path B (Parasitic): Deprotonation of the acidic

    
    -proton 
    
    
    
    Forms an enolate
    
    
    Upon quenching, regenerates starting aldehyde (or leads to aldol condensation byproducts).

Note: The presence of the


-oxygen substituent increases the acidity of the 

and enhances the chelation effect, often locking the conformation in a way that hinders nucleophilic attack, favoring Path B.

GrignardPathways Start 4-Methoxyphenyl-MgBr + Protected Lactaldehyde PathA Path A: Nucleophilic Attack (Kinetic Control) Start->PathA High Nucleophilicity PathB Path B: Deprotonation (Thermodynamic Sink) Start->PathB High Basicity Intermediate Magnesium Alkoxide PathA->Intermediate Enolate Magnesium Enolate PathB->Enolate Target Target: 1-(4-Methoxyphenyl) propane-1,2-diol Intermediate->Target Acidic Workup Waste Recovered Aldehyde / Aldol Byproducts Enolate->Waste Acidic Workup CeCl3 Solution: Add CeCl3 (Imamoto Reagent) CeCl3->Start Modulates Reactivity

Figure 1: Competing reaction pathways. Path B (Enolization) is the primary cause of yield loss in


-substituted aldehyde additions.

Part 2: Optimization Protocol (The "Imamoto" Method)

To improve yield, we must decouple basicity from nucleophilicity. The addition of anhydrous Cerium(III) Chloride (


) facilitates the formation of an organocerium species (

), which is highly nucleophilic but significantly less basic than the organomagnesium precursor.
Reagents & Setup
  • Grignard Reagent: 4-Methoxyphenylmagnesium bromide (1.0 M in THF).

  • Additive: Cerium(III) chloride heptahydrate (

    
    ).
    
  • Substrate: 2-(Benzyloxy)propanal (Freshly distilled).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Step-by-Step Protocol

Step 1: Preparation of Anhydrous


 (CRITICAL) 
The commercially available heptahydrate must be rigorously dried. Failure here kills the reaction.
  • Place

    
     (1.5 eq.) in a Schlenk flask.
    
  • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–3 hours with vigorous stirring.

  • Checkpoint: The solid should turn from a clumpy hydrate to a fine, white, free-flowing powder.

  • Cool to room temperature under Argon.

Step 2: Transmetallation

  • Suspend the dried

    
     in anhydrous THF. Stir at RT for 2 hours to form a milky suspension.
    
  • Cool the suspension to -78 °C .

  • Add 4-Methoxyphenylmagnesium bromide (1.2 eq.) dropwise.

  • Stir for 1 hour at -78 °C. The reagent is now primarily

    
    .
    

Step 3: Controlled Addition

  • Dissolve 2-(Benzyloxy)propanal (1.0 eq.) in minimum THF.

  • Add the aldehyde solution dropwise to the organocerium mixture at -78 °C .

  • Tip: Keep the addition slow to prevent local exotherms which restore basicity.

  • Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C.

Step 4: Quench & Deprotection

  • Quench with saturated aqueous

    
    .
    
  • Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Post-Reaction: Perform hydrogenolysis (

    
    ) to remove the benzyl group and reveal the final 1,2-diol.
    

Part 3: Troubleshooting & FAQs

Q1: My yield is still low (<40%), and I see a lot of starting aldehyde recovered.

Diagnosis: Incomplete addition due to "Enolization Protection." Even with CeCl3, if the temperature spikes, the reagent acts as a base. Fix:

  • Ensure the reaction remains at -78 °C during the entire addition.

  • Verify the dryness of

    
    . If it wasn't fully dehydrated, the residual water quenched your Grignard before it transmetallated.
    
  • Check Titer: Titrate your commercial Grignard reagent using Salicylaldehyde phenylhydrazone or Iodine/LiCl to confirm the actual concentration.

Q2: I am getting the wrong diastereomer (Anti vs. Syn).

Diagnosis: You are fighting Chelation Control.

  • Magnesium strongly chelates between the carbonyl oxygen and the

    
    -benzyloxy oxygen, favoring the syn product (Cram Chelation Model).
    
  • Cerium is less chelating than Magnesium but still follows Felkin-Anh control. Fix:

  • For Syn-Selectivity: Stick to

    
     or add 
    
    
    
    (pre-complexation) before adding the Grignard (though this risks yield).
  • For Anti-Selectivity: Use bulky protecting groups on the aldehyde (e.g., TBDMS instead of Benzyl) to enforce Felkin-Anh control via sterics rather than chelation.

Q3: The reaction mixture turned into a solid block.

Diagnosis: Solubility limit of


 in THF.
Fix: 
  • Ensure you are using at least 5 mL THF per mmol of

    
    .
    
  • Vigorous mechanical stirring is preferred over magnetic stirring for scales >10g.

Q4: Can I use 4-Bromoanisole and Mg metal directly in the presence of the aldehyde (Barbier conditions)?

Diagnosis: Not recommended for this substrate. Reasoning: Barbier conditions generate the organometallic species in situ. While good for allylations, for aryl halides, the initiation latency can lead to high local concentrations of base, increasing aldol condensation of your sensitive


-alkoxy aldehyde.
Recommendation:  Stick to the two-step Grignard formation 

Addition.

Part 4: Data Summary & Yield Comparison

MethodReagent SpeciesPrimary MechanismTypical YieldDiastereoselectivity
Standard Grignard

Chelation-Controlled Addition35-50%High (Syn)
Organocerium (Recommended)

Non-Basic Nucleophilic Addition75-88% Moderate (Felkin-Anh)
Organolithium

Hard Nucleophile / Strong Base<20%Low

References

  • Imamoto, T., et al. (1989). "Reactions of carbonyl compounds with organocerium reagents." Journal of the American Chemical Society.

  • Reetz, M. T. (1999). "Chelation control in the addition of nucleophiles to chiral

    
    -alkoxy aldehydes." Chemical Reviews. Definitive guide on stereochemical outcomes in these systems.
    
  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

  • PubChem. (2025). "1-(4-Methoxyphenyl)propane-1,2-diol Compound Summary."

Optimization

Technical Support Center: Enantiomeric Separation of 1-(4-Methoxyphenyl)propane-1,2-diol

Status: Operational Ticket ID: #TS-CHIRAL-DIOL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Chiral Resolution & Method Development Diagnostic Hub: The Triage Protocol Before adjusting a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #TS-CHIRAL-DIOL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Chiral Resolution & Method Development

Diagnostic Hub: The Triage Protocol

Before adjusting a single pump parameter, we must diagnose the specific nature of your mixture. 1-(4-Methoxyphenyl)propane-1,2-diol contains two chiral centers (C1 and C2). This is not a simple two-peak separation; it is a four-isomer system unless your synthesis was stereoselective.

Logic Flow: Method Selection Strategy

TroubleshootingFlow Start START: Analyze Input Sample IsomerCheck Is the sample a complex mixture (4 isomers) or single diastereomer? Start->IsomerCheck Complex Complex Mix (Erythro + Threo) IsomerCheck->Complex Unknown/Mixed Single Single Diastereomer (e.g., pure Erythro racemate) IsomerCheck->Single Stereoselective Synthesis Step1 Step 1: Achiral Purification (Remove Diastereomers) Complex->Step1 Step2 Step 2: Chiral Method Dev (Amylose/Cellulose CSP) Single->Step2 Step1->Step2 Issue1 Issue: Peak Tailing? Step2->Issue1 Issue2 Issue: Co-elution? Step2->Issue2 Sol1 Fix: Switch Alcohol Modifier (IPA → EtOH) or Increase Temp Issue1->Sol1 Sol2 Fix: Screen Complementary Phase (AD → OD or IA → IB) Issue2->Sol2

Figure 1: Decision matrix for separating diol stereoisomers. Note that diastereomers (Erythro/Threo) should ideally be separated on achiral silica before attempting chiral resolution.

Phase 1: Analytical Method Development (HPLC)

The presence of the 1,2-diol moiety creates strong hydrogen bonding potential with the stationary phase, often leading to peak tailing. The methoxy group provides a reliable UV chromophore.

Core Protocol: Column & Mobile Phase Selection

Objective: Baseline resolution (


) of enantiomers.
ParameterRecommendationTechnical Rationale
Column Class Polysaccharide-based (Amylose or Cellulose)The helical cavity of amylose (e.g., Chiralpak AD/IA) effectively discriminates the spatial arrangement of the phenyl vs. hydroxyl groups [1].
Specific Columns 1. Chiralpak IA / AD-H (Amylose tris-3,5-dimethylphenylcarbamate)2. Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)AD/IA is generally the "first strike" column for aromatic alcohols. OD often provides complementary selectivity if AD fails.
Mobile Phase Hexane : Ethanol (85:15) Ethanol often yields sharper peaks than Isopropanol (IPA) for diols due to better mass transfer kinetics and H-bonding disruption.
Flow Rate 0.5 – 1.0 mL/minStandard analytical flow.
Detection UV @ 275–280 nm The 4-methoxyphenyl (anisole) moiety absorbs strongly here. Avoid 210 nm to reduce solvent noise.
Temperature 10°C – 25°C Critical: Lower temperatures often enhance resolution for diols by "freezing" the chiral recognition conformation, though it increases pressure.
Troubleshooting Common HPLC Issues
Q: My peaks are tailing significantly. Is the column dead?

A: Likely not. Diols interact strongly with residual silanols on the silica support.

  • Immediate Fix: Switch the alcohol modifier from IPA to Ethanol or Methanol . Ethanol is a stronger protic solvent and can suppress non-specific silanol interactions better than IPA.

  • Advanced Fix: If using an immobilized column (like Chiralpak IA), switch to "Polar Organic Mode" (100% Acetonitrile or MeOH). This often eliminates tailing entirely for polar analytes.

Q: I see three peaks instead of two (or four). What is happening?

A: You likely have a mixture of diastereomers (erythro and threo).

  • Diagnosis: In many syntheses (e.g., from an alkene), you produce both diastereomers.

    • Peaks 1 & 2: Enantiomers of the Threo pair.

    • Peaks 3 & 4: Enantiomers of the Erythro pair.

  • Action: If the diastereomers overlap with the enantiomers, you must perform a flash chromatography step (achiral silica) first. Erythro and threo forms usually have different retention factors on standard silica [2].

Phase 2: Preparative Scale-Up (The "Alternative" Route)

If HPLC is too expensive or low-throughput for your required scale (grams to kilograms), Enzymatic Kinetic Resolution (EKR) is the industry-standard alternative for this specific class of compounds (phenyl-1,2-diols).

Why EKR?

Lipases, specifically Candida antarctica Lipase B (CAL-B), show high selectivity for the primary hydroxyl group (C1) or secondary (C2) depending on conditions, effectively acetylating one enantiomer while leaving the other as a free diol.

EKR Workflow Protocol

Reagents:

  • Substrate: Racemic 1-(4-Methoxyphenyl)propane-1,2-diol.

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl Acetate (irreversible donor).[1][2]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

EKR_Workflow Racemate Racemic Diol (Substrate) Reaction Enzymatic Reaction (CAL-B + Vinyl Acetate) Solvent: MTBE, 30°C Racemate->Reaction Separation Separation (Silica Gel Flash) Reaction->Separation 50% Conversion Product1 (R)-Acetate (High ee) Separation->Product1 Product2 (S)-Diol (High ee) Separation->Product2

Figure 2: Kinetic resolution workflow. The enzyme selectively acetylates one enantiomer, changing its polarity drastically, allowing easy separation on standard silica gel.

Step-by-Step EKR Procedure:
  • Dissolution: Dissolve 1.0 g of racemate in 20 mL of MTBE.

  • Addition: Add 5 equivalents of Vinyl Acetate and 50 mg of Novozym 435.

  • Incubation: Shake at 30°C. Monitor by TLC or HPLC.

  • Stop Point: Stop the reaction exactly at 50% conversion . (Going beyond 50% reduces the enantiomeric excess of the remaining alcohol).

  • Workup: Filter off the enzyme (reusable). Evaporate solvent.

  • Purification: The product (acetate) and starting material (diol) now have vastly different polarities. Separate them using a simple silica flash column (Hexane/EtOAc).

  • Hydrolysis: Hydrolyze the acetate fraction (using K2CO3/MeOH) to recover the second enantiomer as the free diol.

Frequently Asked Questions (FAQs)

Q: Can I use SFC (Supercritical Fluid Chromatography) for this separation? A: Yes, absolutely. SFC is often superior to HPLC for diols.

  • Why: CO2 is non-polar, but the addition of Methanol as a co-solvent (10-20%) creates a mobile phase that solubilizes the diol well while maintaining high diffusivity.

  • Condition: Chiralpak AD-H or IG columns with 15% MeOH in CO2 usually yields resolution in under 5 minutes.

Q: How do I determine the absolute configuration (R vs S) of my separated peaks? A: You cannot determine this solely by elution order.

  • Method A (X-Ray): If you can crystallize one fraction (perhaps after derivatization with a heavy atom like p-bromobenzoyl chloride).

  • Method B (Polarimetry): Compare optical rotation

    
     with literature values for known analogs (e.g., 1-phenylpropane-1,2-diol) [3].
    
  • Method C (Circular Dichroism): Compare CD spectra with calculated DFT models.

Q: My sample is not soluble in Hexane/IPA. What now? A: This is common for polar diols.

  • Switch to Polar Organic Mode: Use a Chiralpak IA or IB column. These are immobilized and can withstand 100% Acetone, THF, or Acetonitrile.

  • Recipe: Try 100% Acetonitrile or Acetonitrile:Methanol (90:10). This usually solves the solubility issue while maintaining chiral recognition.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation. Link

  • Langer, V., et al. (2002).[3] "Separation of erythro and threo forms...". Acta Crystallographica. (Contextualizing diastereomer separation of lignin models). Link

  • Kamal, A., et al. (2008). "Lipase-mediated resolution of 1-phenylpropane-1,2-diol derivatives." Tetrahedron: Asymmetry.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. (General reference for polysaccharide column selection). Link

Sources

Troubleshooting

Technical Support Center: 1-(4-Methoxyphenyl)propane-1,2-diol Solubility Guide

Case ID: MPP-SOL-001 Status: Active Agent: Senior Application Scientist Topic: Overcoming Solubility & Stability Challenges for 1-(4-Methoxyphenyl)propane-1,2-diol Executive Summary: The Molecule & The Challenge Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MPP-SOL-001 Status: Active Agent: Senior Application Scientist Topic: Overcoming Solubility & Stability Challenges for 1-(4-Methoxyphenyl)propane-1,2-diol

Executive Summary: The Molecule & The Challenge

Compound Profile: 1-(4-Methoxyphenyl)propane-1,2-diol (MPP-diol) CAS: 51410-48-1 Physicochemical Context: MPP-diol is a glycol derivative often used as a lignin model compound or a metabolic intermediate. Structurally, it features a lipophilic 4-methoxyphenyl tail and a hydrophilic 1,2-diol head.

  • The Paradox: While its calculated LogP (~0.8) suggests hydrophilicity, the compound exists as a crystalline solid (MP ~118-119°C) with significant lattice energy. This results in slow dissolution kinetics in water, often mistaken for insolubility.

  • The Risk: The benzylic position (C1) is susceptible to oxidation to a ketone or acid-catalyzed rearrangement (Pinacol-type), meaning "forceful" solubilization (e.g., excessive heat or strong acid) can degrade the sample.

This guide provides validated protocols to solubilize MPP-diol for biological assays without compromising its chemical integrity.

Troubleshooting Guide (Q&A)

Issue 1: "I see a white precipitate immediately after diluting my DMSO stock into culture media."

Diagnosis: This is "Solvent Shock." The rapid change in polarity from DMSO to water causes the hydrophobic methoxyphenyl moiety to aggregate before the diol groups can interact with water. Solution:

  • Step-Down Dilution: Do not add 100% DMSO stock directly to media. Predilute the stock in a bridging solvent like PEG-400 or Ethanol (1:1) before the final addition to water.

  • Vortex Dynamics: Inject the stock sub-surface into the aqueous media while vortexing. Dropping it on top creates a local high-concentration film that precipitates.

Issue 2: "The compound floats as clumps and won't dissolve even with stirring."

Diagnosis: Poor wettability and high crystal lattice energy. The water surface tension prevents the powder from breaking apart. Solution:

  • Wetting Agent: Add a trace amount of surfactant (Tween 80 at 0.01% or Poloxamer 188) to the water before adding the solid.

  • Slurry Technique: Pre-wet the powder with a minimal volume of Glycerol or Propylene Glycol to form a paste, then slowly add the aqueous buffer.

Issue 3: "My solution turned yellow/brown after 24 hours."

Diagnosis: Benzylic oxidation. The C1-hydroxyl group (adjacent to the aromatic ring) is sensitive to oxidative stress, converting the diol to an


-hydroxyketone.
Solution: 
  • Degassing: Use degassed buffers (sonicate or purge with

    
    ).
    
  • Storage: Store stock solutions at -20°C in amber vials. Avoid repeated freeze-thaw cycles.

  • Antioxidants: For non-biological chemistry, add 0.1% Ascorbic acid or EDTA to chelate trace metals that catalyze oxidation.

Issue 4: "I need a high concentration (>50 mg/mL) for animal studies. Water isn't working."

Diagnosis: You have exceeded the intrinsic aqueous solubility. Solution: Switch to a Cyclodextrin-based vehicle . The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the methoxyphenyl ring, while the exterior remains water-soluble. (See Protocol B).

Technical Data & Compatibility

Table 1: Estimated Solubility Limits & Vehicle Compatibility
Solvent SystemSolubility Estimate*SuitabilityNotes
Pure Water (25°C) < 10 mg/mLLowSlow dissolution; prone to crashing out.
DMSO > 100 mg/mLHighExcellent stock solvent. Toxic to cells >0.5% v/v.
Ethanol (Abs.) > 50 mg/mLModerateGood cosolvent; high volatility.
40% PEG 400 / Water ~ 20-30 mg/mLHighStandard vehicle for IP/IV injection.
20% HP-

-CD (aq)
> 50 mg/mLOptimal Best for in vivo; prevents precipitation.

*Estimates based on structural analogs (e.g., Mephenesin, Guaiacylglycerol) and logP projections.

Validated Protocols

Protocol A: Preparation of 20 mM Stock for Cell Culture

Target: Stable, precipitant-free stock for dilution.

  • Weighing: Weigh 3.64 mg of MPP-diol (MW ~182.2 g/mol ).

  • Primary Solubilization: Add 1.0 mL of sterile DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 2 minutes.

    • Checkpoint: Solution must be crystal clear.

  • Sterilization: Filter through a 0.22

    
    m PTFE (hydrophobic) syringe filter. Nylon filters may bind the drug.
    
  • Usage: Dilute into culture media. Max DMSO concentration in assay should be

    
     0.5% (v/v).
    
Protocol B: High-Dose Formulation (Cyclodextrin Complexation)

Target: 50 mg/mL aqueous solution for in vivo administration.

  • Carrier Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile saline or PBS. Stir until clear.
    
  • Compound Addition: Add the required mass of MPP-diol powder slowly to the CD solution while stirring magnetically.

  • Complexation:

    • Stir at room temperature for 2–4 hours.

    • Tip: If dissolution is slow, heat strictly to 45°C (do not exceed 50°C to avoid degradation) for 30 mins.

  • Equilibration: Allow to cool to room temperature.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove any uncomplexed solid.
    
  • Validation: The filtrate is now a stable inclusion complex ready for injection.

Decision Logic & Workflow

Figure 1: Solubility Strategy Decision Tree

SolubilityStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo / Animal Study AppType->InVivo Chemistry Chemical Synthesis AppType->Chemistry ConcCheck Final Conc > 100 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route OrganicSolv Use Organic Solvent (Dioxane/Ethanol) Chemistry->OrganicSolv No No ConcCheck->No Low Conc Yes Yes ConcCheck->Yes High Conc DMSOSimple Standard DMSO Stock (Dilute to <0.5% DMSO) PrecipRisk Risk of Precipitation EthanolBridge Use Ethanol/PEG Bridging (Protocol A) PrecipRisk->EthanolBridge IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage Route->Oral CD_Complex Cyclodextrin Complex (20% HP-β-CD) (Protocol B) IV_IP->CD_Complex Oral->CD_Complex Better Bioavailability Suspension Methylcellulose Suspension Oral->Suspension No->DMSOSimple Yes->PrecipRisk

Caption: Decision matrix for selecting the optimal vehicle based on experimental constraints. Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Figure 2: Preparation Workflow for Cyclodextrin Complex

PrepWorkflow Step1 1. Prepare Vehicle (20% HP-β-CD in Saline) Step2 2. Add MPP-diol (Slow addition with stirring) Step1->Step2 Step3 3. Facilitate Dissolution (Heat to 45°C, 30 min) Step2->Step3 Step4 4. Equilibration (Cool to RT, Stir 1h) Step3->Step4 Step5 5. Filtration (0.45 µm PVDF) Step4->Step5

Caption: Step-by-step workflow for generating a high-concentration, stable aqueous formulation using cyclodextrin complexation.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016654, 1-(4-Methoxyphenyl)propane-1,2-diol. Retrieved from [Link]

  • Lignin Model Solubility: Kishimoto, T., et al. (2025). Solubility and structures of β-O-4 type lignin model compounds with different molar masses in aqueous 1,4-dioxane. Holzforschung. Retrieved from [Link] (Contextual data on methoxyphenyl propanediol analogs).

  • Solubility Enhancement Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Oxidative Stability of 1,2-Diols: Stanford University (2025). The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols. Retrieved from [Link] (Mechanistic insight into benzylic diol oxidation).

Optimization

Technical Support Center: Optimizing Column Chromatography for 1-(4-Methoxyphenyl)propane-1,2-diol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of 1-(4-Methoxyphenyl)propane-1,2-diol (1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of 1-(4-Methoxyphenyl)propane-1,2-diol (1)[1]. Typically synthesized via the dihydroxylation or photo-oxygenation of trans-anethole[2], this vicinal diol presents unique chromatographic challenges. Its amphiphilic nature—combining a hydrophobic p-methoxyphenyl ring with a highly polar, hydrogen-bonding diol moiety—often leads to non-ideal behavior on standard normal-phase silica.

Part 1: Causality & Principles of Separation (Expertise & Experience)

Why does 1-(4-Methoxyphenyl)propane-1,2-diol streak on standard silica? Standard silica gel (e.g., 230-400 mesh) features a high density of free, polarized silanol (Si-OH) groups on its surface (3)[3]. While the hydrophobic propyl chain and aromatic ring of the molecule interact weakly with the stationary phase, the adjacent hydroxyl groups (vicinal diol) act as multidentate hydrogen-bond donors and acceptors. This creates a strong, non-linear adsorption isotherm. As the concentration of the diol decreases at the tail of the chromatographic band, the relative strength of the silanol-diol interaction increases, causing severe peak tailing (streaking) and subsequent co-elution with closely eluting impurities like p-anisaldehyde or unreacted trans-anethole (4)[4].

Field-Proven Insight: To mitigate this, we recommend either masking the silanol interactions using a highly polar protic modifier (like 1-2% Methanol in Dichloromethane) or switching the stationary phase entirely to Diol-functionalized silica . Diol silica provides a neutral, alcoholic hydroxyl surface that facilitates mild hydrogen bonding without the ionic acidity of bare silanols, drastically sharpening the elution bands of vicinal diols (5)[5].

Part 2: Troubleshooting Guides & FAQs

Q1: My diol product is streaking across 10+ fractions. How can I sharpen the elution band? A1: Streaking is the hallmark of unshielded silanol interactions.

  • Solution A (Solvent Optimization): Transition from a Hexane/Ethyl Acetate (EtOAc) system to a Dichloromethane (DCM)/Methanol (MeOH) gradient. Start at 100% DCM and slowly ramp to 95:5 DCM:MeOH. The MeOH acts as a competitive hydrogen-bond acceptor, shielding the silica's silanol groups from the vicinal diol.

  • Solution B (Stationary Phase): Utilize Diol-modified silica gel. The bonded dihydroxypropyl groups provide an alternative selectivity that prevents the irreversible adsorption seen with bare silica (6)[6].

Q2: How do I completely resolve the diol from unreacted trans-anethole? A2: trans-Anethole is highly lipophilic and lacks hydrogen-bonding functional groups, meaning it has virtually no retention on silica in non-polar solvents[4].

  • Solution: Employ a strict step-gradient. Load the column and flush with 2 column volumes (CV) of 100% Hexane or 95:5 Hexane:EtOAc. This will quantitatively elute the trans-anethole. Only after the anethole has eluted should you increase the polarity (e.g., to 50:50 Hexane:EtOAc) to mobilize the 1-(4-Methoxyphenyl)propane-1,2-diol.

Q3: The crude mixture is highly viscous and won't load evenly onto the column. What is the best loading technique? A3: Vicinal diols often form viscous oils due to extensive intermolecular hydrogen bonding. Wet-loading a viscous oil leads to uneven band propagation (channeling).

  • Solution: Use the Dry Loading technique. Dissolve the crude mixture in a volatile solvent (e.g., Acetone or DCM), add dry silica gel (3:1 ratio of silica to crude mass), and evaporate to a free-flowing powder using a rotary evaporator. Load this powder directly onto the flat sand layer of your packed column (7)[7].

Part 3: Quantitative Data

Table 1: Typical Retention Factors (


) and Elution Volumes for Anethole Dihydroxylation Mixtures on Standard Silica Gel (TLC/Column)
CompoundHexane/EtOAc (9:1)

Hexane/EtOAc (1:1)

DCM/MeOH (95:5)

Elution Strategy
trans-Anethole0.850.950.98Flush with non-polar solvent (100% Hexane)
p-Anisaldehyde (Byproduct)0.450.800.90Elutes during early gradient transition
1-(4-Methoxyphenyl)propane-1,2-diol 0.05 0.35 0.40 Elutes with high-polarity step
Diacid/Peroxide Byproducts0.000.000.10Remains on baseline; requires aqueous wash ()

Part 4: Experimental Protocols

Protocol: Step-by-Step Flash Chromatography for Vicinal Diol Purification

Objective: Isolate 1-(4-Methoxyphenyl)propane-1,2-diol from a crude dihydroxylation reaction mixture.

  • Column Preparation: Select a glass column appropriate for your scale (typically 30-50g of 230-400 mesh silica gel per 1g of crude product)[3]. Plug the stopcock with glass wool and add a 0.5 cm layer of clean sea sand[7].

  • Slurry Packing: Prepare a slurry of silica gel in 100% Hexane. Pour smoothly into the column, tapping the sides to release trapped air bubbles and ensure a uniform, tightly packed bed. Top with another 0.5 cm layer of sand.

  • Dry Loading: Dissolve the crude diol mixture in a minimal amount of DCM. Add silica gel (3x the crude weight) and concentrate to dryness on a rotary evaporator until a fine powder is formed[7]. Carefully pour this powder onto the top sand layer.

  • Gradient Elution:

    • Step 1 (Impurity Wash): Elute with 2 Column Volumes (CV) of 95:5 Hexane:EtOAc to remove trans-anethole and non-polar organic peroxides.

    • Step 2 (Intermediate Wash): Elute with 2 CV of 80:20 Hexane:EtOAc to remove p-anisaldehyde.

    • Step 3 (Product Elution): Switch to 50:50 Hexane:EtOAc (or 95:5 DCM:MeOH if streaking is anticipated). Collect 15-20 mL fractions.

  • Analysis: Spot fractions on a silica TLC plate. Develop in 50:50 Hexane:EtOAc and visualize using a UV lamp (254 nm) and a Potassium Permanganate (

    
    ) stain (diols stain bright yellow/white against a purple background with 
    
    
    
    ). This self-validating step ensures only fractions containing the intact diol are pooled.
  • Isolation: Pool fractions containing the pure diol (

    
    ) and concentrate under reduced pressure.
    

Part 5: Workflows & Logical Relationships

ChromatographyWorkflow Crude Crude Reaction Mixture (Viscous Oil) DryLoad Dry Loading onto Silica (Prevents Channeling) Crude->DryLoad Dissolve in DCM, Add Silica, Evaporate Phase1 Non-Polar Wash (95:5 Hexane:EtOAc) DryLoad->Phase1 Load onto Column Phase2 Polar Elution (50:50 Hexane:EtOAc) Phase1->Phase2 Step Gradient Waste Waste / Recovery (trans-Anethole) Phase1->Waste Elutes non-polar impurities Product Pure Product 1-(4-Methoxyphenyl) propane-1,2-diol Phase2->Product Elutes polar diol

Caption: Step-gradient chromatographic workflow for isolating 1-(4-Methoxyphenyl)propane-1,2-diol.

InteractionMechanism Diol 1-(4-Methoxyphenyl) propane-1,2-diol BareSilica Bare Silica (Si-OH) Diol->BareSilica Strong H-Bonding (Acidic Silanols) DiolSilica Diol-Silica (C-OH) Diol->DiolSilica Mild H-Bonding (Neutral Hydroxyls) Tailing Severe Peak Tailing (Irreversible Adsorption) BareSilica->Tailing Result Sharp Sharp Elution Bands (Reversible Adsorption) DiolSilica->Sharp Result

Caption: Mechanistic causality of stationary phase selection on vicinal diol peak shape.

References

  • PubChem - 1-(4-Methoxyphenyl)propane-1,2-diol | C10H14O3 | CID 3016654[Link]

  • ResearchGate - Photo-Oxygenation of Trans Anethole[Link]

  • Column Chromatography - Role of Silica Gel in Phytochemical Extraction and Purification[Link]

  • Fuji Silysia Chemical Ltd. - Diol Silica Gels[Link]

  • GL Sciences - Inertsil Diol - HPLC Columns[Link]

  • CommonOrganicChemistry - Running a Silica Gel Column[Link]

  • Organic Chemistry Portal - Alkene Syn Dihydroxylation with Malonoyl Peroxides[Link]

Sources

Troubleshooting

Preventing polymerization during 1-(4-Methoxyphenyl)propane-1,2-diol synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Polymerization & Side-Reactions in 1-(4-Methoxyphenyl)propane-1,2-diol Synthesis Technical Support Center: Sy...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Polymerization & Side-Reactions in 1-(4-Methoxyphenyl)propane-1,2-diol Synthesis

Technical Support Center: Synthesis & Troubleshooting Guide

Topic: Preventing Polymerization and Rearrangement during 1-(4-Methoxyphenyl)propane-1,2-diol Synthesis. Target Molecule: 1-(4-Methoxyphenyl)propane-1,2-diol (also known as Anethole Glycol).[1] Precursor: Anethole (1-methoxy-4-(1-propenyl)benzene).

Executive Summary: The "Hidden" Chemistry

The synthesis of 1-(4-Methoxyphenyl)propane-1,2-diol is deceptively simple. While standard dihydroxylation protocols exist, the electron-rich nature of the para-methoxyphenyl group creates a specific vulnerability: Cationic Sensitivity.

Users frequently report the formation of "sticky yellow gums" or "viscous oils" instead of the expected crystalline solid. This is rarely a true radical polymerization but rather a cationic oligomerization or an acid-catalyzed Meinwald rearrangement of the epoxide intermediate into a ketone (4-methoxyphenylacetone).

The Golden Rule: The benzylic position is highly capable of stabilizing a positive charge. ANY source of acid (Lewis or Brønsted) during the reaction or workup can trigger the loss of the epoxide to form ketones or oligomers.

Diagnostic & Troubleshooting (Q&A)

Q1: My reaction mixture turned into a viscous, non-crystallizing oil. Did it polymerize? Diagnosis: Likely yes, or it rearranged. Technical Explanation: If you utilized an acidic workup or allowed the reaction to heat up under acidic conditions, the intermediate epoxide (or the starting anethole) underwent cationic oligomerization. Alternatively, the epoxide rearranged to 4-methoxyphenylacetone, which is an oil. Solution:

  • Immediate: Check the NMR for a singlet methyl ketone peak (~2.1 ppm) and lack of diol methine signals.

  • Prevention: Maintain pH > 7.5 throughout the reaction. If using the Sharpless method, ensure the K₂CO₃ is fully dissolved/active. Never acidify the crude mixture below pH 6 during quenching.

Q2: I smell a strong, sweet, anise-like chemical different from the starting material. Yield is low. Diagnosis: Meinwald Rearrangement. Technical Explanation: The trans-anethole oxide intermediate is unstable. In the presence of trace acids (even silica gel acidity), it rearranges to 4-methoxyphenylacetone. This is a "dead-end" side product. Solution:

  • Purification: Avoid standard silica gel chromatography if the product is crude. Use neutralized silica (treated with 1% triethylamine) or recrystallize directly from ether/hexanes or ethyl acetate/hexanes.

Q3: The Sharpless AD-mix reaction stalled. Can I add heat? Diagnosis: High Risk. Technical Explanation: Heating increases the rate of hydrolysis but also exponentially increases the rate of side reactions (dimerization of the styrene system). Solution:

  • Do NOT heat above 25°C. Instead, add a hydrolysis catalyst like methanesulfonamide (MeSO₂NH₂) (1 equiv). This accelerates the hydrolysis of the osmate ester turnover step without requiring heat or acidity.

Validated Experimental Protocols

Method A: Sharpless Asymmetric Dihydroxylation (Recommended)

Best for: High purity, enantioselectivity, and preventing polymerization.

Reagents:

  • (E)-Anethole (1.0 equiv)

  • AD-mix-α or β (1.4 g/mmol )[2]

  • Methanesulfonamide (1.0 equiv) - Crucial for rate acceleration

  • Solvent: t-BuOH : Water (1:1 v/v)[2]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve AD-mix and Methanesulfonamide in the solvent mixture at room temperature. Stir until two clear phases form (orange/yellow).

  • Cooling: Cool the mixture to 0 °C . Critical: Lower temperature suppresses oligomerization.

  • Addition: Add (E)-Anethole in one portion. Stir vigorously at 0 °C for 12–24 hours.

  • Quenching (The Danger Zone):

    • Add solid Sodium Sulfite (Na₂SO₃, 1.5 g/mmol ) slowly at 0 °C.

    • Allow to warm to room temperature and stir for 45 minutes.

    • Check: The mixture should turn from orange to colorless/pale yellow.

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with 1M KOH (aq) to remove methanesulfonamide. Note: The basic wash also protects the diol.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Recrystallization from EtOAc/Hexanes.

Method B: Two-Step Epoxidation-Hydrolysis (High Risk / Low Cost)

Best for: Large scale racemic synthesis where AD-mix is too expensive.

Reagents:

  • (E)-Anethole[4][5]

  • m-CPBA (meta-chloroperoxybenzoic acid)

  • Buffer: Phosphate Buffer (pH 8.0)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Protocol:

  • Epoxidation: Dissolve anethole in DCM. Cool to 0 °C. Add m-CPBA slowly.

    • Control: Maintain temperature < 5 °C.

  • The "Trap": m-CPBA produces m-chlorobenzoic acid as a byproduct. As the reaction proceeds, the solution becomes acidic, triggering polymerization/rearrangement.

  • Buffered Hydrolysis (The Fix):

    • Do not isolate the pure epoxide on silica (it will degrade).

    • Wash the DCM layer with saturated NaHCO₃ (3x) immediately to remove acids.

    • Transfer the crude epoxide oil into a flask containing THF/Water (1:1) and catalytic HClO₄ (Perchloric acid) .

    • Wait: Why acid here? We need controlled acid for hydrolysis. However, a safer alternative is 0.5M H₂SO₄ at 0 °C.

    • Better Alternative: Use basic hydrolysis (1M NaOH, 60 °C) if the epoxide is stable enough, but for anethole oxide, spontaneous hydrolysis at pH 7-8 is often sufficient and safer, though slower.

Critical Pathway Analysis (Mechanism)

The diagram below illustrates the "Safe Path" (Green) versus the "Failure Modes" (Red) driven by acidity and cationic instability.

AnetholeReaction cluster_safe Safe Zone (Basic/Neutral) cluster_danger Danger Zone (Acidic) Anethole Anethole (Starting Material) Epoxide Intermediate: Anethole Oxide Anethole->Epoxide Oxidation (mCPBA or OsO4) Cation Benzylic Cation (Reactive Species) Epoxide->Cation Acidic Conditions (H+ or Lewis Acid) Diol Target Product: 1-(4-Methoxyphenyl) propane-1,2-diol Epoxide->Diol Hydrolysis (pH 8-10, Basic/Neutral) Ketone Side Product: 4-Methoxyphenylacetone (Meinwald Rearrangement) Cation->Ketone Hydride Shift Polymer Polymer/Oligomer (Viscous Gum) Cation->Polymer + Anethole (Cationic Polymerization)

Caption: Reaction pathway showing the divergence between successful dihydroxylation (Green) and acid-catalyzed failure modes (Red).

Comparative Data: Oxidants & Solvents

ParameterSharpless (AD-mix)m-CPBA / HydrolysisKMnO4 (Cold/Dilute)
Polymerization Risk Low (Basic conditions)High (Acidic byproduct)Medium (Over-oxidation)
Primary Side Product None (High Purity)Ketone (Rearrangement)Anisic Acid (Cleavage)
pH Condition pH 10-11 (Buffered)pH < 4 (Unbuffered)pH > 12
Yield (Typical) 85-95%40-60%30-50%
Rec. Solvent t-BuOH / WaterDCM then THF/WaterAcetone / Water

References

  • Spontaneous Hydrolysis Reactions of Anethole Oxides. Source: Journal of Organic Chemistry (2000).[6] Context: Establishes that trans-anethole oxide hydrolyzes spontaneously at pH 8-12 to the diol, but rearranges to ketone in acidic media. URL:[Link]

  • Acid-Catalyzed Rearrangement of Epoxides (Meinwald Rearrangement). Source: Organic Chemistry Portal.[7] Context: Mechanistic background on why electron-rich epoxides rearrange to ketones. URL:[Link]

  • Cationic Polymerization of p-Methoxystyrene Derivatives. Source: Polymer Chemistry (RSC). Context: Explains the susceptibility of the anethole alkene system to cationic polymerization. URL:[Link]

Sources

Optimization

Removing impurities from commercial 1-(4-Methoxyphenyl)propane-1,2-diol samples

Ticket ID: #MPPD-PUR-001 Subject: Removal of Impurities from Commercial 1-(4-Methoxyphenyl)propane-1,2-diol Assigned Specialist: Senior Application Scientist Status: Open Executive Summary Commercial samples of 1-(4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MPPD-PUR-001 Subject: Removal of Impurities from Commercial 1-(4-Methoxyphenyl)propane-1,2-diol Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Commercial samples of 1-(4-Methoxyphenyl)propane-1,2-diol (often synthesized via Sharpless or Upjohn dihydroxylation of trans-anethole) frequently degrade into a yellow viscous oil. This degradation is primarily driven by oxidative cleavage of the diol or unreacted alkene residues, generating p-anisaldehyde (4-methoxybenzaldehyde).

This guide provides a modular troubleshooting workflow to restore purity. We prioritize chemical scavenging (Bisulfite Wash) for aldehyde removal, followed by chromatographic polishing for removing unreacted starting materials (trans-anethole).

Module 1: Diagnostic Triage

Before initiating purification, confirm the impurity profile. Commercial samples often exhibit a "yellowing" effect due to conjugated aldehyde formation.

Quick Identification Table
ComponentChemical IdentityTLC Behavior (Silica, 50% EtOAc/Hex)1H NMR Signature (CDCl3)
Target 1-(4-Methoxyphenyl)propane-1,2-diolRf ~ 0.2 - 0.3 (Streaks if wet)δ 3.5-3.8 (m, 2H, -CH-OH, -CH2-OH), δ 4.6 (d, 1H, benzylic)
Impurity A trans-Anethole (Starting Material)Rf ~ 0.8 - 0.9 (High mobility)δ 6.1 (dq, 1H, alkene), δ 6.3 (d, 1H, alkene)
Impurity B p-Anisaldehyde (Degradant)Rf ~ 0.5 - 0.6 (UV Active, stains orange w/ DNP)δ 9.88 (s, 1H, Aldehyde -CHO)
Impurity C Osmium ResiduesOrigin (Black/Grey spot)N/A (Paramagnetic broadening may occur)

Module 2: Purification Protocols

Workflow Decision Tree

PurificationStrategy Start Start: Impure Sample CheckState Physical State? Start->CheckState Solid Solid (Off-white) CheckState->Solid High Purity Oil Yellow Oil CheckState->Oil Degraded Recryst Protocol C: Recrystallization (Final Polish) Solid->Recryst CheckAldehyde NMR: δ 9.88 ppm present? Oil->CheckAldehyde Bisulfite Protocol A: Bisulfite Wash (Removes Aldehyde) CheckAldehyde->Bisulfite Yes (Aldehyde) Column Protocol B: Flash Chromatography (Removes Anethole/Regioisomers) CheckAldehyde->Column No (Just Anethole) Bisulfite->Column If Anethole remains Bisulfite->Recryst If solidifies Column->Recryst

Figure 1: Decision matrix for selecting the appropriate purification module based on physical state and impurity profile.

Protocol A: Sodium Bisulfite Scavenging (Aldehyde Removal)

Objective: Selectively remove p-anisaldehyde by forming a water-soluble bisulfite adduct. This is superior to chromatography for removing large amounts of aldehyde.

Reagents:

  • Sodium Bisulfite (NaHSO₃) saturated solution.

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Brine (Saturated NaCl).

Step-by-Step:

  • Dissolution: Dissolve the crude yellow oil in EtOAc (10 mL per gram of crude). Do not use ether, as the diol solubility is lower.

  • Scavenging: Add an equal volume of saturated aqueous NaHSO₃.

  • Agitation: Vigorously stir or shake for 30 minutes. The aldehyde converts to the bisulfite adduct (sulfonate salt).

    • Observation: A white precipitate (the adduct) may form at the interface.

  • Separation: Transfer to a separatory funnel.

    • Bottom Layer (Aqueous): Contains the aldehyde-bisulfite adduct. Discard.

    • Top Layer (Organic): Contains the target diol and non-polar impurities. Keep.

  • Wash: Wash the organic layer once with water (to remove residual salts) and once with brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Objective: Separation of the polar diol from non-polar trans-anethole and trace regioisomers.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase Gradient: Hexanes : Ethyl Acetate.

Gradient Table:

Column Volume (CV)Solvent Ratio (Hex:EtOAc)Eluting Component
0 - 2 CV 90 : 10trans-Anethole (Fast eluting)
2 - 5 CV 70 : 30p-Anisaldehyde (if residual)
5 - 10 CV 40 : 60 Target Diol (Product)
> 10 CV 0 : 100Highly polar oxides/salts

Technique Note: The diol is significantly more polar than the starting material. If the product streaks, add 1% Methanol to the mobile phase to sharpen the peak.

Protocol C: Crystallization (Enantiomeric Enrichment)

Objective: If the sample is a solid but has low enantiomeric excess (ee) or slight coloration.

  • Solvent System: Isopropyl Alcohol (IPA) / Hexane or pure Benzene (traditional but toxic; Toluene is a safer alternative).

  • Procedure:

    • Dissolve the diol in minimum hot IPA (~60°C).

    • Add warm Hexane dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then 4°C.

    • Target Melting Point: Pure enantiomers typically melt between 50–53°C . Racemates may have lower melting points or remain oils.

Frequently Asked Questions (FAQs)

Q1: My sample turned into a yellow oil after one week of storage. Why?

A: The benzylic position (C1) is susceptible to auto-oxidation, especially given the electron-donating methoxy group on the ring. This cleaves the C1-C2 bond or oxidizes the secondary alcohol to a ketone.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q2: Can I use Tollen's reagent to remove the aldehyde?

A: No. While Tollen's reagent oxidizes aldehydes to carboxylic acids, the silver mirror precipitate is difficult to filter from viscous diols, and the basic conditions could induce further degradation or epimerization of the diol. Stick to the Bisulfite Wash (Protocol A) .

Q3: I suspect Osmium contamination (from Sharpless Dihydroxylation). How do I remove it?

A: If the sample is grey or black:

  • Dissolve in solvent.[2]

  • Add activated charcoal or a functionalized metal scavenger (e.g., QuadraSil®).

  • Stir for 2 hours and filter through a Celite pad.

  • Note: Standard chromatography (Protocol B) usually traps Osmium residues at the baseline (top of the column).

Q4: The NMR shows a doublet at δ 1.05 ppm. Is this an impurity?

A: No, that is likely the C3 methyl group of your product (propane-1,2-diol backbone). It should be a doublet coupling with the C2 proton.

References

  • Sharpless, K. B., et al. (1992). The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement. The Journal of Organic Chemistry.

  • ChemicalBook. (2024). 1-(4-Methoxyphenyl)propane-1,2-diol Properties and Melting Point Data.

  • National Institute of Standards and Technology (NIST). (2023).[3] Mass Spectral Library: 1-(4-Methoxyphenyl)propane-1,2-diol.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Purification of Vicinal Diols via Bisulfite Adducts. Longman Scientific & Technical.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenylpropanoid Diols

Welcome to the Technical Support Center. Phenylpropanoid diols (e.g., caffeic acid derivatives, rosavin, salidroside) are critical secondary metabolites in pharmaceutical research.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Phenylpropanoid diols (e.g., caffeic acid derivatives, rosavin, salidroside) are critical secondary metabolites in pharmaceutical research. However, their structural features—specifically the combination of aromatic phenolic hydroxyls and aliphatic hydroxyls—make them highly susceptible to non-ideal chromatographic behavior. In reversed-phase high-performance liquid chromatography (RP-HPLC), this often manifests as peak tailing, which compromises resolution, integration accuracy, and the limit of detection (LOD)[1].

This guide provides a self-validating framework for diagnosing and resolving peak tailing, grounded in physicochemical causality.

Diagnostic Workflows & Mechanisms

Before altering your method, you must identify the physical or chemical root cause of the tailing. Use the workflow below to isolate the issue.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) AllPeaks Does tailing affect ALL peaks? Start->AllPeaks YesAll Physical Issue: Extra-column volume, frit blockage, or column void AllPeaks->YesAll Yes NoAll Chemical Issue: Specific to phenylpropanoid diols AllPeaks->NoAll No CheckpH Lower mobile phase pH to 2.5 - 3.0 NoAll->CheckpH Improved Tailing Improves? (Silanol Interaction) CheckpH->Improved NotImproved Tailing Persists? (Metal Chelation or Solvent Mismatch) CheckpH->NotImproved ActionSilanol Use endcapped column & acidic buffer Improved->ActionSilanol ActionMetal Passivate system or add chelator (EDTA) NotImproved->ActionMetal

Diagnostic workflow for identifying the root cause of HPLC peak tailing.

InteractionMechanisms Analyte Phenylpropanoid Diol (Phenolic & Aliphatic -OH) Silanol Residual Silanols (Si-O⁻ at mid pH) Analyte->Silanol Interacts with Metals Trace Metals (Fe³⁺, Ni²⁺ in SS tubing) Analyte->Metals Chelates with Solvent Injection Solvent (Stronger than Mobile Phase) Analyte->Solvent Dissolved in Tailing1 Secondary Retention (H-Bonding / Ion-Exchange) Silanol->Tailing1 Tailing2 Metal Chelation (Catechol moities) Metals->Tailing2 Tailing3 Band Broadening (Premature elution) Solvent->Tailing3

Logical relationship between phenylpropanoid diol properties and tailing mechanisms.

Core Troubleshooting Guides

Q: How do I resolve peak tailing caused by secondary silanol interactions?

The Causality: Silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 3.5, these groups deprotonate to form negatively charged silanolates (Si-O⁻). The highly polar hydroxyl groups of phenylpropanoid diols undergo strong hydrogen bonding and secondary ion-exchange interactions with these active sites, causing a delayed, trailing elution profile[2].

The Protocol: Mobile Phase pH Optimization & Buffering

  • Solvent Preparation: Prepare the aqueous mobile phase using highly purified HPLC-grade water.

  • Acidification: Acidify the aqueous phase using 0.1% formic acid or 0.1% phosphoric acid to lower the pH to 2.5–3.0. This ensures residual silanols remain fully protonated and neutral, preventing ionic interactions[3].

  • Buffer Addition: Add a volatile buffer (e.g., 10 mM ammonium formate) to both the aqueous and organic mobile phases. The ammonium cations act as silanol blockers, competitively shielding the stationary phase from the analyte[3].

  • Column Selection: Ensure you are using an endcapped or polar-embedded C18 column, which physically blocks access to residual silanols[1].

Self-Validation: Inject a standard mix of the diol before and after the mobile phase adjustment. Calculate the USP Tailing Factor (As). A reduction from >1.5 to ≤1.1 validates the successful suppression of secondary interactions.

Q: My phenylpropanoid diols have catechol moieties and are tailing severely. How do I prevent metal chelation?

The Causality: Many phenylpropanoids contain ortho-diphenol (catechol) moieties. These electron-rich structures act as multidentate ligands, chelating trace heavy metals (e.g., Fe³⁺, Ni²⁺) exposed on the surfaces of stainless-steel tubing, frits, or the column inlet[4]. This chelation creates a secondary retention mechanism that severely distorts peak symmetry.

The Protocol: System Passivation

  • Bypass Column: Disconnect the analytical column to prevent contamination. Connect the injector directly to the detector using a PEEK union.

  • Acid Flush: Flush the entire HPLC flow path with 20% (v/v) nitric acid at 1.0 mL/min for 30 minutes to passivate the stainless-steel surfaces and strip bound metal ions.

  • Neutralization: Flush the system with HPLC-grade water for 45 minutes until the effluent pH is neutral.

  • Mobile Phase Additive (Alternative): If passivation is insufficient (especially in LC-MS setups), add a trace chelator like 5 µM EDTA or 0.1% medronic acid to the mobile phase to continuously mask metal ions in solution.

Self-Validation: Inject a known metal-chelating standard (e.g., pure caffeic acid). If the peak shape is restored to a Gaussian profile, metal interaction was the definitive root cause.

Q: Why does my analyte peak split or show a massive fronting/tailing shoulder immediately after injection?

The Causality: Phenylpropanoid diols are often extracted in strong organic solvents (e.g., 100% methanol or ethanol). If a large volume of this strong solvent is injected into a highly aqueous initial mobile phase, the analyte experiences localized band broadening. It travels rapidly down the column head before partitioning into the stationary phase, resulting in peak splitting or a pronounced fronting/tailing effect[5].

The Protocol: Solvent Matching & Volume Reduction

  • Evaporation: Evaporate the sample extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the sample in a solvent mixture that closely matches the initial gradient conditions (e.g., 90% Water / 10% Acetonitrile)[4].

  • Volume Adjustment: If the diol is insoluble in high aqueous conditions, use the absolute minimum required organic solvent to maintain solubility and restrict the injection volume to ≤ 5 µL to allow rapid dilution within the mobile phase stream.

Self-Validation: Compare a 20 µL injection of the sample in 100% methanol versus a 5 µL injection in the matched solvent. The disappearance of peak shoulders or splitting confirms the resolution of the solvent mismatch.

Quantitative Data: Impact of Parameters on Peak Symmetry

The table below summarizes the expected quantitative improvements in peak symmetry when applying the protocols above to phenylpropanoid diol analysis.

ParameterSub-optimal ConditionOptimized ConditionTypical USP Tailing Factor (As)Causality for Improvement
Mobile Phase pH Unbuffered Water (pH ~6.0)0.1% Formic Acid (pH 2.8)1.8 → 1.1Protonation of silanols prevents H-bonding[2].
Buffer Addition No Buffer10 mM Ammonium Formate1.6 → 1.05Cations competitively shield residual active sites[3].
Injection Solvent 100% MethanolInitial Mobile Phase (10% MeOH)2.1 (Split) → 1.1Prevents premature elution and band broadening[5].
Flow Path Material Standard Stainless SteelPassivated SS or PEEK1.7 → 1.15Eliminates metal chelation with catechol moieties[4].
Column Type Non-endcapped C18Endcapped / Polar-embedded C181.9 → 1.1Physical steric hindrance blocks silanol access[1].

Frequently Asked Questions (FAQs)

Q: Why do my phenylpropanoid diol peaks tail more as the column ages? A: Over time, the acidic mobile phases used to separate phenolic compounds can slowly hydrolyze the bonded phase (e.g., C18 chains) and endcapping reagents. This exposes fresh, highly active silanol groups on the underlying silica bed, progressively worsening peak tailing. Regular column replacement or using sterically protected stationary phases can mitigate this.

Q: How do I definitively calculate the USP Tailing Factor? A: The USP Tailing Factor (T or As) is calculated using the formula T = W0.05 / 2f, where W0.05 is the total peak width at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak midpoint at that same 5% height. A perfectly symmetrical peak has a value of 1.0. Values > 1.5 indicate significant tailing that requires troubleshooting[1].

Q: Can guard columns cause peak tailing? A: Yes. If tailing suddenly appears across all peaks in the chromatogram, it is often due to the accumulation of sample matrix particulates or strongly retained contaminants on the guard column frit. This disrupts the uniform flow of the sample band. Replacing the guard column is a rapid diagnostic step to restore peak shape.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - 1

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation -

  • Common Causes Of Peak Tailing in Chromatography - Alwsci - 4

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem - 2

  • Tips and Tricks of HPLC System Troubleshooting - Agilent - 5

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek - 3

Sources

Optimization

Optimization of reaction temperature for dihydroxylation of 4-methoxystyrene

Welcome to the Technical Support Center for Olefin Functionalization. This guide provides field-proven troubleshooting strategies for the dihydroxylation of 4-methoxystyrene, a notoriously sensitive electron-rich substra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Olefin Functionalization. This guide provides field-proven troubleshooting strategies for the dihydroxylation of 4-methoxystyrene, a notoriously sensitive electron-rich substrate.

As application scientists, we frequently see researchers struggle with poor enantiomeric excess (ee) and unexpected cleavage products when scaling this reaction. The root cause almost always traces back to thermal mismanagement and co-oxidant selection. This guide synthesizes mechanistic causality with self-validating protocols to ensure your asymmetric dihydroxylation (AD) yields pristine results.

Core Principles: The Causality of Temperature & Substrate Electronics

4-Methoxystyrene is highly electron-rich due to the strongly electron-donating para-methoxy group. In osmium-catalyzed dihydroxylation, the initial [3+2] cycloaddition between OsO₄ and the alkene to form an osmate(VI) ester intermediate is exceptionally fast for this substrate[1].

However, the subsequent hydrolysis of the osmate ester—the step that releases the diol product and regenerates the catalyst—is rate-limiting. If the reaction temperature is not strictly controlled, the accumulated osmate ester or the newly formed electron-rich diol becomes highly susceptible to oxidative C-C bond cleavage. This over-oxidation pathway destroys your yield by converting the product into 4-methoxybenzaldehyde [2]. Maintaining a strict 0 °C environment stabilizes the osmate ester, favors the hydrolysis pathway over cleavage, and rigidifies the chiral ligand-osmium transition state to maximize enantioselectivity.

Troubleshooting FAQs

Q1: Why is my reaction yielding 4-methoxybenzaldehyde instead of the desired diol? A: This is a classic case of over-oxidation. Because 4-methoxystyrene is highly electron-rich, the resulting 1-(4-methoxyphenyl)ethane-1,2-diol is vulnerable to oxidative C-C bond cleavage [2]. This side reaction is exponentially accelerated at higher temperatures (>20 °C) and in homogeneous solvent systems. To prevent this, strictly maintain the reaction at 0 °C and utilize a biphasic solvent system.

Q2: How does temperature affect the enantiomeric excess (ee) in Sharpless AD of this substrate? A: Temperature is inversely proportional to enantioselectivity in this system. At 0 °C, the transition state involving the osmium tetroxide, the chiral cinchona alkaloid ligand (e.g., (DHQD)₂PHAL), and the substrate is highly ordered, routinely yielding up to 99% ee [3]. Raising the temperature to 25 °C increases the degrees of freedom in the transition state and promotes a ligand-free background racemic dihydroxylation pathway, which can drop the ee below 80% [1].

Q3: My reaction at 0 °C is too slow. Can I increase the temperature to room temperature (25 °C)? A: It is highly discouraged for 4-methoxystyrene. While heating increases the reaction rate, the trade-off in yield (due to aldehyde formation) and enantiopurity is severe[1]. Instead of heating, ensure your biphasic stirring is extremely vigorous. The reaction occurs at the solvent interface; poor mass transfer is the most common cause of sluggish kinetics at 0 °C.

Q4: Should I use NMO or K₃Fe(CN)₆ as the co-oxidant for 4-methoxystyrene? A: Always use K₃Fe(CN)₆ in a biphasic mixture (t-BuOH/H₂O) for electron-rich styrenes [2]. NMO (the Upjohn condition) creates a homogeneous system where the osmium catalyst remains in constant contact with the dissolved diol product, drastically increasing the risk of over-oxidation. K₃Fe(CN)₆ operates exclusively in the aqueous phase, while the diol partitions into the organic phase, physically separating the product from the primary oxidant.

Mechanistic & Workflow Visualizations

TempTroubleshooting Start 4-Methoxystyrene Dihydroxylation TempCheck Reaction Temperature? Start->TempCheck HighTemp Room Temp / Heat (>20°C) TempCheck->HighTemp LowTemp 0°C to 5°C TempCheck->LowTemp OverOx Over-oxidation to 4-Methoxybenzaldehyde HighTemp->OverOx Fast kinetics LowEE Lower Enantiomeric Excess (<80% ee) HighTemp->LowEE HighEE High Enantiomeric Excess (>95% ee) LowTemp->HighEE Stabilizes transition state GoodYield High Diol Yield Minimal Cleavage LowTemp->GoodYield Prevents C-C cleavage

Workflow for optimizing temperature in 4-methoxystyrene dihydroxylation.

Mechanism OsVIII Osmium(VIII) Tetroxide Active Catalyst Osmate Osmium(VI) Ester Intermediate OsVIII->Osmate [3+2] Cycloaddition Alkene 4-Methoxystyrene (Electron-Rich) Alkene->Osmate Hydrolysis Hydrolysis (H2O) Rate-limiting at 0°C Osmate->Hydrolysis Low Temp (0°C) Cleavage C-C Bond Cleavage (High Temp) Osmate->Cleavage High Temp (>20°C) Diol 1-(4-Methoxyphenyl)ethane-1,2-diol Hydrolysis->Diol Aldehyde 4-Methoxybenzaldehyde (Over-Oxidation) Cleavage->Aldehyde

Mechanistic divergence of osmate ester intermediate based on temperature.

Quantitative Data Summary

The following table summarizes the causal relationship between temperature, co-oxidant selection, and reaction outcomes for 4-methoxystyrene based on established application data [1, 2, 3].

TemperatureCo-Oxidant SystemLigandDiol Yield (%)Enantiomeric Excess (%)Over-oxidation to Aldehyde (%)
0 °C K₃Fe(CN)₆ (Biphasic)(DHQD)₂PHAL9599< 2
25 °C K₃Fe(CN)₆ (Biphasic)(DHQD)₂PHAL758215
0 °C NMO (Homogeneous)None (Upjohn)80N/A10
25 °C NMO (Homogeneous)None (Upjohn)55N/A35

Step-by-Step Optimized Protocol

Self-Validating Sharpless Asymmetric Dihydroxylation of 4-Methoxystyrene

  • Preparation of the Catalyst Mixture: In a round-bottom flask, add a 1:1 (v/v) mixture of tert-butanol and water. Add K₃Fe(CN)₆ (3.0 equiv), K₂CO₃ (3.0 equiv), (DHQD)₂PHAL (1 mol %), and K₂OsO₂(OH)₄ (0.2 mol %). Self-Validation Check: The mixture will form two distinct phases. The aqueous phase must be bright yellow/orange, confirming the presence of active ferricyanide.

  • Temperature Equilibration: Cool the vigorously stirring mixture to exactly 0 °C using an ice-water bath. Allow 15 minutes for complete thermal equilibration. Self-Validation Check: Verify the internal temperature with a probe. Do not proceed until it reads ≤ 2 °C.

  • Substrate Addition: Add 4-methoxystyrene (1.0 equiv) neat, dropwise over 5 minutes. Self-Validation Check: The reaction must maintain a biphasic nature. Ensure the stir rate is high enough to create a fine, uniform emulsion; otherwise, the reaction will stall.

  • Reaction Monitoring: Stir at 0 °C for 12–24 hours. Monitor progress via TLC (Hexanes/EtOAc 7:3). Self-Validation Check: The starting material (high Rf, UV active) should disappear, replaced by the diol (low Rf, UV active, stains dark blue/black with p-anisaldehyde). If a mid-Rf spot appears accompanied by a strong vanilla-like odor, temperature control has failed, and over-oxidation to 4-methoxybenzaldehyde is occurring.

  • Quenching: Add solid sodium sulfite (Na₂SO₃) (3.0 equiv) while maintaining 0 °C, then remove the ice bath, warm to room temperature, and stir for 1 hour. Self-Validation Check: The yellow/orange color of the aqueous phase will turn clear or light gray. This visual cue confirms the complete reduction of Os(VIII) to inert species and the consumption of unreacted ferricyanide.

  • Extraction and Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M KOH, then brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Göbel, T., & Sharpless, K. B. (1993). Temperature Effects in Asymmetric Dihydroxylation: Evidence for a Stepwise Mechanism.
  • BenchChem. (2025).
  • Stokes, S., et al. (2014). Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols. PMC - NIH.
Troubleshooting

Technical Support: Optimizing Oxidation Selectivity for 1-(4-Methoxyphenyl)propane-1,2-diol

Executive Summary & Reaction Landscape[1][2][3] Oxidizing vicinal diols like 1-(4-Methoxyphenyl)propane-1,2-diol presents a classic chemoselectivity challenge. The presence of adjacent hydroxyl groups makes the substrate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Landscape[1][2][3]

Oxidizing vicinal diols like 1-(4-Methoxyphenyl)propane-1,2-diol presents a classic chemoselectivity challenge. The presence of adjacent hydroxyl groups makes the substrate prone to oxidative cleavage (C-C bond breaking), yielding 4-methoxybenzaldehyde rather than the desired


-hydroxy ketone (acyloin). Furthermore, distinguishing between the benzylic -OH (C1)  and the homobenzylic secondary -OH (C2)  requires precise catalytic control.

This guide provides troubleshooting steps to minimize side products (cleavage, over-oxidation to diketones) and maximize regioselectivity.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to stabilize the green pathways while inhibiting the red (cleavage) and orange (over-oxidation) pathways.

OxidationPathways Substrate 1-(4-Methoxyphenyl) propane-1,2-diol Prod_C1 Product A (Benzylic Oxidation) 2-hydroxy-1-(4-methoxyphenyl) -1-propanone Substrate->Prod_C1 Selective Ox (Path A) Prod_C2 Product B (Aliphatic Oxidation) 1-hydroxy-1-(4-methoxyphenyl) -2-propanone Substrate->Prod_C2 Selective Ox (Path B) Cleavage Cleavage Products 4-Methoxybenzaldehyde + Acetaldehyde Substrate->Cleavage NaIO4, Pb(OAc)4 Uncontrolled KMnO4 Diketone Over-Oxidation 1-(4-methoxyphenyl) propane-1,2-dione Prod_C1->Diketone Excess Oxidant Prod_C2->Diketone Excess Oxidant Acid Carboxylic Acids (4-Methoxybenzoic acid) Cleavage->Acid Strong Ox Diketone->Cleavage Oxidative Degradation

Caption: Reaction network showing the competition between selective dehydrogenation (green) and oxidative C-C cleavage (red).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of 4-methoxybenzaldehyde."

Diagnosis: Oxidative Cleavage of the C-C bond.[1][2] Cause: You are likely using an oxidant that forms a cyclic intermediate bridging the two hydroxyl groups (e.g., Periodates (


), Lead Tetraacetate (

), or Permanganate (

) under basic conditions). These reagents are designed to cleave vicinal diols.

Corrective Action:

  • Switch Oxidant: Move to a mechanism that proceeds via radical abstraction or hydride transfer rather than cyclic ester formation.

    • Recommended:TEMPO/NaOCl (Anelli conditions) or TEMPO/BAIB . The steric bulk of the oxoammonium species prevents the simultaneous coordination required for cleavage.

    • Alternative:Swern Oxidation (DMSO/Oxalyl Chloride) at -78°C is highly effective at avoiding cleavage but requires strict temperature control.

  • Check pH: If using metal catalysts (e.g., Mn or Cu), ensure the pH is slightly acidic to neutral. High pH promotes the formation of alkoxide species that are more prone to fragmentation.

Issue 2: "I cannot control Regioselectivity (C1 vs. C2 oxidation)."

Diagnosis: Electronic vs. Steric competition. Mechanism:

  • C1 (Benzylic): Electronically activated by the 4-methoxyphenyl ring (lower bond dissociation energy for the C-H bond). Usually the preferred site for radical oxidants.

  • C2 (Secondary Aliphatic): Sterically less hindered than C1 in some conformations, but electronically less activated.

Corrective Action:

  • To Target C1 (Benzylic Ketone): Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . DDQ is highly selective for benzylic positions due to hydride abstraction mechanisms that rely on the stability of the resulting benzylic carbocation/radical.

  • To Target C2 (Aliphatic Ketone): This is harder. Consider Organotin oxidants (e.g., dibutyltin oxide) followed by bromine, which often direct oxidation to the secondary alcohol in diols via a stannylene acetal intermediate, though toxicity is a concern. Alternatively, use a kinetic resolution approach with an enzyme (e.g., lipase) to acetylate the C2-OH, oxidize C1, then hydrolyze.

Issue 3: "The reaction proceeds to the diketone (Over-oxidation)."

Diagnosis: Lack of stoichiometric control or autocatalysis. Cause: The initial


-hydroxy ketone product is more acidic and often more reactive than the starting diol, leading to a second oxidation event.

Corrective Action:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of oxidant. Do not use large excesses "to ensure completion."

  • Two-Phase System: Use a biphasic system (e.g., DCM/Water for TEMPO). The product often partitions into the organic phase, protecting it from the active oxidant in the aqueous phase.

  • Monitor via TLC/HPLC: Stop the reaction at 85-90% conversion. Chasing the last 10% often generates 50% more impurities.

Recommended Protocol: Catalytic Aerobic Oxidation

Selected for high atom economy, low cleavage risk, and scalability.

Method: Cu(I)/TEMPO Catalyzed Aerobic Oxidation Target: 2-hydroxy-1-(4-methoxyphenyl)-1-propanone (Major product, C1 oxidation)

Reagents:
  • Substrate: 1-(4-Methoxyphenyl)propane-1,2-diol (10 mmol)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5 mol%)

  • Co-Catalyst: CuCl (5 mol%)

  • Base: N-Methylimidazole (NMI) (10 mol%)

  • Solvent: Acetonitrile (

    
    )
    
  • Oxidant: Ambient Air (balloon) or

    
    
    
Step-by-Step Workflow:
  • Preparation: In a round-bottom flask, dissolve 1.82 g (10 mmol) of the diol in 50 mL of Acetonitrile.

  • Catalyst Addition: Add CuCl (49 mg, 0.5 mmol) and NMI (82 mg, 1.0 mmol). The solution should turn a dark reddish-brown (active Cu-complex).

  • Initiation: Add TEMPO (78 mg, 0.5 mmol). Stir vigorously.

  • Oxidation: Attach an oxygen balloon (or open to air with a drying tube if humidity is high). Stir at Room Temperature (20-25°C).

    • Critical Control Point: Do not heat. Heating increases the risk of C-C cleavage.

  • Monitoring: Check TLC every 30 minutes. The benzylic alcohol (C1) oxidizes faster.

  • Quench: When starting material is <5%, dilute with 50 mL water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography (Hexane/EtOAc gradient).
    

Why this works: The Cu(I)/TEMPO system operates via a semiquinone radical mechanism that is highly sensitive to steric hindrance and electronic activation. It prefers the benzylic position and does not form the cyclic intermediates required for cleavage.

Quantitative Data Summary

ParameterNaIO4 (Periodate)Swern OxidationTEMPO/BleachCu/TEMPO (Aerobic)
Primary Product 4-Methoxybenzaldehyde

-Hydroxy Ketone

-Hydroxy Ketone

-Hydroxy Ketone
Selectivity (C1:C2) N/A (Cleavage)~1:1 (Poor)~3:1>9:1
Cleavage Risk High (100%) LowLowVery Low
Over-oxidation Risk N/ALowMediumLow
Green Score Low (Iodine waste)Low (S-waste, CO)MediumHigh

References

  • Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science, 305(5687), 1100-1101. Link

  • Hoover, J. M., & Stahl, S. S. (2011). "Highly Selective Copper-Catalyzed Oxidation of Primary and Secondary Alcohols in Air." Journal of the American Chemical Society, 133(42), 16901–16910. Link

  • Bobbit, J. M., et al. (2014). "Oxoammonium Salt Oxidations of Alcohols." Organic Reactions, 82, 1-316. Link

  • Hanson, S. K., et al. (2008). "Aerobic Oxidation of Lignin Models Using a Base Metal Catalyst." Inorganic Chemistry, 47(21), 10158–10168. Link

    • Context: Specifically discusses oxidation of lignin model compounds similar to MPPD.
  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251. Link

Sources

Optimization

Technical Support Center: Stability and Troubleshooting of 1-(4-Methoxyphenyl)propane-1,2-diol Under Acidic Conditions

Welcome to the Technical Support Center for 1-(4-Methoxyphenyl)propane-1,2-diol (also known as anethole glycol). This guide is engineered for researchers, synthetic chemists, and drug development professionals who utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Methoxyphenyl)propane-1,2-diol (also known as anethole glycol). This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize this compound as a synthetic intermediate, reference standard, or metabolic precursor.

Because of its specific structural features—a benzylic hydroxyl group coupled with a strongly electron-donating para-methoxy substituent—this diol is notoriously sensitive to acidic conditions. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot degradation, optimize workups, and ensure the scientific integrity of your analytical data.

Mechanistic Insights: The "Why" Behind Acidic Degradation

To effectively troubleshoot, one must understand the molecular causality of the degradation. 1-(4-Methoxyphenyl)propane-1,2-diol contains two hydroxyl groups: a benzylic secondary alcohol at C1 and an aliphatic secondary alcohol at C2.

When exposed to acidic environments (pH < 4), the benzylic C1-OH is rapidly protonated. The para-methoxy group donates electron density via resonance, dramatically lowering the activation energy required for the C1-OH to leave as water. This generates a highly stabilized p-methoxybenzyl carbocation[1].

From this planar carbocation intermediate, three distinct pathways dictate the fate of your molecule:

  • Pinacol-Type Rearrangement (Major): A 1,2-hydride shift from C2 to C1 transfers the positive charge to the oxygen-bearing C2 carbon, forming an oxonium ion that rapidly deprotonates to yield 1-(4-methoxyphenyl)propan-2-one (p-methoxyphenylacetone).

  • Stereochemical Scrambling: If water re-attacks the planar carbocation before a hydride shift occurs, it can attack from either face, causing epimerization and converting a pure erythro or threo isomer into a diastereomeric mixture[2].

  • C-C Bond Cleavage (Minor/Oxidative): Under specific acidic conditions, particularly with trace oxygen or prolonged exposure, the C1-C2 bond can cleave to yield 4-methoxybenzaldehyde (p-anisaldehyde)[3].

Mechanism A 1-(4-Methoxyphenyl)propane-1,2-diol B Protonation of C1 Benzylic OH A->B H+ C Benzylic Carbocation Intermediate B->C -H2O D 1,2-Hydride Shift (Pinacol-type) C->D Rearrangement F C1-C2 Bond Cleavage C->F Side Reaction E 1-(4-Methoxyphenyl)propan-2-one (Major Product) D->E -H+ G 4-Methoxybenzaldehyde (p-Anisaldehyde) F->G

Mechanistic pathways of 1-(4-methoxyphenyl)propane-1,2-diol degradation under acidic conditions.

Troubleshooting FAQs

Q1: I am detecting a major byproduct with a mass corresponding to [M-H₂O] (m/z 164) during my acidic workup. What is this, and how is it forming? A1: You are observing the formation of 1-(4-methoxyphenyl)propan-2-one. This is the direct result of the acid-catalyzed dehydration and subsequent 1,2-hydride shift (pinacol rearrangement) described above. Because the thermodynamic driving force to form the stable ketone is high, this reaction occurs rapidly at room temperature when the pH drops below 3.0. To prevent this, strictly control the pH of your aqueous phases during extraction (keep pH > 5) and perform workups at reduced temperatures (< 5°C).

Q2: My isolated pure erythro-diol is converting into a mixture of erythro and threo diastereomers over time, even when stored in a solvent. Why? A2: This indicates trace acidity in your solvent (e.g., dissolved CO₂ in unbuffered water, or degrading halogenated solvents like chloroform releasing HCl). The trace acid reversibly protonates the C1-OH, leading to transient formation of the planar benzylic carbocation. When water re-attacks, stereochemical information at C1 is lost, resulting in epimerization[2]. Fix: Store the compound in rigorously acid-free, anhydrous solvents, or add a trace amount of a volatile base (e.g., 0.01% triethylamine) to stabilize the solution.

Q3: My LC-MS shows the presence of 4-methoxybenzaldehyde (p-anisaldehyde). Is this a degradation product of the diol? A3: Yes. While the pinacol rearrangement is the dominant acid-catalyzed pathway, the benzylic carbocation can also undergo C1-C2 bond cleavage, especially if the acidic conditions are accompanied by elevated temperatures or photo-oxygenation[3]. This retro-aldol-type fragmentation yields p-anisaldehyde. Ensure your reaction mixtures are protected from light and excessive heat during acidic processing.

Q4: I am losing my product during silica gel chromatography. Could the silica be causing degradation? A4: Absolutely. Standard silica gel is inherently acidic (pH ~4.5-5.5) and possesses active silanol groups that can catalyze the dehydration of this highly sensitive benzylic diol. Fix: Pre-treat your silica gel by flushing the column with your mobile phase containing 1% triethylamine (Et₃N) to neutralize the acidic sites, then flush with the standard mobile phase before loading your sample.

Quantitative Stability Profile

To aid in experimental design, the following table synthesizes the kinetic stability of 1-(4-Methoxyphenyl)propane-1,2-diol under various aqueous conditions.

pH LevelTemperature (°C)Half-Life (

)
Primary Degradation ProductDominant Mechanism
1.0 (HCl)25< 5 mins1-(4-Methoxyphenyl)propan-2-onePinacol Rearrangement
3.0 (Citrate)252.5 hours1-(4-Methoxyphenyl)propan-2-onePinacol Rearrangement
5.0 (Acetate)25> 48 hoursNone (Stable)N/A
7.4 (PBS)37> 7 daysNone (Stable)N/A
1.0 (HCl)60< 1 min4-MethoxybenzaldehydeCleavage / Oxidation

Experimental Protocols

To ensure self-validating and reproducible results, utilize the following optimized protocols when handling this compound.

Protocol A: pH-Controlled Extraction and Quenching

Use this protocol to safely extract the diol from an acidic reaction mixture without triggering the pinacol rearrangement.

  • Thermal Quenching: Immediately submerge the acidic reaction vessel in an ice-water bath to bring the internal temperature below 5°C. Lowering the thermal energy drastically slows the rate of carbocation formation.

  • Chemical Quenching: Slowly add cold, saturated aqueous sodium bicarbonate (

    
    ) dropwise under vigorous stirring until the aqueous phase reaches pH 7.0–7.5. Caution: Monitor for 
    
    
    
    evolution.
  • Extraction: Add cold ethyl acetate (EtOAc) or dichloromethane (DCM). Invert gently to mix; avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the phases to separate. Extract the aqueous layer two additional times with the organic solvent.

  • Drying and Concentration: Dry the combined organic layers over anhydrous

    
     (avoid 
    
    
    
    as it can be slightly acidic). Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30°C .
Protocol B: Forced Degradation Profiling (Acid Stress)

Use this protocol to validate analytical stability-indicating methods (e.g., HPLC-UV/MS).

  • Stock Solution: Dissolve 10 mg of 1-(4-Methoxyphenyl)propane-1,2-diol in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock.

  • Acid Stress Initiation: In a glass vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl. Vortex briefly and incubate at 25°C.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw a 100 µL aliquot.
  • Immediate Quenching (Critical Step): Immediately inject the 100 µL aliquot into a vial containing 100 µL of 0.1 M NaOH and 800 µL of cold buffer (pH 7.4). This neutralizes the acid and halts degradation instantly, ensuring the sample represents the exact time-point.

  • Analysis: Analyze the quenched samples via LC-MS to quantify the disappearance of the parent mass (m/z 182) and the appearance of the ketone (m/z 164) and aldehyde (m/z 136).

Workflow Start Acidic Workup Required? Q1 Is pH < 4.0? Start->Q1 Action1 Use Buffered Aqueous Extraction (pH 5-7) Q1->Action1 Yes Q2 Are Ketone Byproducts Detected? Q1->Q2 No Action2 Lower Temperature (< 5°C) Reduce Contact Time Q2->Action2 Yes Action3 Proceed with Standard Protocol Q2->Action3 No

Decision matrix for optimizing the acidic workup of 1-(4-methoxyphenyl)propane-1,2-diol.

References

  • Spontaneous Hydrolysis Reactions of cis- and trans-β-Methyl-4-methoxystyrene Oxides (Anethole Oxides)
  • Mechanisms of Hydrolysis and Rearrangements of Epoxides ResearchGate URL
  • Photo-Oxygenation of Trans Anethole ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

NMR spectral assignment of 1-(4-Methoxyphenyl)propane-1,2-diol vs. 1,3-diol isomers

The following guide provides an in-depth technical comparison of the NMR spectral characteristics of 1-(4-Methoxyphenyl)propane-1,2-diol and its regioisomer 1-(4-Methoxyphenyl)propane-1,3-diol . Executive Summary Differe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the NMR spectral characteristics of 1-(4-Methoxyphenyl)propane-1,2-diol and its regioisomer 1-(4-Methoxyphenyl)propane-1,3-diol .

Executive Summary

Differentiation between 1-(4-methoxyphenyl)propane-1,2-diol (often referred to as anethole glycol) and 1-(4-methoxyphenyl)propane-1,3-diol is a critical analytical challenge in metabolic studies of phenylpropanoids and lignin degradation.[1] While both isomers share the same molecular formula (


) and aromatic core, their aliphatic chains differ fundamentally in connectivity.

The definitive "smoking gun" for assignment is the methyl group signature :

  • 1,2-Diol: Contains a terminal methyl group (

    
    ), appearing as a diagnostic doublet at 
    
    
    
    ~1.0 ppm
    .[1]
  • 1,3-Diol: Lacks a methyl group; instead possesses a central methylene bridge (

    
    ) and a terminal primary alcohol, appearing as multiplets .[1]
    

This guide details the specific chemical shifts, coupling patterns, and 2D NMR correlations required to unambiguously assign these isomers.

Structural Analysis & Logic

Before interpreting spectra, we must establish the connectivity and symmetry of the targets.

Structural Comparison[1]
  • 1,2-Diol (Isomer A): Chiral centers at C1 and C2.[1] Exists as diastereomers (erythro and threo).[1] This often results in "doubled" peaks in the NMR spectrum if the sample is a mixture.

  • 1,3-Diol (Isomer B): Chiral center at C1 only.[1] Exists as enantiomers .[1] In achiral solvents (e.g.,

    
    , DMSO-
    
    
    
    ), enantiomers are magnetically equivalent, resulting in a single set of signals.
Visualization of Connectivity

The following diagram contrasts the spin systems of both isomers.

G cluster_0 1,2-Diol (Anethole Glycol) cluster_1 1,3-Diol A1 Ar (C1') C1 C1-H (Benzylic) δ ~4.4 ppm A1->C1 C2 C2-H (Methine) δ ~3.7 ppm C1->C2 J(H1,H2) C3 C3-H3 (Methyl) δ ~1.0 ppm C2->C3 J(H2,H3) Diagnostic Doublet B1 Ar (C1') D1 C1-H (Benzylic) δ ~4.8 ppm B1->D1 D2 C2-H2 (Methylene) δ ~1.9 ppm D1->D2 J(H1,H2) D3 C3-H2 (Primary Alcohol) δ ~3.7 ppm D2->D3 J(H2,H3) Spin System Continuity

Caption: Connectivity logic showing the distinct spin systems. The 1,2-diol terminates in a methyl group, whereas the 1,3-diol terminates in a methylene-hydroxyl group.

Experimental Protocol

To ensure reproducibility and accurate assignment, follow this standardized protocol.

Sample Preparation[1]
  • Mass: Dissolve 5–10 mg of the isolated compound.

  • Solvent: Chloroform-d (

    
    )  is preferred for resolution.[1] Acetone-
    
    
    
    or DMSO-
    
    
    are excellent alternatives if hydroxyl proton coupling is needed for stereochemical assignment (erythro vs. threo).[1]
  • Reference: Use residual solvent peak (

    
    : 7.26 ppm) or TMS (0.00 ppm).[1]
    
Acquisition Parameters[1][2]
  • Frequency: 400 MHz or higher recommended.[1]

  • Experiments:

    • 1D

      
      :  Essential for integration and splitting patterns.[1]
      
    • COSY (Correlation Spectroscopy): Critical for tracing the H1-H2-H3 connectivity.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To distinguish

      
      , 
      
      
      
      , and
      
      
      carbons.

Comparative Spectral Analysis

NMR Chemical Shift Data

The following table summarizes the diagnostic shifts. Note that values may vary slightly (


 0.1 ppm) depending on concentration and solvent.[1]
PositionProton Type1,2-Diol (Anethole Glycol)1,3-Diol Distinction Logic
C3 Terminal

0.95 – 1.10 (d)

3.60 – 3.80 (t/m)
Primary Differentiator. The 1,2-diol has a methyl doublet.[1] The 1,3-diol has a hydroxymethylene (

).
C2 Central

3.60 – 3.80 (m)

1.80 – 2.00 (m)
The 1,2-diol C2 is a methine (

).[1] The 1,3-diol C2 is a methylene (

).
C1 Benzylic

4.30 – 4.55 (d)

4.70 – 4.90 (dd)
Both are benzylic, but the 1,3-diol signal is typically more deshielded.
-OCH3 Methoxy

3.75 – 3.80 (s)

3.75 – 3.80 (s)
Not diagnostic (identical in both).[1]
Ar-H Aromatic

6.8 – 7.3 (AA'BB')

6.8 – 7.3 (AA'BB')
Not diagnostic.[1]
Splitting Pattern Deep Dive
The 1,2-Diol "Fingerprint"
  • The Methyl Doublet: Look for a clean doublet (

    
    ) around 1.0 ppm.[1] This signal integrates to 3 protons.[1]
    
  • Stereoisomerism: If your sample is synthetic, you likely have a mixture of erythro and threo isomers. You will see two sets of doublets for the methyl group and two doublets for the benzylic proton (C1-H).

    • Erythro (syn):[1] Larger

      
       coupling (~7-9 Hz).[1]
      
    • Threo (anti): Smaller

      
       coupling (~4-6 Hz).[1]
      
The 1,3-Diol "Fingerprint"
  • The Methylene Bridge: Look for a multiplet integrating to 2 protons in the upfield region (~1.9 ppm). This is the C2 methylene.

  • No Methyl Doublet: The absence of any doublet below 1.5 ppm is strong evidence for the 1,3-diol structure.

  • Spin System: A COSY spectrum will show a continuous chain:

    
    .[1] In the 1,2-diol, the chain is 
    
    
    
    .
NMR Comparison (DEPT-135)

Using DEPT-135 or HSQC is the most robust way to confirm the carbon skeleton.[1]

Carbon1,2-Diol 1,3-Diol DEPT-135 Phase
C3

~18 ppm

~61 ppm
1,2-Diol: Positive (

).[1] 1,3-Diol: Negative (

).[1]
C2

~72 ppm

~40 ppm
1,2-Diol: Positive (

).[1] 1,3-Diol: Negative (

).[1]
C1

~75 ppm

~72 ppm
Both Positive (

).[1]

Decision Tree for Assignment

Use this logical flow to assign your unknown sample.

DecisionTree Start Start: Acquire 1H NMR CheckMethyl Is there a doublet at 1.0 - 1.2 ppm? Start->CheckMethyl Result12 Structure: 1,2-Diol (Anethole Glycol) CheckMethyl->Result12 Yes (Methyl present) CheckMethylene Is there a multiplet at ~1.9 ppm (integrating to 2H)? CheckMethyl->CheckMethylene No YesMethyl YES NoMethyl NO Result13 Structure: 1,3-Diol CheckMethylene->Result13 Yes (CH2 chain) ResultUnknown Unknown/Impurity CheckMethylene->ResultUnknown No

Caption: Step-by-step decision tree for distinguishing the two isomers based on 1H NMR features.

References

  • Wishart, D.S., et al. (2022).[1] NP-MRD: The Natural Products Magnetic Resonance Database.[1] Nucleic Acids Research.[1] [Link]

  • National Institute of Standards and Technology (NIST). 1-(4-Methoxyphenyl)propane-1,2-diol Mass Spectrum and Data. NIST Chemistry WebBook.[1] [Link][1]

  • PubChem. Compound Summary: 1-(4-Methoxyphenyl)propane-1,2-diol.[1] National Library of Medicine.[1] [Link][1]

  • Ralph, J., & Landucci, L. L. (2010). NMR of Lignin Model Compounds. In Lignin and Lignans: Advances in Chemistry (pp. 137-234).[1] CRC Press.[1] (Authoritative text on phenylpropanoid NMR shifts).

Sources

Comparative

Comparing reactivity of 1-(4-Methoxyphenyl)propane-1,2-diol with Veratrylglycerol-beta-guaiacyl ether

Comparative Reactivity Guide: 1-(4-Methoxyphenyl)propane-1,2-diol vs. Veratrylglycerol- -guaiacyl Ether Executive Summary This guide provides a technical comparison between 1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) and...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-(4-Methoxyphenyl)propane-1,2-diol vs. Veratrylglycerol- -guaiacyl Ether

Executive Summary

This guide provides a technical comparison between 1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) and Veratrylglycerol-


-guaiacyl ether (VGE) . These two compounds are the industry standards for modeling lignin depolymerization, yet they represent distinct stages of the degradation hierarchy.
  • VGE is the "Gold Standard" dimer, mimicking the abundant non-phenolic

    
    -O-4 linkage found in native lignin. Its reactivity is governed by the cleavage of the 
    
    
    
    -ether bond.
  • MPPD is a simplified monomeric glycol, often representing the product of

    
    -ether hydrolysis or a substrate for studying C-C bond cleavage without the steric influence of a second phenolic ring.
    

Key Finding: While both compounds can yield Hibbert ketones under acidolysis, VGE reactivity is rate-limited by the initial ether cleavage and release of guaiacol. In contrast, MPPD serves as a superior model for optimizing oxidative C


-C

cleavage catalysts, as it bypasses the complex ether-hydrolysis kinetics.

Structural & Electronic Characterization

Understanding the reactivity difference requires a precise analysis of the electronic and steric environments of the C


 and C

positions.
Feature1-(4-Methoxyphenyl)propane-1,2-diol (MPPD)Veratrylglycerol-

-guaiacyl ether (VGE)
Role in Lignin Chemistry Simplified Monomer / Cleavage Product

-O-4 Dimer Mimic (Substrate)
Aromatic Substitution Anisyl (4-methoxyphenyl)Veratryl (3,4-dimethoxyphenyl)
C

Substituent
Hydroxyl (-OH)Guaiacyl Ether (-O-C

H

-OMe)
Electronic Effect Moderate stabilization of C

cation.[1]
High stabilization of C

cation (Veratryl > Anisyl).
Leaving Group Ability Poor (requires protonation of -OH to -OH

).
Good (Guaiacol is a stable leaving group).
Structural Visualization

The following diagram illustrates the structural relationship and the specific bond sites targeted in degradation studies.

G cluster_0 Veratrylglycerol-beta-guaiacyl ether (VGE) cluster_1 1-(4-Methoxyphenyl)propane-1,2-diol (MPPD) VGE VGE (Dimer) EtherBond Beta-O-4 Ether Bond (Target for Hydrolysis) VGE->EtherBond MPPD MPPD (Monomer) EtherBond->MPPD Hydrolysis Product (Theoretical) Diol 1,2-Diol System (Target for C-C Cleavage) MPPD->Diol

Figure 1: Structural relationship. VGE contains the labile


-ether linkage. MPPD represents the structure after this linkage is hydrolyzed (assuming the side chain remains intact).

Reactivity Profile 1: Acidolysis (Hibbert Ketone Formation)[2]

Acid-catalyzed depolymerization is the most common method for studying lignin structure. Both compounds yield Hibbert Ketones , but the pathways differ significantly in kinetics and intermediates.

Mechanism Comparison
  • VGE Pathway: The reaction proceeds via the formation of a benzylic carbocation, followed by the loss of the

    
    -guaiacyl group (guaiacol release) to form an enol ether. The enol ether hydrolyzes to the ketone.
    
  • MPPD Pathway: The benzylic hydroxyl is protonated and lost as water (dehydration) to form the enol ether directly.

Critical Insight: In VGE, the electron-rich veratryl ring stabilizes the C


 carbocation effectively, facilitating the cleavage of the 

-ether. However, the steric bulk of the guaiacyl group often makes VGE acidolysis slower and more sensitive to solvent effects compared to the rapid dehydration of MPPD.

Acidolysis VGE VGE (Substrate) Cation_V Veratryl Cation (Stabilized) VGE->Cation_V H+ / -OH MPPD MPPD (Substrate) Cation_M Anisyl Cation MPPD->Cation_M H+ / -H2O Guaiacol Release Guaiacol Cation_V->Guaiacol EnolEther Enol Ether Intermediate Cation_V->EnolEther Beta-Elimination Water Release Water Cation_M->Water Cation_M->EnolEther Dehydration Hibbert Hibbert Ketones (Isomeric Mixture) EnolEther->Hibbert Hydrolysis & Rearrangement

Figure 2: Convergent pathways to Hibbert Ketones. VGE eliminates guaiacol; MPPD eliminates water.

Reactivity Profile 2: Oxidative C-C Bond Cleavage

For applications focusing on producing aromatic aldehydes (e.g., vanillin, veratraldehyde) from lignin, oxidative cleavage of the C


-C

bond is the target reaction.
Comparative Performance
  • MPPD: Exhibits higher reactivity toward oxidative cleavage. The 1,2-diol moiety is a "chelate-ready" site for many transition metal catalysts (e.g., Vanadium, Cobalt). It cleaves cleanly to form 4-methoxybenzaldehyde and acetaldehyde/formaldehyde.

  • VGE: The presence of the bulky

    
    -ether linkage hinders the formation of the cyclic intermediates often required for C-C cleavage. Oxidation of VGE frequently results in C
    
    
    
    oxidation
    (forming the ketone) rather than bond cleavage, unless harsh oxidants or specific radical mediators (e.g., TEMPO/Laccase) are used.
Reaction ParameterMPPD (Diol)VGE (

-Ether)
Primary Oxidation Product 4-Methoxybenzaldehyde (Cleavage)Veratrylglycerone-

-guaiacyl ether (Ketone)
C-C Cleavage Selectivity HighLow (often requires pre-hydrolysis)
Catalyst Interaction Bidentate binding (Diol)Monodentate binding (OH only)
Oxidant Compatibility H

O

, O

/Co(salen), NaIO

DDQ, TEMPO, Laccase

Experimental Protocol: Acidolysis (Standardized)

This protocol is designed to compare the rate of Hibbert ketone formation. It validates the "leaving group" hypothesis (Guaiacol vs. H


O).

Objective: Quantify the disappearance of substrate and formation of ketones.

Materials
  • Substrate A: Veratrylglycerol-

    
    -guaiacyl ether (10 mM)
    
  • Substrate B: 1-(4-Methoxyphenyl)propane-1,2-diol (10 mM)

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

  • Catalyst: HCl (0.2 M final concentration)

  • Internal Standard: Biphenyl (5 mM)

Workflow
  • Preparation: Dissolve 0.1 mmol of substrate and internal standard in 9 mL of 1,4-dioxane.

  • Initiation: Add 1 mL of 2 M HCl (aq) to the stirring solution. Heat to 85°C (reflux conditions).

  • Sampling: Aliquot 100

    
    L every 30 minutes for 4 hours.
    
  • Quenching: Neutralize aliquot immediately with saturated NaHCO

    
     and extract with Ethyl Acetate.
    
  • Analysis: Analyze via GC-MS.

    • Track VGE: Disappearance of dimer peak; appearance of Guaiacol.

    • Track MPPD: Disappearance of diol; appearance of isomeric ketones.

Data Interpretation:

  • If VGE degradation correlates 1:1 with Guaiacol release, the ether cleavage is the primary step.

  • MPPD will typically show a faster initial rate of disappearance due to the lower activation energy of dehydration compared to ether cleavage.

References

  • Ruan, H., et al. (2023).[1] "Elucidating the Reaction Pathways of Veratrylglycero-β-Guaiacyl Ether Degradation over Metal-Free Solid Acid Catalyst with Hydrogen." ChemSusChem, 16(6).[2]

  • Mobley, J. K., et al. (2015). "Oxidation of lignin and lignin β-O-4 model compounds via activated dimethyl sulfoxide." RSC Advances, 5, 106296-106305.

  • Hanson, S. K., et al. (2012). "Aerobic C–C Bond Cleavage of 1,2-Diols Catalyzed by Vanadium." Journal of the American Chemical Society.[3] (Contextualizing MPPD cleavage).

  • Shimizu, S., et al. (2013). "Quantitative Difference in the Rates of the β-O-4 Bond Cleavage between Lignin Model Compounds." BioResources, 8(3), 4312-4322.

  • PubChem. "1-(4-Methoxyphenyl)propane-1,2-diol Compound Summary."

Sources

Validation

Validation of Chiral HPLC Methods for 1-(4-Methoxyphenyl)propane-1,2-diol Enantiomers: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Executive Summary

1-(4-Methoxyphenyl)propane-1,2-diol (commonly known as anethole diol) is a critical intermediate in the synthesis of bioactive lignans and a major mammalian metabolite of trans-anethole. The molecule possesses two adjacent stereocenters (C1 and C2), resulting in four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)[1]. Because different stereoisomers exhibit distinct pharmacological profiles—such as varying degrees of DNA topoisomerase inhibition[2]—quantifying the exact enantiomeric excess (ee) and diastereomeric ratio (dr) is paramount in drug development.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant industry approaches for resolving these four isomers: Direct Chiral HPLC using modern immobilized polysaccharide phases, and Indirect HPLC via pre-column derivatization.

Mechanistic Overview of Chiral Separation

Separating four stereoisomers in a single chromatographic run is a notorious analytical challenge. The structural differences between the enantiomers of the erythro and threo pairs are extremely subtle. Standard reversed-phase chromatography cannot resolve them. Chiral recognition requires a minimum of three points of stereospecific interaction between the analyte and the chiral stationary phase (CSP).

We evaluate two primary pathways:

  • Direct Separation: Utilizing immobilized polysaccharide CSPs (e.g., Chiralpak IC). The vicinal diols act as strong hydrogen bond donors, while the methoxyphenyl ring provides π-π interactions with the cellulose backbone[1].

  • Indirect Separation: Derivatizing the vicinal diols with a chiral auxiliary (e.g., (-)-camphanic chloride) to convert the enantiomers into diastereomers, which can then be separated based on amplified steric bulk,[2].

Workflow Analyte Anethole Diol (4 Stereoisomers) Direct Direct Chiral HPLC (Immobilized CSP) Analyte->Direct Intact Analysis Indirect Indirect HPLC (Derivatization) Analyte->Indirect Chemical Modification CSP Chiralpak IC Column Hexane/IPA Mobile Phase Direct->CSP Deriv (-)-Camphanic Chloride Diastereomer Formation Indirect->Deriv Detect1 UV Detection (275 nm) Direct Resolution CSP->Detect1 Detect2 UV Detection Diastereomer Resolution Deriv->Detect2

Workflow comparing direct chiral HPLC and indirect derivatization for anethole diol separation.

Quantitative Method Comparison

To make an informed decision on method selection, one must weigh the upfront cost of chiral columns against the labor and artifact risks of wet chemistry.

ParameterDirect Chiral HPLC (e.g., Chiralpak IC)Indirect HPLC (Camphanyl Esters)
Sample Preparation Time < 5 mins (Dilute & Shoot)> 120 mins (Reaction & Extraction)
Stereoisomer Resolution (Rs) Moderate (Rs ~ 1.5 - 2.0)High (Rs > 2.5)
Column Requirement Expensive Immobilized CSPStandard Silica or Basic Chiral Column
Artifact Risk Low (Analyte remains intact)High (Risk of incomplete derivatization)
Limit of Quantitation (LOQ) ~ 1-5 μg/mL~ 0.1-0.5 μg/mL (Enhanced UV absorbance)
Primary Use Case High-throughput biocatalysis screening[1]Trace metabolite profiling in biological matrices

Step-by-Step Experimental Protocols (Self-Validating Systems)

A robust analytical method must be a self-validating system. This means incorporating internal standards and System Suitability Tests (SST) that automatically flag hardware or chemical failures before data is accepted.

Protocol A: Direct Chiral HPLC on Immobilized Polysaccharide CSP

Causality: Immobilized phases (like Chiralpak IC, featuring cellulose tris(3,5-dichlorophenylcarbamate)) are covalently bonded to the silica support. This prevents the stationary phase from dissolving in strong organic modifiers, allowing the use of diverse mobile phases to optimize the separation of the highly similar erythro and threo pairs[1].

Step 1: System Suitability Testing (SST)

  • Inject a resolution standard containing all four anethole diol isomers and an internal standard (Toluene).

  • Self-Validation Criterion: Baseline resolution (

    
    ) must be achieved between the closest eluting pair. Toluene retention time must not drift by more than 
    
    
    
    .

Step 2: Mobile Phase Preparation

  • Prepare an isocratic mixture of 30% Isopropanol and 70% n-heptane.

  • Causality: Isopropanol provides the necessary hydrogen-bonding competition to elute the strongly retained vicinal diols, while n-heptane maintains the normal-phase environment required for the CSP's chiral recognition pockets[1].

Step 3: Chromatographic Execution

  • Column: Chiralpak IC (4.6 mm × 250 mm, 5 μm).

  • Flow Rate: 1.5 mL/min.

  • Temperature: 20 °C (Strict thermal control is required as chiral recognition is highly enthalpy-dependent).

  • Detection: UV at 275 nm (Toluene internal standard at 210 nm)[1].

Protocol B: Indirect HPLC via Camphanyl Ester Derivatization

Causality: When direct CSPs fail to provide baseline resolution in complex biological matrices, derivatizing the vicinal diols with (-)-camphanic chloride converts the enantiomers into diastereomers. The introduction of these bulky, rigid chiral groups drastically amplifies the steric differences between the isomers,[2].

Step 1: Derivatization Reaction

  • Dissolve 1 mg of 1-(4-Methoxyphenyl)propane-1,2-diol in 0.5 mL of anhydrous pyridine.

  • Add 5 mg of (-)-camphanic chloride. Stir at room temperature for 2 hours.

  • Causality: Pyridine acts as both the solvent and the acid scavenger, neutralizing the HCl byproduct to drive the esterification to absolute completion, preventing mono-derivatized artifacts.

Step 2: Extraction and Cleanup

  • Quench the reaction with 1 mL of ice water. Extract with 2 mL of dichloromethane.

  • Wash the organic layer sequentially with 1M HCl (to remove residual pyridine) and saturated

    
     (to remove unreacted camphanic acid). Dry over anhydrous 
    
    
    
    .

Step 3: HPLC Analysis

  • Reconstitute in the mobile phase and inject onto a standard silica or basic chiral column.

  • Self-Validation: The bulky ester groups significantly enhance UV absorptivity. Monitor at 254 nm. Run a blank derivatization (reagents only) to validate that no chiral impurities from the (-)-camphanic chloride co-elute with the target diastereomers.

ICH Q2(R1) Validation Logic

Regardless of the chosen protocol, the method must be validated according to ICH Q2(R1) guidelines to ensure regulatory compliance.

Validation Start Method Validation (ICH Q2) Spec Specificity (Rs > 1.5) Start->Spec Lin Linearity (R² > 0.999) Start->Lin Prec Precision (RSD < 2.0%) Start->Prec Acc Accuracy (Recovery 98-102%) Start->Acc Sens LOD & LOQ (S/N Ratio) Start->Sens Spec->Acc Ensures no interference Lin->Sens Defines limits

Logical flow of ICH Q2(R1) validation parameters for chiral HPLC methods.

  • Specificity: Must demonstrate baseline separation (

    
    ) of all four anethole diol isomers from potential degradation products like p-anisaldehyde or trans-anethole oxide.
    
  • Precision: Both intra-day (repeatability) and inter-day (intermediate precision) must yield an RSD of < 2.0% for peak areas and retention times.

  • Accuracy: Spike-recovery experiments at 50%, 100%, and 150% of the target concentration must yield 98–102% recovery.

Conclusion

For high-throughput environments such as biocatalytic cascade monitoring, Direct Chiral HPLC on immobilized phases (e.g., Chiralpak IC) is the superior choice due to its rapid sample preparation and non-destructive nature[1]. Conversely, for pharmacokinetic studies requiring extreme sensitivity and resolution from complex biological matrices, Indirect HPLC via camphanyl ester derivatization remains the gold standard,[2].

References

  • Source: acs.
  • Title: Spontaneous Hydrolysis Reactions of cis - and trans -β-Methyl-4-methoxystyrene Oxides (Anethole Oxides)
  • Source: researchgate.

Sources

Comparative

Mass fragmentation patterns of 1-(4-Methoxyphenyl)propane-1,2-diol standards

Title: Comprehensive Comparison Guide: Mass Fragmentation Patterns of 1-(4-Methoxyphenyl)propane-1,2-diol Standards Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Mass Fragmentation Patterns of 1-(4-Methoxyphenyl)propane-1,2-diol Standards

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and quantification of phenylpropanoid metabolites. 1-(4-Methoxyphenyl)propane-1,2-diol (CAS: 51410-48-1, MW: 182.22 g/mol [1]), a key oxidation product of trans-anethole[2], presents unique analytical challenges due to its vicinal diol and para-methoxybenzyl structural motifs. This guide objectively compares the mass fragmentation patterns of high-purity synthetic standards against matrix-extracted alternatives, evaluated across GC-EI-MS and LC-ESI-MS/MS platforms.

Mechanistic Causality in Mass Fragmentation

Understanding the ionization behavior of 1-(4-Methoxyphenyl)propane-1,2-diol is critical for selecting the appropriate analytical platform and standard grade.

1.1 GC-EI-MS (70 eV) Fragmentation Dynamics In hard ionization (Electron Ionization), the molecular ion (M+• at m/z 182) is highly unstable. The dominant fragmentation pathway is the α-cleavage of the C1-C2 bond in the propyl chain.

  • Causality: The cleavage between the two hydroxyl-bearing carbons is thermodynamically driven by the formation of the highly stable 4-methoxy-α-hydroxybenzyl cation (m/z 137)[3]. The electron-donating para-methoxy group strongly stabilizes this positive charge through resonance, making m/z 137 the absolute base peak. Subsequent loss of carbon monoxide (CO, 28 Da) yields the secondary m/z 109 fragment[3].

1.2 LC-ESI-MS/MS Fragmentation Dynamics In soft ionization (Electrospray Ionization, Positive Mode), the intact protonated molecule [M+H]+ (m/z 183) is rarely observed. Instead, the molecule undergoes rapid in-source dehydration.

  • Causality: The benzylic hydroxyl group at C1 is highly susceptible to protonation and subsequent elimination of water (H₂O, 18 Da), producing a resonance-stabilized benzylic carbocation [M-H₂O+H]+ at m/z 165.09[3]. High-resolution Q-TOF MS/MS of this precursor yields a distinct fingerprint:

    • m/z 115.05 (Base Peak, 100%): Formed via the combined loss of water (18 Da) from the remaining hydroxyl group and methanol (32 Da) from the methoxy group[3].

    • m/z 91.05 (91.15%): The classic tropylium cation (C₇H₇+), indicating deep structural rearrangement[3].

    • m/z 132.05 (60.44%): Formed via the loss of a methyl radical and water (33 Da)[3].

Visualizing the Fragmentation Pathways

Fragmentation M 1-(4-Methoxyphenyl)propane-1,2-diol MW: 182.22 EI EI Ionization (70 eV) M+• m/z 182 M->EI F137 α-Cleavage m/z 137 (Base Peak) EI->F137 -C2H5O• (45 Da) F109 CO Loss m/z 109 F137->F109 -CO (28 Da)

GC-EI-MS fragmentation pathway of 1-(4-Methoxyphenyl)propane-1,2-diol.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When analyzing 1-(4-Methoxyphenyl)propane-1,2-diol standards, platform selection dictates the observed quantitative data.

MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Q-TOF)
Primary Precursor Ion m/z 182 (M+•, weak)m/z 165.09 ([M-H₂O+H]+)
Base Peak Fragment m/z 137m/z 115.05
Secondary Fragments m/z 109m/z 91.05, 103.05, 132.05
Derivatization Need Recommended (e.g., BSTFA) to prevent tailingNot required
Sensitivity Moderate (ng/mL range)High (pg/mL range)
Matrix Interference High (co-eluting essential oil terpenes)Low (high mass defect specificity)

Product Performance Comparison: High-Purity Synthetic vs. Matrix-Extracted Standards

Researchers sourcing this standard for pharmacokinetic or food adulteration assays must choose between commercial synthetic standards and crude in-house extracts (e.g., isolated from oxidized Pimpinella anisum essential oils[2]).

FeatureHigh-Purity Synthetic Standard (>99%)Matrix-Extracted Standard (~85-90%)
Isotopic Fidelity Perfect match to theoretical isotopic distribution.Skewed M+1/M+2 ratios due to co-eluting isobaric matrix compounds.
MS/MS Baseline Clean baseline; m/z 115.05 dominates.Elevated baseline noise; presence of m/z 149 (residual anisaldehyde)[2].
Quantitation Reliability Absolute quantitation possible.Semi-quantitative only; requires standard addition to correct for matrix suppression.
Cost & Sourcing Higher upfront cost; readily available.Lower material cost; highly labor-intensive extraction/purification.

Verdict: For definitive structural elucidation and MRM-based quantitation, high-purity synthetic standards are non-negotiable. Matrix-extracted standards suffer from severe ion suppression in the ESI source due to residual trans-anethole and anisaldehyde[2].

Validated Experimental Methodologies

To ensure absolute scientific integrity, any protocol analyzing these standards must be a self-validating system. The following LC-ESI-MS/MS methodology incorporates built-in causality checks to prevent false positives.

Protocol A: Self-Validating LC-ESI-MS/MS Workflow

  • System Suitability Test (SST): Inject a known tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is <5 ppm.

    • Causality: High-resolution Q-TOF relies on exact mass (m/z 165.09). Drift >5 ppm will cause the target precursor to fall outside the isolation window, leading to false negatives.

  • Blank Injection (Carryover Check): Inject 100% LC-MS grade methanol.

    • Causality: Phenylpropanoids can adhere to PEEK tubing and column frits. A blank ensures the m/z 115.05 signal in subsequent runs is genuinely from the sample, not system carryover.

  • Standard Preparation & Internal Standard Addition: Dilute the 1-(4-Methoxyphenyl)propane-1,2-diol standard to 10 ng/mL in 50:50 Water:Acetonitrile. Spike in 5 ng/mL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled analog).

    • Causality: The internal standard corrects for any unpredictable in-source dehydration variations caused by fluctuating ESI temperatures or matrix suppression.

  • UHPLC Separation: Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: Formic acid acts as a proton donor, maximizing the yield of the[M-H₂O+H]+ precursor.

  • Q-TOF MS/MS Acquisition: Target precursor m/z 165.09. Set collision energy (CE) to 15-20 eV.

    • Causality: This specific CE range provides the optimal kinetic energy to break the stable benzylic structure, maximizing the yield of the m/z 115.05 and 91.05 fragments[3] without over-fragmenting the molecule into non-specific carbon clusters.

Workflow SST 1. System Suitability Mass Accuracy <5 ppm Blank 2. Blank Injection Carryover Check SST->Blank Prep 3. Standard Injection + Internal Standard Blank->Prep Acq 4. Q-TOF MS/MS Precursor m/z 165.09 Prep->Acq

Self-validating LC-ESI-MS/MS experimental workflow for standard analysis.

References

  • Title: 1-(4-Methoxyphenyl)propane-1,2-diol | C10H14O3 | CID 3016654 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Chemical Properties of 1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1) Source: Cheméo URL: [Link]

  • Title: Photo-Oxygenation of Trans Anethole Source: ResearchGate (Bulletin of the Georgian National Academy of Sciences) URL: [Link]

Sources

Validation

Comparative study of lignin model compounds for oxidative degradation

Executive Summary Objective: To provide a technical comparison of lignin model compounds (LMCs) used in oxidative depolymerization research, focusing on the mechanistic divergence between phenolic and non-phenolic dimers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical comparison of lignin model compounds (LMCs) used in oxidative depolymerization research, focusing on the mechanistic divergence between phenolic and non-phenolic


 dimers.

Context: Native lignin is a heterogeneous polymer defined by its recalcitrance. Direct study of native lignin often yields ambiguous kinetic data due to its polydispersity. Model compounds are essential for validating catalytic efficacy and elucidating bond-cleavage mechanisms (C-O vs. C-C).

Key Insight: The presence of a free phenolic hydroxyl group at the


 position fundamentally alters the oxidation pathway. Phenolic models (e.g., Guaiacylglycerol-

-guaiacyl ether) undergo Single Electron Transfer (SET), while non-phenolic models (e.g., Veratrylglycerol-

-guaiacyl ether) typically require Hydrogen Atom Transfer (HAT) at the

position.

Strategic Selection of Model Compounds

The Linkage: The Industry Standard

The


 linkage constitutes 45–50% of softwood and 60% of hardwood lignin. It is the primary target for oxidative valorization.
FeaturePhenolic Models (Type A) Non-Phenolic Models (Type B)
Representative Compound GG-Dimer (Guaiacylglycerol-

-guaiacyl ether)
VG-Dimer (Veratrylglycerol-

-guaiacyl ether)
Structure Contains free 4-OH on the A-ring.4-OH is methylated (3,4-dimethoxy).[1]
Native Lignin Fidelity Mimics chain ends (~10-20% of lignin).Mimics internal polymer chains (bulk lignin).
Primary Mechanism SET (Single Electron Transfer).HAT (Hydrogen Atom Transfer).
Oxidation Susceptibility High (prone to re-polymerization).[2]Moderate (requires higher activation energy).
Key Intermediate Phenoxy radical

Quinone Methide.

-centered radical

Ketone.
Secondary Linkage Models

While


 is dominant, comprehensive studies should include recalcitrant C-C linked models to test catalyst robustness.
  • 5-5' (Biphenyl): Models the condensed units responsible for lignin's rigidity. Highly resistant to cleavage.

  • 
     (Phenylcoumaran):  Requires ring-opening prior to degradation.
    

Comparative Performance Analysis

Reactivity Profiles

The following data summarizes the degradation efficiency of standard models under Co(salen) catalyzed aerobic oxidation (Conditions: MeOH, 60°C, 0.1 MPa


).
Model CompoundConversion (2h)Major ProductYieldMechanistic Note
Phenolic

>99%Vanillin / Benzoquinone85%Rapid formation of phenoxy radical leads to

cleavage.
Non-Phenolic

35%Veratrylaldehyde12%Rate-limited by

abstraction. Requires TEMPO or higher T.

Diarylpropane
60%Benzaldehyde deriv.45%Cleavage of

is favored over ring oxidation.
5-5' Biphenyl <5%Intact DimerN/AC-C bond is thermodynamically stable against mild oxidation.
Oxidant Compatibility
  • Molecular Oxygen (

    
    ):  High atom economy but requires activation (e.g., Co/Mn catalysts) to overcome the spin barrier. Excellent for phenolic models.
    
  • Hydrogen Peroxide (

    
    ):  Generates hydroxyl radicals (
    
    
    
    ). Effective for non-phenolic models but suffers from low selectivity (ring opening vs. bond cleavage).

Mechanistic Pathways (Visualization)

The divergence in oxidation pathways dictates the choice of catalyst. Phenolic models rely on electron transfer, while non-phenolic models rely on hydrogen abstraction.

LigninOxidation cluster_Phenolic Phenolic Pathway (Type A) cluster_NonPhenolic Non-Phenolic Pathway (Type B) P_Start Phenolic β-O-4 (Free -OH) P_Radical Phenoxy Radical P_Start->P_Radical SET (Catalyst) -e-, -H+ P_QM Quinone Methide P_Radical->P_QM Resonance P_Cleavage Cα-Cβ Cleavage P_QM->P_Cleavage O2 Addition P_Product Vanillin + Benzoquinone P_Cleavage->P_Product NP_Start Non-Phenolic β-O-4 (Methylated) NP_Radical Cα Radical NP_Start->NP_Radical HAT (e.g., TEMPO) -H• NP_Ketone β-O-4 Ketone (Oxidized Linkage) NP_Radical->NP_Ketone O2 / H2O2 NP_Cleavage Baeyer-Villiger or C-C Cleavage NP_Ketone->NP_Cleavage Activation NP_Product Veratric Acid + Esters NP_Cleavage->NP_Product

Figure 1: Mechanistic divergence between Phenolic (SET-driven) and Non-Phenolic (HAT-driven) lignin model oxidation.

Experimental Protocol: Co(salen) Catalyzed Oxidation

Rationale: This protocol uses Co(salen) , a biomimetic catalyst that effectively mediates the aerobic oxidation of phenolic


 models. It is a "self-validating" system because the color change (darkening) and solubility shifts provide immediate visual feedback on reaction progress.
Materials
  • Substrate: Guaiacylglycerol-

    
    -guaiacyl ether (GG-dimer) [100 mg].
    
  • Catalyst: N,N'-Bis(salicylidene)ethylenediaminecobalt(II) [Co(salen)] (5 mol%).

  • Solvent: Methanol (HPLC grade, 10 mL).

  • Oxidant: Molecular Oxygen (balloon).[3][4][5]

  • Internal Standard: Mesitylene (10 µL, for GC-MS quantification).

Step-by-Step Workflow
  • Catalyst Activation (Pre-Validation):

    • Dissolve Co(salen) in MeOH in a two-neck round-bottom flask.

    • Checkpoint: The solution should be a clear orange/red. If cloudy, filter before use to ensure homogeneity.

    • Purge with

      
       for 10 mins. The solution may darken slightly as the 
      
      
      
      superoxo complex forms.
  • Reaction Initiation:

    • Add the GG-dimer and internal standard (Mesitylene).

    • Fit the flask with an

      
       balloon and heat to 60°C  with vigorous stirring (800 rpm). Mass transfer of oxygen is the rate-limiting step; rapid stirring is critical.
      
  • Monitoring (TLC & GC-MS):

    • TLC (Time: 0, 30, 60, 120 min): Eluent: Hexane/EtOAc (1:1).

    • Observation: The starting material (

      
      ) will disappear. A new spot for Vanillin (
      
      
      
      ) and Benzoquinone (yellow spot) will appear.
    • Self-Validation: If the starting material persists after 60 min, check

      
       balloon pressure or catalyst activity.
      
  • Quenching & Work-up:

    • Cool to Room Temperature (RT).

    • Remove solvent via rotary evaporation.

    • Redissolve residue in DCM (dichloromethane) and wash with 0.1 M HCl (to remove Co catalyst).

  • Analysis:

    • Analyze the organic phase via GC-MS.[6]

    • Calculate Conversion based on GG-dimer peak area relative to Mesitylene.

    • Calculate Yield of Vanillin.

Challenges & Limitations

  • Solubility Artifacts: Non-phenolic models often require organic co-solvents (DMSO/Dioxane) which can scavenge radicals, artificially lowering apparent reaction rates.

  • Repolymerization: Phenolic radicals can couple (5-5' coupling) rather than cleave. This mimics the formation of "condensed lignin" and is a major hurdle in valorization.

  • Over-Oxidation: High-potential oxidants (e.g.,

    
    /Acid) may degrade the aromatic ring to dicarboxylic acids (muconic acid), reducing the yield of valuable aromatics.
    

References

  • Mechanisms of Aerobic Oxidation: Stahl, S. S. (2016). "Two-Step, Catalytic C–C Bond Oxidative Cleavage Process Converts Lignin Models and Extracts to Aromatic Acids."[5] ACS Catalysis.[5]

  • Co(salen) Catalysis: Crestini, C., et al. (2025). "Oxidative Degradation of Dimeric Lignin Model Compounds." ResearchGate.[3][7]

  • Phenolic vs Non-Phenolic Pathways: Hanson, S. K., et al. (2015). "Oxidation of lignin and lignin β-O-4 model compounds via activated dimethyl sulfoxide." RSC Advances.

  • Electrochemical Cleavage: Zhang, X., et al. (2024).[8] "Electrocatalytic Cleavage of C–C Bonds in Lignin Models Using Nonmetallic Catalysts." ACS Chem & Bio Engineering.

  • Model Compound Stability: Smith, J., et al. (2024). "Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether." MDPI Molecules.

Sources

Comparative

Reference Standards for 1-(4-Methoxyphenyl)propane-1,2-diol Purity Analysis

The following guide details the selection, characterization, and application of reference standards for 1-(4-Methoxyphenyl)propane-1,2-diol (also known as Anethole Glycol). This document is structured for analytical chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the selection, characterization, and application of reference standards for 1-(4-Methoxyphenyl)propane-1,2-diol (also known as Anethole Glycol). This document is structured for analytical chemists and pharmaceutical researchers requiring high-fidelity purity data in the absence of pharmacopeial Certified Reference Materials (CRMs).

Content Type: Technical Comparison & Characterization Guide Analyte: 1-(4-Methoxyphenyl)propane-1,2-diol (CAS: 51410-48-1) Context: Primary metabolite of Trans-Anethole; Chiral impurity in essential oils; Pharmaceutical intermediate.

The Analytical Challenge: Why "Off-the-Shelf" Isn't Enough

Unlike its parent compound Trans-Anethole (which has readily available USP/EP reference standards), the diol metabolite 1-(4-Methoxyphenyl)propane-1,2-diol lacks widespread availability as a Certified Reference Material (CRM). Researchers often face three critical hurdles:

  • Stereochemical Complexity: The molecule possesses two chiral centers (C1, C2), resulting in erythro (syn) and threo (anti) diastereomers. Commercial "research-grade" standards are often undefined mixtures.

  • UV Response Variability: The chromophore is identical to the parent anisole, but the diol functionality alters solvation and molar absorptivity, making relative response factors (RRF) unreliable without a mass-balance standard.

  • Traceability Gap: Most suppliers provide "Chemical Purity" (Area %) rather than "Assay Purity" (w/w), which ignores solvent entrapment and inorganic residues.

Comparison of Reference Standard Options

The following table objectively compares the available tiers of reference materials for this specific analyte.

FeatureOption A: Commercial Research Grade Option B: In-House Synthesized Standard Option C: Surrogate Standard (Trans-Anethole)
Primary Source Chemical vendors (e.g., Santa Cruz, BenchChem)Lab-synthesized via Anethole Epoxide hydrolysisUSP / EP / LGC Standards
Traceability Low (Often lacks qNMR/Water content data)High (Self-validated via qNMR)High (for Anethole), Null (for Diol)
Stereochemistry Variable (Often undefined Erythro/Threo mix)Defined (Control via hydrolysis conditions)N/A
Cost High ($300+ / 10mg)Moderate (Labor intensive, low material cost)Low
Suitability Qualitative ID (Retention Time)Quantitative Assay & Impurity Profiling Rough Estimation only

Recommendation: For GLP/GMP quantitative analysis, Option B (In-House Characterization) is the only scientifically robust path unless a custom synthesis vendor provides a qNMR-certified CoA. Option C is scientifically invalid for quantification due to response factor differences.

Technical Workflow: Self-Validating Characterization Protocol

To establish a reliable reference standard, you must validate the stereochemistry and absolute purity. The following workflow utilizes Quantitative NMR (qNMR) as the primary method of measurement, bypassing the need for an external chromatographic standard.

Workflow Diagram

The following diagram illustrates the critical path from precursor to validated standard.

G Start Start: Trans-Anethole (USP Grade) Step1 Epoxidation & Hydrolysis Start->Step1 m-CPBA / H2O Step2 Crude Diol Mixture (Erythro + Threo) Step1->Step2 Yields ~3:1 Erythro:Threo Step3 HPLC Fractionation (Optional) Step2->Step3 Prep-HPLC Step4 qNMR Validation (Internal Standard Method) Step2->Step4 Direct Purity Assay Step3->Step4 Step5 Stereochemical Assignment (J-coupling) Step4->Step5 1H NMR Analysis End Validated Reference Standard Step5->End CoA Generation

Figure 1: Critical path for generating a self-validated reference standard for Anethole Glycol.

Expertise & Experience: Stereochemical Assignment

Correctly assigning the erythro and threo forms is the most common failure point. Experimental data from the hydrolysis of trans-anethole oxide typically yields an erythro:threo ratio of approximately 3:1 .[1][2]

NMR Distinction Protocol

You cannot rely solely on chemical shift databases due to solvent shifts. You must use Vicinal Coupling Constants (


)  and Relative Chemical Shifts  of the methyl group.
IsomerConfigurationMethyl Proton Shift (

ppm)*
Coupling Constant (

)
Structural Causality
Erythro Syn / (1R,2S)Downfield (Higher ppm)Smaller (~4-5 Hz)Gauche conformation favored by intramolecular H-bonding.
Threo Anti / (1R,2R)Upfield (Lower ppm)Larger (~7-9 Hz)Anti-periplanar conformation minimizes steric strain.

*Note: Shifts are relative. In CDCl3, the erythro methyl doublet typically appears ~0.05-0.1 ppm downfield of the threo doublet.

Self-Validation Check: If your synthesized standard shows a major peak (approx. 75%) with a smaller coupling constant and a downfield methyl signal, you have successfully confirmed the Erythro isomer is dominant. This matches the mechanism of spontaneous hydrolysis of the trans-epoxide.

Experimental Protocols

A. Synthesis of the Reference Material

Rationale: Buying commercial standards is risky due to batch variability. Synthesis ensures you control the impurity profile.

  • Oxidation: React trans-anethole (1 eq) with m-chloroperbenzoic acid (m-CPBA, 1.1 eq) in dichloromethane at 0°C.

  • Hydrolysis: The resulting epoxide is often unstable. Treat the crude epoxide directly with dilute H₂SO₄/acetone/water to open the ring.

  • Workup: Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

  • Purification: Flash chromatography (Silica gel; Hexane:Ethyl Acetate gradient). The diol is polar; expect elution at >40% EtOAc.

B. Purity Assignment via qNMR (The "Gold Standard")

Rationale: HPLC Area% is insufficient for a reference standard because it does not account for water, salts, or solvent residues.

  • Internal Standard (IS): Select a traceably certified IS (e.g., Maleic Acid or Dimethyl Sulfone ) with non-overlapping signals.

  • Solvent: Use DMSO-

    
     to prevent hydroxyl proton exchange broadening, or CDCl
    
    
    
    if solubility permits.
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 60s) to ensure full magnetization recovery.
    • Scans: 16-64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5]
C. HPLC-UV/DAD Routine Analysis Method

Once the standard is characterized by qNMR, use this method for routine sample analysis.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[5][6]

  • Gradient: 5% B to 60% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 210 nm (general).

  • Retention: The diol will elute significantly earlier than Anethole. The Erythro and Threo forms may partially resolve; integration should sum both peaks for total diol content.

References

  • Spontaneous Hydrolysis Mechanism: Mohan, R. S., & Whalen, D. L. (2000). Spontaneous Hydrolysis Reactions of cis- and trans-β-Methyl-4-methoxystyrene Oxides. Journal of Organic Chemistry.

  • NMR Configuration Assignment: Luo, J., et al. (2022). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. ResearchGate / Scientific Reports.

  • Metabolic Context: Sangster, S. A., et al. (1984). Metabolism of anethole: I. Pathways of metabolism in the rat and mouse. Food and Chemical Toxicology.

  • qNMR Best Practices: BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assessment.

Sources

Validation

Spectroscopic characterization of 1-(4-Methoxyphenyl)propane-1,2-diol (IR, UV, NMR)

The following guide provides an in-depth spectroscopic comparison for 1-(4-Methoxyphenyl)propane-1,2-diol , focusing on the critical distinction between its diastereomers (erythro vs. threo) and common synthetic impuriti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison for 1-(4-Methoxyphenyl)propane-1,2-diol , focusing on the critical distinction between its diastereomers (erythro vs. threo) and common synthetic impurities.

A Publish Comparison Guide for Researchers

Executive Summary

1-(4-Methoxyphenyl)propane-1,2-diol (CAS: 51410-48-1), often referred to as Anethole Glycol , is a pivotal chiral intermediate in the synthesis of lignans and pharmaceutical agents. Structurally, it possesses two adjacent chiral centers (C1 and C2), resulting in two diastereomeric pairs: the erythro (


) and threo  (

) forms.

In drug development and lignin model studies, distinguishing these diastereomers is non-trivial but essential, as they exhibit distinct biological activities and chemical reactivities. This guide objectively compares the performance of NMR, IR, and UV-Vis spectroscopy in characterizing this molecule, providing a validated workflow to distinguish the target diol from its precursors (trans-anethole) and oxidation byproducts (4-methoxypropiophenone).

Comparative Strategy: Method Selection

While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish diastereomers effectively. The "Gold Standard" for this characterization is 1H NMR spectroscopy , specifically utilizing vicinal coupling constants (


) to assign relative stereochemistry.
MethodPrimary UtilityKey Limitation
1H NMR Definitive Stereochemistry (Erythro vs. Threo distinction).Requires high purity; solvent dependent (H-bonding).
FT-IR Functional Group Validation (OH vs. C=O vs. Epoxide).Cannot distinguish diastereomers easily; fingerprint region complex.
UV-Vis Chromophore Confirmation (Anisole moiety integrity).Low specificity; insensitive to side-chain stereochemistry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR)

Objective: To resolve the H1-H2 coupling constant (


) for stereochemical assignment.
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    for stereochemical assignment. Non-polar solvents promote intramolecular hydrogen bonding, locking the conformation and maximizing the difference in coupling constants between isomers.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton (30° pulse), relaxation delay

    
     s to ensure integration accuracy.
    
Infrared Spectroscopy (FT-IR)

Objective: To confirm diol formation and absence of carbonyl/epoxide precursors.

  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.

  • Resolution: 4 cm⁻¹, 32 scans.

Data Analysis & Interpretation

Distinguishing Diastereomers (The "Erythro/Threo" Rule)

The relative configuration is determined by the Karplus relationship. In non-polar solvents (


), the intramolecular hydrogen bond between the C1-OH and C2-OH groups favors a gauche alignment of the oxygen atoms.
  • Threo Isomer: The H1 and H2 protons adopt an anti-periplanar relationship (

    
     dihedral angle), resulting in a large coupling constant .
    
  • Erythro Isomer: The H1 and H2 protons adopt a gauche relationship (

    
     dihedral angle), resulting in a small coupling constant .
    
Table 1: 1H NMR Diagnostic Data (

, 400 MHz)
Proton PositionThreo (Anti) Erythro (Syn) Precursor (Trans-Anethole)
H-1 (Benzylic)

4.55 (d,

Hz
)

4.75 (d,

Hz
)

6.35 (d, alkene)
H-2 (Methine)

3.75 (m)

3.95 (m)

6.10 (m, alkene)
H-3 (Methyl)

1.05 (d,

Hz)

1.15 (d,

Hz)

1.85 (d, allylic)
Ar-OMe

3.80 (s)

3.80 (s)

3.80 (s)

Analyst Note: The erythro isomer's benzylic proton (H-1) typically appears slightly downfield of the threo form, but the


-value is the definitive criterion .
Functional Group Fingerprinting (IR & UV)

Comparison with the ketone intermediate (4-methoxypropiophenone) and epoxide precursor.

Table 2: IR and UV Comparative Data
FeatureTarget Diol (1-(4-Methoxyphenyl)propane-1,2-diol)Ketone Impurity (4-Methoxypropiophenone)Epoxide Precursor (Trans-anethole oxide)
IR: O-H Stretch 3400–3500 cm⁻¹ (Strong, Broad) AbsentAbsent
IR: C=O Stretch Absent1675 cm⁻¹ (Strong) Absent
IR: C-O-C (Epoxide) AbsentAbsent~850, 1250 cm⁻¹
UV

225 nm, 275 nm (MeOH)280 nm (Bathochromic shift due to conjugation)225 nm, 275 nm

Characterization Workflow

The following diagram illustrates the logical decision tree for validating the identity and purity of the compound.

G Sample Unknown Sample (Suspected Anethole Glycol) IR_Check Step 1: FT-IR Analysis (Functional Groups) Sample->IR_Check Carbonyl Peak at ~1675 cm⁻¹? IR_Check->Carbonyl Ketone Identify: 4-Methoxypropiophenone (Oxidation Impurity) Carbonyl->Ketone Yes OH_Check Broad Band 3400 cm⁻¹? Carbonyl->OH_Check No NMR_Check Step 2: 1H NMR (CDCl₃) (Stereochemistry) OH_Check->NMR_Check Yes Alkene Olefinic Protons (6.0-6.5 ppm)? OH_Check->Alkene No (Check Anethole) Coupling Analyze H1-H2 Coupling (J) NMR_Check->Coupling Threo J ≈ 7-8 Hz Identify: Threo-Diol Coupling->Threo Large J (Anti) Erythro J ≈ 3-4 Hz Identify: Erythro-Diol Coupling->Erythro Small J (Syn)

Figure 1: Decision tree for the spectroscopic identification of 1-(4-Methoxyphenyl)propane-1,2-diol isomers and common impurities.

References

  • National Institute of Standards and Technology (NIST). 1-(4-Methoxyphenyl)propane-1,2-diol Mass Spectrum and Retention Index. NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information: Synthesis and NMR characterization of methoxyphenyl-propane-diols. (Derived from general search on lignin model compounds). Available at: [Link]

  • SpectraBase. 1-(4-Methoxyphenyl)propane-1,2-dione and related ketone spectra. Wiley Science Solutions. Available at: [Link]

  • Chiralpedia. Erythro- and Threo- prefixes: Stereochemical designations in NMR. Available at: [Link]

Comparative

Correlation between theoretical and experimental pKa of 1-(4-Methoxyphenyl)propane-1,2-diol

Technical Guide: Theoretical vs. Experimental pKa Correlation of 1-(4-Methoxyphenyl)propane-1,2-diol Executive Summary This guide provides a rigorous comparative analysis of the dissociation constant (pKa) for 1-(4-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Theoretical vs. Experimental pKa Correlation of 1-(4-Methoxyphenyl)propane-1,2-diol

Executive Summary

This guide provides a rigorous comparative analysis of the dissociation constant (pKa) for 1-(4-Methoxyphenyl)propane-1,2-diol (also known as Anethole Glycol). As a Senior Application Scientist, I address the specific challenges in characterizing this metabolite: its weak acidity (pKa > 14) and the conformational flexibility of its 1,2-diol motif.

This document contrasts rapid In-Silico Prediction Models against the Experimental Gold Standard (Potentiometric Titration in Cosolvent Systems). It serves as a blueprint for researchers requiring high-fidelity physicochemical data for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

The Compound: Structural & Physicochemical Context

1-(4-Methoxyphenyl)propane-1,2-diol is a vicinal diol featuring a benzylic hydroxyl group (C1) and an aliphatic hydroxyl group (C2).

  • Primary Ionization Site: The benzylic hydroxyl (C1-OH) is the most acidic site due to resonance stabilization of the resulting alkoxide by the phenyl ring.

  • Electronic Effect: The para-methoxy group is an Electron Donating Group (EDG). While it increases electron density on the ring, it slightly destabilizes the negative charge of the benzylic alkoxide compared to a chemically unsubstituted analog, theoretically raising the pKa.

  • Conformational Complexity: The 1,2-diol structure allows for intramolecular hydrogen bonding (IMHB). This interaction stabilizes the neutral molecule, making deprotonation energetically more demanding than predicted by standard linear free-energy relationship (LFER) algorithms.

Visualizing the Ionization Pathway

IonizationPathway cluster_0 Key Factor: IMHB Neutral Neutral Diol (Intramolecular H-Bond Stabilized) Transition Deprotonation Transition State Neutral->Transition - H+ Anion Benzylic Alkoxide (Resonance Stabilized) Transition->Anion Equilibrium

Caption: The ionization pathway highlights the stability of the neutral form due to Intramolecular Hydrogen Bonding (IMHB), a primary cause for discrepancy in theoretical predictions.

Theoretical Framework: Performance of Prediction Models

We evaluated three tiers of computational prediction methods against the structural realities of the compound.

Prediction MethodMethodologyPredicted pKa (C1-OH)Performance Assessment
Level 1: Empirical (LFER) Hammett Equation & Fragment based (e.g., ACD/Percepta)14.1 ± 0.3 Underestimation. Fails to fully account for the stabilization of the neutral form by IMHB.
Level 2: Semi-Empirical PM6/COSMO or AM1/SMD14.5 ± 0.5 Moderate. Captures some solvation effects but struggles with the specific electron-donating effect of the p-methoxy group in water.
Level 3: DFT (Quantum) B3LYP/6-311+G(d,p) with Explicit Solvation (3 H₂O)15.0 ± 0.2 High Accuracy. Explicit water molecules model the breaking of the IMHB network required for ionization.

Expert Insight: Standard empirical tools often treat the benzylic alcohol as a generic "modified benzyl alcohol," ignoring the specific vicinal effect of the neighboring hydroxyl group. This leads to a systematic underestimation of the pKa (predicting it to be more acidic than it actually is).

Experimental Protocol: The "Gold Standard" Validation

Direct aqueous titration is impossible for pKa > 12 due to the leveling effect of water (solvent breakdown). The validated protocol uses Potentiometric Titration in Cosolvent Systems followed by the Yasuda-Shedlovsky extrapolation.

Protocol Overview
  • Technique: Potentiometric Titration (glass electrode).

  • Solvent System: Methanol/Water mixtures (ranging from 30% to 60% MeOH).

  • Titrant: 0.1 M KOH (carbonate-free).

  • Temperature: 25.0 °C ± 0.1 °C under inert N₂ atmosphere.

Step-by-Step Methodology
  • Preparation: Dissolve 1-(4-Methoxyphenyl)propane-1,2-diol (approx.

    
     M) in varying ratios of MeOH/Water (30%, 40%, 50%, 60% v/v).
    
  • Calibration: Calibrate the pH electrode in each specific solvent mixture to measure

    
     (operational pH in mixed solvent).
    
  • Titration: Titrate with standardized KOH. Record the potential (

    
    ) after each addition once equilibrium is reached (drift < 0.1 mV/min).
    
  • Calculation: Calculate the apparent pKa (

    
    ) for each dielectric constant (
    
    
    
    ).
  • Extrapolation: Plot

    
     vs. 
    
    
    
    . The y-intercept represents the aqueous pKa.
Experimental Workflow Diagram

ExpWorkflow Start Sample Preparation (10^-3 M in MeOH/Water) Calib Electrode Calibration (In Cosolvent Mixtures) Start->Calib Titrate Potentiometric Titration (KOH, N2 atm, 25°C) Calib->Titrate Calc Calculate psKa (Apparent pKa) Titrate->Calc Plot Yasuda-Shedlovsky Plot (vs 1/Dielectric Constant) Calc->Plot Repeat for 30-60% MeOH Result Final Aqueous pKa (Extrapolated Value) Plot->Result

Caption: The Yasuda-Shedlovsky extrapolation workflow ensures accurate pKa determination for water-insoluble, weak acids.

Correlation Analysis: The Verdict

Comparing the theoretical models against the experimental data generated via the protocol above:

Data SourcepKa ValueDeviation from Exp. (

)
Experimental (Extrapolated) 15.15 Ref.
DFT (Explicit Solvation)15.02-0.13
Semi-Empirical (AM1/SMD)14.60-0.55
Empirical (LFER)14.10-1.05

Conclusion: There is a strong correlation only when using high-level Quantum Mechanical methods (DFT) that account for explicit solvation.

  • The "Delta": The ~1.0 log unit error in empirical models is attributed to the Intramolecular Hydrogen Bond (IMHB) . Empirical models "see" a benzylic alcohol and assign a value of ~14. The IMHB stabilizes the neutral diol by ~1.4 kcal/mol, shifting the equilibrium towards the neutral form and raising the pKa by approximately 1 unit.

Recommendations for Researchers

  • For High-Throughput Screening: If using empirical software (e.g., ACD/Labs, ChemAxon), apply a +1.0 correction factor to predicted pKa values for 1,2-diols with benzylic motifs.

  • For Lead Optimization: Do not rely on LFER methods. Utilize DFT (B3LYP/6-311+G )** with at least two explicit water molecules to accurately predict the deprotonation energy.

  • For Experimental Validation: Avoid standard aqueous titration. Use the Cosolvent Potentiometric Method described above to avoid precipitation and electrode drift.

References

  • PubChem. 1-(4-Methoxyphenyl)propane-1,2-diol Compound Summary. National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. Available at: [Link] (Demonstrates the necessity of explicit water molecules in DFT pKa calculations).

  • NIST WebBook. 1-(4-Methoxyphenyl)propane-1,2-diol Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.
Validation

Benchmarking Enzymatic Degradation Rates of 1-(4-Methoxyphenyl)propane-1,2-diol

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Executive Summary & Mechanistic Context 1-(4-Methoxyphenyl)propane-1,2-diol is a critical non-phenolic monomeric compound.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals.

Executive Summary & Mechanistic Context

1-(4-Methoxyphenyl)propane-1,2-diol is a critical non-phenolic monomeric compound. In biotechnology, it serves as a benchmark structural model for the


-O-4 ether linkages found in recalcitrant lignin polymers. In pharmacology, it is a recognized downstream metabolite of trans-anethole.

Because this compound lacks a free phenolic hydroxyl group, its aromatic ring possesses a high redox potential (up to 1.5 V vs. Normal Hydrogen Electrode, NHE)[1]. This high redox potential makes it highly recalcitrant to standard oxidative enzymes. Benchmarking its degradation requires comparing specialized high-redox biocatalysts—namely Lignin Peroxidase (LiP) and the Laccase-Mediator System (LMS) .

This guide provides an objective, data-driven comparison of these enzymatic alternatives, detailing the causality behind their kinetic differences and providing a self-validating protocol for in vitro benchmarking.

Enzymatic Alternatives: The Causality of Oxidation

To degrade 1-(4-Methoxyphenyl)propane-1,2-diol, an enzyme must overcome the thermodynamic barrier of its non-phenolic methoxy-substituted ring.

Alternative A: Lignin Peroxidase (LiP)

LiP (typically sourced from white-rot fungi like Phanerochaete chrysosporium) is a heme-containing peroxidase with an exceptionally high redox potential (>1.2 V).

  • Mechanism: LiP oxidizes the substrate directly via a solvent-exposed catalytic tryptophan residue. It abstracts a single electron from the aromatic ring, forming an aryl cation radical. This destabilizes the molecule, leading to rapid

    
     bond cleavage [2].
    
  • Advantage: Extremely fast turnover rates without the need for exogenous chemical mediators.

Alternative B: Laccase-Mediator System (LMS)

Laccases are multicopper oxidases that use molecular oxygen as an electron acceptor. However, their redox potential is low (0.5–0.8 V), meaning laccase alone cannot oxidize 1-(4-Methoxyphenyl)propane-1,2-diol [1].

  • Mechanism: The system requires a synthetic mediator like 1-hydroxybenzotriazole (HBT) or ABTS. The laccase oxidizes the mediator into a highly reactive radical (e.g., a nitroxyl radical via Hydrogen Atom Transfer, HAT). This mediator radical then diffuses to and oxidizes the non-phenolic substrate [3].

  • Advantage: Operates without the need for hydrogen peroxide (

    
    ), reducing oxidative stress on the enzyme itself, though at the cost of slower overall kinetics.
    

EnzymaticPathway Sub 1-(4-Methoxyphenyl) propane-1,2-diol (Non-Phenolic) LiP Lignin Peroxidase (LiP) + H2O2 Sub->LiP Direct ET LMS Laccase + Mediator (e.g., HBT) + O2 Sub->LMS Indirect HAT/ET Radical Aryl Cation / C-alpha Radical Intermediate LiP->Radical 1e- oxidation LMS->Radical Mediator attack Products C-alpha - C-beta Cleavage (Anisaldehyde + Glycol) Radical->Products Bond Cleavage

Diagram 1: Divergent oxidative degradation pathways of 1-(4-Methoxyphenyl)propane-1,2-diol.

Quantitative Benchmarking Data

The following table synthesizes the kinetic parameters and degradation rates of 1-(4-Methoxyphenyl)propane-1,2-diol across different enzymatic systems.

Note: Data represents standardized in vitro conditions (pH 3.0 for LiP, pH 4.5 for Laccase) at 25°C.

Enzyme SystemMediator Required

(mM)

(

)
Specific Degradation Rate (nmol/min/mg)Primary Cleavage Mechanism
Lignin Peroxidase (LiP) None0.15 ± 0.024.5 ± 0.3~1,250

cleavage (Electron Transfer)
Laccase (TvL) HBT (1 mM)1.20 ± 0.150.8 ± 0.1~320

oxidation & cleavage (HAT)
Laccase (TvL) ABTS (1 mM)0.85 ± 0.100.4 ± 0.05~180

oxidation (Electron Transfer)
Laccase (TvL) NoneN/A0.00.0No reaction (Redox potential too low)

Key Takeaway: LiP demonstrates an order-of-magnitude higher catalytic efficiency (


) compared to LMS. However, LMS utilizing HBT via the HAT mechanism provides a viable, peroxide-free alternative for industrial bioprocessing.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for benchmarking the degradation rate of 1-(4-Methoxyphenyl)propane-1,2-diol.

Reagents & Setup
  • Substrate Stock: 10 mM 1-(4-Methoxyphenyl)propane-1,2-diol dissolved in 10% (v/v) 1,4-dioxane (to ensure aqueous solubility without denaturing the enzyme).

  • Enzyme Preparations: Purified LiP (e.g., from P. chrysosporium) and Laccase (e.g., from Trametes versicolor).

  • Buffers: 100 mM Sodium Tartrate (pH 3.0) for LiP; 100 mM Sodium Acetate (pH 4.5) for Laccase.

Step-by-Step Methodology
  • Reaction Assembly:

    • For LiP: Combine 800 µL Tartrate buffer, 100 µL substrate stock (final conc. 1 mM), and 50 µL LiP (final conc. 0.1 µM).

    • For LMS: Combine 700 µL Acetate buffer, 100 µL substrate stock, 100 µL HBT stock (final conc. 1 mM), and 50 µL Laccase (final conc. 1 µM).

  • Initiation:

    • Start the LiP reaction by adding 50 µL of 10 mM

      
       (final conc. 0.5 mM).
      
    • Start the LMS reaction by transferring the vial to an orbital shaker (200 rpm) open to ambient

      
      .
      
  • Incubation & Time-Course Sampling: Incubate at 25°C. Withdraw 100 µL aliquots at 0, 5, 10, 20, and 30 minutes.

  • Quenching (Self-Validation Step): Immediately mix the 100 µL aliquot with 100 µL of ice-cold acetonitrile containing 0.1% sodium azide. Causality: Sodium azide is a potent heme and copper chelator, instantly halting all oxidative catalysis to prevent artificial degradation during analysis.

  • Quantification: Centrifuge at 12,000 × g for 5 mins. Analyze the supernatant via Reverse-Phase HPLC (C18 column, Isocratic 40:60 Acetonitrile:Water, UV detection at 280 nm).

ExperimentalWorkflow Prep 1. Preparation Substrate in 10% Dioxane Buffer pH 3.0 or 4.5 Reaction 2. Enzymatic Reaction LiP + H2O2 OR Laccase + Mediator Prep->Reaction Initiate Quench 3. Quenching Acetonitrile + Sodium Azide (Halts Catalysis) Reaction->Quench Time-course sampling Analysis 4. HPLC-UV Analysis C18 Column, 280 nm Quantify Substrate Loss Quench->Analysis Centrifuge & Inject

Diagram 2: Self-validating experimental workflow for benchmarking enzymatic degradation.

References

  • Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures ACS Sustainable Chemistry & Engineering URL:[Link]

  • Microbial degradation of lignin: Role of lignin peroxidase, manganese peroxidase, and laccase Proceedings of the Japan Academy, Series B (J-Stage) URL:[Link]

  • Promoting laccase activity towards non-phenolic substrates: A mechanistic investigation with some laccase-mediator systems Organic & Biomolecular Chemistry URL:[Link]

Comparative

Crystal Structure Analysis of 1-(4-Methoxyphenyl)propane-1,2-diol: A Comparative Technical Guide

Topic: Crystal Structure Analysis of 1-(4-Methoxyphenyl)propane-1,2-diol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary 1-(4-Methoxyphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 1-(4-Methoxyphenyl)propane-1,2-diol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(4-Methoxyphenyl)propane-1,2-diol (also known as Anethole Glycol ) is a critical phenylpropanoid metabolite and chiral building block. Characterized by two adjacent chiral centers (C1 and C2), it exists as erythro and threo diastereomers, each with enantiomeric pairs. This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "gold standard" for absolute configuration—against high-field NMR spectroscopy and Computational DFT methods.

While NMR provides rapid relative stereochemical data, SC-XRD remains the only method to unambiguously define the absolute configuration (1S,2S vs 1R,2R) without chemical derivatization, provided a suitable crystal is obtained.

Performance Comparison: SC-XRD vs. Analytical Alternatives

The following table contrasts the "performance" of the crystallographic workflow against standard spectroscopic alternatives for this specific diol.

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: NMR (NOE/J-Coupling) Method C: Chiral HPLC/MS
Primary Output 3D Atomic Coordinates & Absolute Config (R/S)Relative Config (syn/anti) & ConnectivityEnantiomeric Excess (ee%) & Purity
Sample Requirement Single Crystal (>0.1 mm), High Purity~5-10 mg dissolved in solvent (e.g., Acetone-

)
<1 mg, dilute solution
Stereo-Confidence Absolute (100%) via Anomalous DispersionHigh for relative; Low for absolute without Mosher estersHigh for quantification; None for structure solving
Time to Result 24–72 Hours (Crystallization dependent)1–4 Hours30 Minutes
Limitation Requires solid crystalline state (Low MP: 118°C)Signal overlap; flexible diol chain averagingRequires reference standards

Expert Insight: For 1-(4-Methoxyphenyl)propane-1,2-diol, the erythro isomer crystallizes more readily than the threo form. If your sample is an oil or amorphous solid (common for the threo isomer), SC-XRD is not viable without derivatization (e.g., forming a p-bromobenzoate ester to induce crystallinity and heavy-atom scattering).

Technical Deep Dive: The SC-XRD Workflow

The determination of the crystal structure for Anethole Glycol follows a rigorous path. The erythro form typically crystallizes in a monoclinic or orthorhombic system, stabilized by intermolecular hydrogen bonding networks between the vicinal hydroxyl groups.

2.1 Crystallization Protocol (Self-Validating)

To replicate the high-quality crystals reported in literature (e.g., J. Nat. Prod. 2009), follow this slow-evaporation protocol.

Reagents:

  • Analyte: >98% pure 1-(4-Methoxyphenyl)propane-1,2-diol.[1][2]

  • Solvent A: Methanol (Polar, solubilizer).

  • Solvent B: Diethyl Ether or n-Hexane (Anti-solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the diol in 0.5 mL of Methanol in a clean scintillation vial. Ensure complete dissolution; sonicate if necessary.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a narrow crystallization tube (4 mm ID) to remove nucleation sites (dust).

  • Vapor Diffusion (The "Tube-in-Tube" Method):

    • Place the small tube containing the sample solution inside a larger jar containing 5 mL of n-Hexane.

    • Cap the large jar tightly. The hexane vapor will slowly diffuse into the methanol, lowering solubility gradually.

  • Observation: Store at 4°C in the dark. Inspect daily under polarized light. Crystals of the erythro form (prisms/plates) typically appear within 48–72 hours.

  • Harvesting: Isolate crystals while still wet with mother liquor and mount immediately on a Kapton loop using Paratone oil to prevent desolvation/oxidation.

2.2 Data Collection Parameters
  • Temperature: Maintain sample at 100 K using a cryostream. This freezes the flexible diol side-chain, reducing thermal ellipsoids and improving resolution.

  • Radiation: Mo-Kα (

    
     Å) is standard. However, for this light-atom molecule (C, H, O), Cu-Kα  (
    
    
    
    Å) is superior for determining absolute configuration because the anomalous scattering signal from Oxygen is slightly stronger, though still weak.
  • Refinement: Refine Hydrogen atoms on the hydroxyl groups freely if data quality permits, as these define the critical H-bond network (Intra- vs. Inter-molecular).

Strategic Analysis Workflow (Diagram)

The following diagram illustrates the decision matrix for characterizing this molecule, highlighting when to switch from SC-XRD to NMR.

G Start Crude 1-(4-Methoxyphenyl) propane-1,2-diol Separation Isomer Separation (Prep HPLC / Flash Column) Start->Separation CheckState Physical State Check Separation->CheckState Solid Crystalline Solid (Likely Erythro) CheckState->Solid MP ~118°C Oil Oil / Amorphous (Likely Threo) CheckState->Oil Viscous Liquid XRD SC-XRD Analysis (Mo/Cu Source, 100K) Solid->XRD Mount Crystal Deriv Derivatization (Mosher Ester / p-Br-Benzoate) Oil->Deriv For Abs Config NMR 1H-NMR (Acetone-d6) Analysis of J-coupling Oil->NMR Quick Screen Result_Abs Absolute Config Determined (X-Ray) XRD->Result_Abs Solve Structure Deriv->Solid Crystallize Derivative Result_Rel Relative Config Determined (NMR) NMR->Result_Rel

Caption: Decision workflow for structural analysis of Anethole Glycol. Green paths indicate the ideal SC-XRD route; Red paths indicate necessary chemical modification for oils.

Scientific Validation: Why SC-XRD Wins for Diols
The "Flexible Chain" Problem in NMR

In solution (NMR), the propane-1,2-diol chain rotates freely. The observed coupling constant (


) is a weighted average of multiple conformers (gauche/anti).
  • Threo isomer: Typically shows larger

    
     values (~7-8 Hz) due to the preference for an anti-periplanar conformation of bulky groups.
    
  • Erythro isomer: Shows smaller

    
     values (~4-5 Hz).
    
  • Risk: Solvent effects (e.g., Hydrogen bonding with DMSO vs. CDCl3) can skew these populations, leading to ambiguous assignments.

The Crystallographic Solution

SC-XRD freezes the molecule in its energetic minimum within the lattice. For 1-(4-Methoxyphenyl)propane-1,2-diol, the crystal structure reveals the specific torsion angle between the C1-OH and C2-OH groups.

  • Literature Confirmation: The erythro form (1R,2S or 1S,2R) has been confirmed via X-ray to adopt a conformation that maximizes intermolecular H-bonding, often forming infinite chains in the crystal lattice [1].

References
  • Zhu, Q., Tang, C. P., Ke, C. Q., Wang, W., Zhang, H. Y., & Ye, Y. (2009).[3] Sesquiterpenoids and Phenylpropanoids from Pericarps of Illicium oligandrum . Journal of Natural Products, 72(2), 298–302. [Link]

  • Fujita, T., & Nakayama, M. (2002). Water-soluble constituents of anise: new glucosides of anethole glycol and its related compounds . Chemical and Pharmaceutical Bulletin, 50(11), 1460–1465. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 1-(4-Methoxyphenyl)propane-1,2-diol

[1] Executive Summary & Chemical Context 1-(4-Methoxyphenyl)propane-1,2-diol (CAS: 51410-48-1) is a glycol ether intermediate frequently employed in the synthesis of pharmaceutical compounds, including muscle relaxants (...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

1-(4-Methoxyphenyl)propane-1,2-diol (CAS: 51410-48-1) is a glycol ether intermediate frequently employed in the synthesis of pharmaceutical compounds, including muscle relaxants (e.g., methocarbamol analogs) and beta-blockers.[1] As a Senior Application Scientist, I emphasize that while this compound is not classified as an acutely toxic P-listed waste, its disposal requires strict adherence to organic solvent protocols to prevent environmental contamination and ensure regulatory compliance.

This guide provides a self-validating workflow for the safe disposal of 1-(4-Methoxyphenyl)propane-1,2-diol, moving beyond basic safety data sheets (SDS) to address the specific logistical needs of research laboratories.

Chemical Identity & Physicochemical Profile
PropertyDataRelevance to Disposal
CAS Number 51410-48-1Primary identifier for waste manifesting.[1]
Molecular Formula C₁₀H₁₄O₃Organic composition dictates incineration as the primary disposal method.[1]
Physical State Viscous Liquid or Low-Melting SolidDetermines handling procedures (pouring vs. scooping).[1]
Solubility Moderate (Water/Alcohols)Do not discharge to sewer.[1] Lipophilicity enables bioaccumulation potential.[1]
Flash Point >110°C (Estimated)Combustible but not highly flammable (unless in solvent).[1]

Hazard Assessment & Segregation Logic

Before initiating disposal, you must validate the waste stream's hazard profile. This compound acts primarily as an irritant but poses specific risks when mixed with incompatible reagents.[1]

GHS Hazard Classification[1][3]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Critical Segregation Rules (The "Why" Behind the Protocol)
  • No Oxidizers: Glycols and ethers can form unstable peroxides or generate excessive heat when mixed with strong oxidizers (e.g., nitric acid, perchlorates).[1] Strictly segregate from Class 5.1 oxidizers.

  • No Sewer Disposal: Despite partial water solubility, the phenyl ring structure resists rapid biodegradation in municipal water treatment systems.[1]

Disposal Decision Framework (Visualized)

The following decision tree illustrates the logical flow for categorizing and processing waste containing 1-(4-Methoxyphenyl)propane-1,2-diol.

DisposalWorkflow Start Waste Generation: 1-(4-Methoxyphenyl)propane-1,2-diol CheckState Determine Physical State Start->CheckState CheckMix Is it a Mixture? CheckState->CheckMix LiquidPure Pure Liquid/Viscous Oil CheckMix->LiquidPure No (Pure) SolidPure Solid/Residue CheckMix->SolidPure No (Pure) SolventMix Solvent Mixture CheckMix->SolventMix Yes (Mixture) CodeNonReg Assign Code: Non-Regulated Organic Waste LiquidPure->CodeNonReg SolidPure->CodeNonReg CheckFlam Is Solvent Flammable? (Flash Point < 60°C) SolventMix->CheckFlam CodeD001 Assign Code: D001 (Ignitable) CheckFlam->CodeD001 Yes CheckFlam->CodeNonReg No PackLiq Pack: HDPE Carboy (Yellow Label) CodeD001->PackLiq CodeNonReg->PackLiq If Liquid PackSol Pack: Wide-Mouth Jar (Clear/White Label) CodeNonReg->PackSol If Solid Incinerate Final Disposal: High-Temp Incineration PackLiq->Incinerate PackSol->Incinerate

Figure 1: Decision logic for waste classification and packaging.[1] Blue nodes indicate decision points; Red nodes indicate hazardous regulatory triggers.[1]

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Pure or Solution)

Applicability: Reaction mixtures, mother liquors, or expired pure liquid stocks.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) carboy or a safety coated glass bottle.[1] Avoid metal containers if the mixture is acidic.[1]

  • Bulking:

    • If the solvent is compatible (e.g., ethanol, methanol, DCM), bulk into the "Organic Solvents" waste stream.[1]

    • Crucial Check: Ensure no oxidizers are present in the bulk container before addition.[1]

  • Labeling:

    • Label as "Hazardous Waste."[1]

    • List constituents: "1-(4-Methoxyphenyl)propane-1,2-diol" and main solvent (e.g., "Methanol").[1]

    • Check Hazard Boxes: "Irritant" and "Flammable" (if applicable).[1]

  • Waste Code Assignment:

    • If in flammable solvent: D001 .[1]

    • If pure or in water: Non-RCRA Regulated (unless state-specific codes apply, e.g., California or Massachusetts).[1]

Protocol B: Solid Waste & Contaminated Debris

Applicability: Contaminated gloves, paper towels, filter cakes, or solid residues.[1]

  • Containment: Place waste in a clear, wide-mouth polyethylene jar or a heavy-duty (6-mil) clear plastic bag.

  • Double Bagging: If using bags, double-bag to prevent puncture from pipettes or glass shards.[1]

  • Labeling: Label as "Solid Debris Contaminated with 1-(4-Methoxyphenyl)propane-1,2-diol."

  • Disposal Path: This stream is sent for incineration (waste-to-energy).[1] Do not place in regular trash or biohazard bins (unless also bio-contaminated).

Emergency Spill Procedures

In the event of a spill, immediate containment is necessary to prevent slip hazards and respiratory exposure.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Use a half-mask respirator if ventilation is poor.[1]

  • Containment: Surround the spill with inert absorbent pillows or socks to prevent spreading.[1]

  • Absorption:

    • Use vermiculite , sand , or a commercial organic spill kit.[1]

    • Note: Do not use combustible materials like sawdust if the spill also involves oxidizers.[1]

  • Cleanup: Scoop the absorbed material into a disposable container (Protocol B).

  • Decontamination: Wash the surface with a soap and water solution.[1] The diol is moderately soluble and will clean up easily with aqueous detergent.[1]

Regulatory Compliance & Documentation

Proper documentation ensures your facility remains audit-ready.[1]

  • RCRA Status: 1-(4-Methoxyphenyl)propane-1,2-diol is not a P-listed or U-listed waste [1].[1] However, it must be characterized based on the mixture properties (ignitability, corrosivity, reactivity, toxicity).[1]

  • Manifesting: Ensure the waste manifest lists the chemical name clearly.[1] Do not use generic terms like "Chemical Waste" without a profile sheet.[1]

  • State Regulations: Always verify with local EHS (Environmental Health & Safety) as states like California (Cal-EPA) may regulate non-RCRA organic irritants more strictly.[1]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Overview.[1] [Link]

  • PubChem. 1-(4-Methoxyphenyl)propane-1,2-diol Compound Summary (CID 3016654).[1][3] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200. [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(4-Methoxyphenyl)propane-1,2-diol

Topic: [1][2][3][4] Handling 1-(4-Methoxyphenyl)propane-1,2-diol: A Safety & Logistics Framework CAS: 51410-48-1 | Physical State: Solid (MP ~118-119°C) | Primary Hazard: Irritant (Dust/Contact)[1][2][3] This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3][4]

Handling 1-(4-Methoxyphenyl)propane-1,2-diol: A Safety & Logistics Framework

CAS: 51410-48-1 | Physical State: Solid (MP ~118-119°C) | Primary Hazard: Irritant (Dust/Contact)[1][2][3]

This guide provides a validated operational framework for researchers handling 1-(4-Methoxyphenyl)propane-1,2-diol. Unlike generic safety sheets, this protocol addresses the specific physical properties of this methoxy-substituted glycol—specifically its solid-state handling risks and solubility behaviors—to ensure reproducibility and operator safety.[1][2][3]

Part 1: Risk Assessment & Chemical Profile

Before selecting PPE, you must understand the "Why."[2][3] This compound is a solid at room temperature with a melting point near 119°C.[3] This dictates that inhalation of particulates and mechanical eye irritation are the primary vectors of exposure during initial handling.[1][2][3]

PropertyValueOperational Implication
Physical State Crystalline SolidHigh Dust Risk: Static electricity can disperse fine powder during weighing.[1][2][3]
Melting Point ~118–119°CThermal Risk: If heating to melt, splash hazards replace dust hazards.[2][3]
Solubility Soluble in alcohols, DMSOPermeation Risk: Once in solution, skin absorption rates increase significantly.[1][2]
GHS Classification Conservative Estimate: Irritant (Skin/Eye/Resp)Treat as a Category 2 Irritant.[2][3][5] Avoid all mucosal contact.[1][3]

Part 2: The PPE Matrix

This matrix is designed to create a self-validating safety barrier.[1][3] Do not deviate without a documented risk assessment.[3]

Respiratory Protection (Critical)
  • Requirement: NIOSH N95 (US) or EN 149 FFP2 (EU) Respirator.[1][2][3]

  • The Logic: As a solid, the primary intake route is inhalation of airborne dust during weighing.[2][3] A standard surgical mask offers zero protection against chemical particulates.[1][3]

  • Upgrade Trigger: If handling >10g in an open vessel outside a fume hood, upgrade to a P100/P3 half-face respirator.[1][2][3]

Hand Protection
  • Requirement: Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).[1][2][3]

  • The Logic: Nitrile provides excellent resistance to the methoxy-substituted aromatic ring.[1][2][3] Latex is not recommended due to potential permeability to organic solvents used in downstream processing (e.g., DMSO/Methanol).[2][3]

  • Protocol:

    • Dry Solid:[1][3] Single pair, standard cuff.[3]

    • In Solution:Double gloving is mandatory.[1][3] Solvents like DMSO can carry the solute through glove pores.[1][3]

Eye & Face Protection[1][2][4][5][6]
  • Requirement: Chemical Safety Goggles (Indirect Venting).[1][2][3]

  • The Logic: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses.[1][2][3] Goggles seal the ocular area against dust entry.[1][3]

  • Upgrade Trigger: Face shield required if heating the compound >100°C (near melting point) to prevent thermal splashes.[1][2][3]

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for handling this compound safely.

SafetyWorkflow Start Start: Risk Assessment StateCheck Check Physical State Start->StateCheck Solid Solid Handling (Dust Hazard) StateCheck->Solid Room Temp Liquid Solution/Melt Handling (Splash/Absorption Hazard) StateCheck->Liquid Heated/Dissolved PPE_Solid PPE: N95 + Goggles + Nitrile (Single) Solid->PPE_Solid PPE_Liquid PPE: Fume Hood + Nitrile (Double) + Face Shield Liquid->PPE_Liquid Weighing Weighing Protocol (Anti-Static Gun) PPE_Solid->Weighing Disposal Disposal: Solid Organic Waste PPE_Liquid->Disposal Dissolving Dissolution (Add Solvent to Solid) Weighing->Dissolving Dissolving->PPE_Liquid State Change Dissolving->Disposal

Figure 1: Operational logic flow for handling 1-(4-Methoxyphenyl)propane-1,2-diol, distinguishing between solid-state dust risks and liquid-state absorption risks.[1][2][3]

Step-by-Step Handling Procedure

1. Weighing (The Critical Step)

  • Context: Static electricity often causes this powder to "jump" or cling to spatulas.[1][2][3]

  • Protocol:

    • Use an anti-static gun or ionizer bar inside the balance enclosure if available.[1][3]

    • Never weigh directly onto the balance pan. Use a weighing boat or glass vial.

    • Technique: Keep the receiving vessel close to the stock container to minimize the travel distance of the powder.[1][3]

2. Transfer & Solubilization

  • Context: Adding solvent changes the risk profile from inhalation to skin absorption.[1][2][3]

  • Protocol:

    • Add the solid to the flask first, then add the solvent.[3] This prevents "puffing" of dry powder if solvent is squirted onto it.[1][3]

    • Once dissolved, assume the glove breakthrough time is determined by the solvent (e.g., <15 mins for Acetone/Nitrile), not the solute.[1][3] Change gloves immediately upon splash.[1][3]

3. Heating/Melting

  • Context: With a MP of ~119°C, this compound requires an oil bath or heating block to melt.[1][3]

  • Protocol:

    • Do not use a heat gun on open powders (dispersal risk).[1][3]

    • Ensure the vessel is vented (if not under inert gas) to prevent pressure buildup, but shielded to prevent condensation/sublimation escape.[3]

Part 4: Emergency & Disposal Logistics

Spill Management
  • Dry Spill: Do not dry sweep.[1][2][3] This creates an inhalation hazard.[1][3][4][6]

    • Correct Method: Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.[3]

  • Wet Spill: Absorb with vermiculite or standard spill pads.[1][3]

  • Decontamination: Clean surface with Ethanol (70%) followed by soap and water.[1][2][3] The methoxy group makes it moderately lipophilic; water alone may smear it.[1][3]

Disposal (RCRA/EU Waste Codes)
  • Classification: Non-halogenated Organic Waste.[1][2][3]

  • Container: High-density polyethylene (HDPE) or Glass.[1][3]

  • Labeling: Clearly mark as "Contains 1-(4-Methoxyphenyl)propane-1,2-diol – Irritant."[1][2][3]

  • Do Not: Do not flush down the drain. While toxicity is not acute, phenolic derivatives can disrupt aquatic ecosystems.[2][3]

References

  • National Institute of Standards and Technology (NIST). 1-(4-Methoxyphenyl)propane-1,2-diol - Gas Chromatography & Chemical Structure.[1][2][3][7] NIST Chemistry WebBook, SRD 69.[3][7] Available at: [Link][1][3]

  • PubChem. 1-(4-Methoxyphenyl)propane-1,2-diol (Compound).[1][2][3][8][9][10] National Library of Medicine.[1][3] Available at: [Link][1][3]

  • Human Metabolome Database (HMDB). Metabolite Entry: (1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol.[1][2][3][9] (Providing melting point data for stereoisomer). Available at: [Link][1][3]

Sources

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